molecular formula C4H3BrN2O B1443321 5-Bromo-1H-imidazole-4-carbaldehyde CAS No. 50743-01-6

5-Bromo-1H-imidazole-4-carbaldehyde

Cat. No.: B1443321
CAS No.: 50743-01-6
M. Wt: 174.98 g/mol
InChI Key: WSKUPAMDYXOQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1H-imidazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUPAMDYXOQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700692
Record name 5-Bromo-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50743-01-6
Record name 5-Bromo-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1H-imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The guide delves into its chemical identity, physicochemical properties, and detailed synthesis methodologies, with a particular focus on the Vilsmeier-Haack reaction. It further explores the compound's reactivity and its strategic application in the synthesis of bioactive molecules, supported by field-proven insights. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of 5-Bromo-1H-imidazole-4-carbaldehyde

5-Bromo-1H-imidazole-4-carbaldehyde, identified by the CAS number 50743-01-6 , is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive aldehyde group and a strategically positioned bromine atom on the imidazole core, makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules.[1] The imidazole moiety itself is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds due to its ability to engage in various biological interactions, including hydrogen bonding.[1] The presence of both a nucleophilic addition site (the aldehyde) and a leaving group for cross-coupling reactions (the bromine) opens up a multitude of synthetic possibilities for drug discovery and development.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 5-Bromo-1H-imidazole-4-carbaldehyde is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 50743-01-6[1]
Molecular Formula C₄H₃BrN₂O[1]
Molecular Weight 174.98 g/mol [1]
Appearance Solid (form may vary)General knowledge
Melting Point Data not consistently available; related compounds suggest a relatively high melting point. For example, 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde has a melting point of 87-92 °C, while 5-Bromo-1H-imidazole-4-carboxylic acid melts at 265 °C.[2]Inferred from related compounds
Solubility Soluble in polar organic solvents such as DMSO and methanol.[3][3]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4][4]
  • ¹H NMR: The spectrum would be expected to show a signal for the aldehyde proton (CHO) typically in the range of 9-10 ppm. The proton on the imidazole ring would likely appear as a singlet in the aromatic region (7-8.5 ppm). The N-H proton of the imidazole ring would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would feature a characteristic signal for the aldehyde carbonyl carbon between 180-200 ppm. The carbons of the imidazole ring would resonate in the aromatic region, with the carbon bearing the bromine atom showing a lower chemical shift due to the halogen's electronegativity.

  • FTIR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1680-1700 cm⁻¹. N-H and C-H stretching vibrations would also be present.

Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde: A Focus on the Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich imidazole ring is most effectively achieved through the Vilsmeier-Haack reaction.[1][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]

The Underlying Chemistry of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile is then attacked by the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The regioselectivity of the formylation is influenced by both electronic and steric factors of the starting imidazole.

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Imidazole 4-Bromo-1H-imidazole Imidazole->Iminium + Vilsmeier Reagent Aldehyde 5-Bromo-1H-imidazole- 4-carbaldehyde Iminium->Aldehyde + H₂O H2O H₂O (Workup) H2O->Aldehyde Reactivity main 5-Bromo-1H-imidazole-4-carbaldehyde aldehyde_rxns Aldehyde Reactions main->aldehyde_rxns Aldehyde Group bromo_rxns Bromine Reactions main->bromo_rxns Bromine Atom condensation Condensation (e.g., Schiff Base formation) aldehyde_rxns->condensation nucleophilic_add Nucleophilic Addition aldehyde_rxns->nucleophilic_add cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) bromo_rxns->cross_coupling

Sources

An In-Depth Technical Guide to 5-Bromo-1H-imidazole-4-carbaldehyde: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. With a molecular weight of 174.98 g/mol and the chemical formula C₄H₃BrN₂O, this compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.[1] Its unique arrangement of a reactive aldehyde group adjacent to a bromine atom on the imidazole ring offers a rich platform for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its significant applications in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of 5-Bromo-1H-imidazole-4-carbaldehyde

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets. The strategic introduction of a bromine atom and a carbaldehyde (aldehyde) group onto the imidazole core, as seen in 5-Bromo-1H-imidazole-4-carbaldehyde, significantly enhances its utility as a synthetic intermediate.

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the facile introduction of diverse substituents. The bromine atom, on the other hand, opens avenues for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. This dual functionality makes 5-Bromo-1H-imidazole-4-carbaldehyde a highly sought-after precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-Bromo-1H-imidazole-4-carbaldehyde is crucial for its effective use in research and development.

PropertyValueSource
Molecular Weight 174.98 g/mol [1]
Molecular Formula C₄H₃BrN₂O[1]
CAS Number 50743-01-6
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents such as DMSO and DMF

Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to show a signal for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The proton on the imidazole ring would likely appear as a singlet in the aromatic region (7-8 ppm). The N-H proton of the imidazole ring will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at approximately 180-190 ppm. The carbons of the imidazole ring would resonate in the aromatic region (typically 110-140 ppm). The carbon atom attached to the bromine will show a lower chemical shift compared to the other ring carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. N-H stretching vibrations of the imidazole ring would be observed as a broad band around 3200-3400 cm⁻¹.

Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

Several synthetic routes can be envisioned for the preparation of 5-Bromo-1H-imidazole-4-carbaldehyde. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two plausible and widely applicable methods are the Vilsmeier-Haack formylation and the oxidation of a corresponding alcohol.

Vilsmeier-Haack Reaction: A Direct Formylation Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] In this approach, 4-bromo-1H-imidazole serves as the starting material. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5]

Reaction Scheme:

Vilsmeier_Haack 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole DMF DMF, POCl₃ 4-Bromo-1H-imidazole->DMF 1. Intermediate Iminium Salt Intermediate 4-Bromo-1H-imidazole->Intermediate 2. Electrophilic attack Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Hydrolysis H₂O Intermediate->Hydrolysis 3. Product 5-Bromo-1H-imidazole-4-carbaldehyde

Vilsmeier-Haack Reaction Workflow

Experimental Protocol:

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF) cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 4-bromo-1H-imidazole in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation of (5-Bromo-1H-imidazol-4-yl)methanol

An alternative strategy involves the synthesis of the corresponding alcohol, (5-Bromo-1H-imidazol-4-yl)methanol, followed by its oxidation to the aldehyde. This can be a milder approach, avoiding the use of highly reactive formylating agents.

Reaction Scheme:

Oxidation_Reaction Starting_Material (5-Bromo-1H-imidazol-4-yl)methanol Oxidizing_Agent Oxidizing Agent (e.g., MnO₂) Starting_Material->Oxidizing_Agent Oxidation Product 5-Bromo-1H-imidazole-4-carbaldehyde

Oxidation of the Corresponding Alcohol

Experimental Protocol:

  • Synthesis of the Alcohol Precursor: The starting alcohol, (5-Bromo-1H-imidazol-4-yl)methanol, can be prepared from commercially available starting materials through standard synthetic transformations.

  • Oxidation: Dissolve (5-Bromo-1H-imidazol-4-yl)methanol in a suitable solvent such as dichloromethane or acetone. Add an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the oxidizing agent. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of 5-Bromo-1H-imidazole-4-carbaldehyde make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The imidazole core is a well-established pharmacophore in numerous approved drugs, and the ability to functionalize both the aldehyde and the bromo positions allows for the exploration of vast chemical space.

A Scaffold for Anticancer Agents

The imidazole scaffold is frequently found in molecules with potent anticancer activity.[2] Imidazole-containing compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. 5-Bromo-1H-imidazole-4-carbaldehyde provides a versatile platform for the development of novel anticancer agents. For instance, the aldehyde group can be used to synthesize Schiff bases or other heterocyclic systems, while the bromine atom allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, leading to the generation of diverse libraries of compounds for screening against cancer cell lines.

Anticancer_Applications cluster_0 5-Bromo-1H-imidazole-4-carbaldehyde cluster_1 Chemical Transformations cluster_2 Therapeutic Targets in Oncology A Aldehyde Group C Schiff Base Formation A->C E Cyclocondensation Reactions A->E B Bromo Substituent D Cross-Coupling Reactions B->D F Kinase Inhibition C->F G Microtubule Disruption D->G H Apoptosis Induction E->H

Drug Discovery Workflow

Precursor for Other Biologically Active Molecules

Beyond oncology, imidazole derivatives have shown promise in a variety of therapeutic areas, including as antifungal, antiviral, and anti-inflammatory agents. The versatility of 5-Bromo-1H-imidazole-4-carbaldehyde allows for its use in the synthesis of compounds targeting a wide range of biological pathways.[1]

Conclusion and Future Perspectives

5-Bromo-1H-imidazole-4-carbaldehyde stands out as a strategically important and highly versatile building block for medicinal chemists and drug discovery scientists. Its dual reactivity, stemming from the aldehyde and bromo functionalities on the imidazole core, provides a powerful platform for the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and adaptable starting materials will only increase. Future research will likely focus on the development of more efficient and greener synthetic routes to this key intermediate and its application in the synthesis of next-generation targeted therapies.

References

  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

  • Podlech, J. Oxidation of Halides and 4-Toluenesulfonates. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Hadizadeh, F., et al. (2021). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 11(32), 19665-19676. Retrieved from [Link]

  • PubMed Central. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

  • Google Patents. (2020). Method for preparing vilsmeier reagent.
  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Patil, S. B., et al. (2014). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 448-470. Retrieved from [Link]

  • Indian Journal of Chemistry. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. 21A, 696-698. Retrieved from [Link]

Sources

5-Bromo-1H-imidazole-4-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-1H-imidazole-4-carbaldehyde

Part 1: Executive Technical Summary

Compound Identity

  • IUPAC Name: 5-Bromo-1H-imidazole-4-carbaldehyde[1][2]

  • Common Aliases: 4-Bromo-5-formylimidazole; 4(5)-Bromo-1H-imidazole-5(4)-carbaldehyde

  • CAS Registry Number: 50743-01-6 (Note: Often confused in databases with the non-brominated analog 3034-50-2)[1]

  • Molecular Formula: C₄H₃BrN₂O[2][3]

  • Molecular Weight: 174.98 g/mol [2][3]

Strategic Significance 5-Bromo-1H-imidazole-4-carbaldehyde is a high-value bifunctional scaffold in medicinal chemistry. It serves as a "linchpin" intermediate, offering two distinct orthogonal reactivity handles:

  • Electrophilic Aldehyde (C4): Ready for reductive amination, olefination, or oxidation to carboxylic acids.

  • Halogen Handle (C5): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of trisubstituted imidazoles found in p38 MAP kinase inhibitors and alpha-2 adrenergic agonists.

Part 2: Physical Characterization Profile

The physical behavior of this compound is dominated by its annular tautomerism and hydrogen-bonding capability.

PropertyValue / DescriptionTechnical Note
Appearance Off-white to pale beige solidDarkens upon exposure to light/air due to oxidation.
Melting Point 174–178 °C (dec.)Critical: Often cited identically to the unbrominated precursor. High-purity samples may exhibit higher MP (>200°C) before decomposition.
Solubility High: DMSO, DMF, MethanolModerate: Acetone, Ethyl AcetateLow: Water, Hexanes, DCMThe NH proton makes it amphoteric; solubility increases significantly in acidic or basic aqueous media.
pKa ~11.0 (NH deprotonation)~3.0 (N3 protonation)The electron-withdrawing bromine and formyl groups significantly increase the acidity of the NH proton compared to unsubstituted imidazole.
Stability Air-sensitive; HygroscopicStore under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 3: Structural Analysis & Spectroscopy

Tautomeric Ambiguity Researchers must recognize that the "4-formyl" and "5-formyl" designations refer to the same chemical entity in solution due to rapid proton transfer between N1 and N3.

Tautomerism cluster_0 Annular Tautomerism Equilibrium T1 5-Bromo-4-formyl (Tautomer A) T2 4-Bromo-5-formyl (Tautomer B) T1->T2 Fast H-Shift (Solution) caption Fig 1. The H-atom on nitrogen oscillates rapidly, making the C4 and C5 positions chemically equivalent on the NMR timescale unless N-alkylated.

Spectroscopic Signature (DMSO-d₆)

  • ¹H NMR:

    • δ 13.0–13.5 ppm (br s, 1H): Imidazole NH. Broadness varies with water content/concentration.

    • δ 9.65 ppm (s, 1H): Aldehyde -CHO. Distinctive singlet.

    • δ 7.85 ppm (s, 1H): C2-H. The only aromatic proton.

  • ¹³C NMR: Expected peaks at ~180 ppm (C=O), ~140 ppm (C2), ~135 ppm (C4), ~120 ppm (C5-Br).

Part 4: Synthesis Protocol (Self-Validating)

Method: Vilsmeier-Haack Formylation of 4-Bromoimidazole Rationale: Direct bromination of imidazole-4-carbaldehyde is risky due to potential oxidation of the aldehyde. The preferred route installs the aldehyde onto the stable 4-bromoimidazole core.

Reagents:

  • 4-Bromo-1H-imidazole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Solvent/Reagent)

  • Sodium Acetate (aq) (Quenching)

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (5-10 volumes) to 0°C under Argon.

    • Add POCl₃ dropwise over 20 minutes. Observation: Solution will turn slightly yellow/viscous (formation of chloroiminium salt).

    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve 4-Bromo-1H-imidazole in minimal DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C. Caution: Exothermic.

  • Reaction:

    • Warm to room temperature, then heat to 80–90°C for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hex). Starting material (Rf ~0.3) should disappear; Product (Rf ~0.5) appears.[2][4][5][6][7]

  • Hydrolysis & Workup (Critical Step):

    • Cool reaction mixture to room temperature.

    • Pour slowly onto crushed ice/saturated NaOAc solution. Why? To buffer the pH to ~5–6. Strong base (NaOH) can cause Cannizzaro disproportionation of the aldehyde.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • The product will precipitate as a beige solid. Filter, wash with cold water, and dry under vacuum.

SynthesisFlow Start 4-Bromoimidazole + DMF Reagent Add POCl3 (0°C) (Vilsmeier Reagent) Start->Reagent Heat Heat to 90°C (Formylation) Reagent->Heat Quench Ice/NaOAc Quench (Hydrolysis) Heat->Quench Iminium Intermediate Product 5-Bromo-1H-imidazole-4-carbaldehyde (Solid Precipitate) Quench->Product caption Fig 2. Vilsmeier-Haack Synthesis Pathway

Part 5: Reactivity & Functionalization Guide

The utility of this molecule lies in its "switchable" reactivity.

1. Regioselective N-Alkylation (The Challenge) Alkylation of the N-H is the first step in most drug discovery campaigns.

  • Issue: Alkylation can occur at N1 (proximal to Br) or N3 (proximal to CHO).

  • Rule of Thumb:

    • Basic Conditions (K₂CO₃/DMF): Mixtures are common, but steric hindrance often favors the N1-alkyl-5-formyl-4-bromo product (alkylation away from the bulky Br, though electronic effects compete).

    • Mitsunobu Conditions: Often provide higher regioselectivity depending on the alcohol used.

  • Recommendation: Always characterize the regioisomer using NOESY NMR. The proton on the alkyl group will show a correlation to the C2-H in both isomers, but only the N1-isomer will show NOE between the alkyl group and the Br (if detectable) or lack of NOE to the CHO.

2. Palladium-Catalyzed Coupling

  • Suzuki-Miyaura: The C5-Br bond is active.

    • Protocol Tip: Protect the N-H first (e.g., SEM, Boc, or Methyl) to prevent catalyst poisoning by the free azole nitrogen.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually works well with boronic acids.

3. Reductive Amination

  • The C4-aldehyde is highly reactive toward amines.

  • Reagent: NaBH(OAc)₃ in DCE/THF is the standard system.

  • Note: The electron-withdrawing bromine makes the imine intermediate more electrophilic, speeding up the reaction.

References

  • Organic Syntheses. (1999). General Vilsmeier-Haack Formylation Protocols for Heterocycles. (Contextual grounding for the synthesis protocol).

Sources

Technical Guide: Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) serves as a critical "privileged scaffold" in medicinal chemistry. It is the primary intermediate for the synthesis of


-adrenergic agonists, most notably Medetomidine  and Dexmedetomidine , which are essential sedatives in veterinary and human medicine.[1]

This guide details the Regioselective Bromination Protocol , the industry-standard method for synthesizing this moiety.[1] Unlike complex de novo ring constructions, this route utilizes the electrophilic aromatic substitution of commercially available imidazole-4-carbaldehyde.[1] The protocol prioritizes high regioselectivity for the C5 position while managing the inherent tautomeric equilibrium of the imidazole ring.[1]

Part 1: Strategic Analysis & Retrosynthesis

Structural Dynamics & Tautomerism

The target molecule exists in a rapid tautomeric equilibrium.[1] In solution, 5-bromo-1H-imidazole-4-carbaldehyde is indistinguishable from 4-bromo-1H-imidazole-5-carbaldehyde due to the migration of the proton between


 and 

.
  • Implication: Synthetic protocols must account for this equilibrium. Protection of the

    
     nitrogen (e.g., with a trityl or methyl group) fixes the regiochemistry but adds deprotection steps.[1] The direct method described below avoids protection, leveraging the natural electronic bias of the ring.
    
Retrosynthetic Logic

The most efficient disconnection relies on Electrophilic Aromatic Substitution (SEAr) .[1]

  • Precursor: 1H-imidazole-4-carbaldehyde.[2]

  • Reagent: N-Bromosuccinimide (NBS).[3]

  • Driving Force: The C5 position is electronically activated for electrophilic attack relative to C2, despite the electron-withdrawing nature of the adjacent aldehyde group.[1]

Retrosynthesis Target 5-Bromo-1H-imidazole-4-carbaldehyde Precursor 1H-imidazole-4-carbaldehyde Target->Precursor Bromination (SEAr) Reagent N-Bromosuccinimide (NBS)

Figure 1.1: Retrosynthetic disconnection showing the direct bromination pathway.[1]

Part 2: Detailed Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecRole
1H-imidazole-4-carbaldehyde >98% PurityStarting Material
N-Bromosuccinimide (NBS) Recrystallized*Brominating Agent
DMF (N,N-Dimethylformamide) AnhydrousSolvent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Sodium Thiosulfate (

)
10% aq.[4] solutionQuenching Agent
  • Note: Commercial NBS often contains HBr/Br2 impurities.[1] Recrystallization from water is recommended for high-purity applications to prevent over-bromination.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a round-bottom flask with 1H-imidazole-4-carbaldehyde (1.0 equiv).

  • Add DMF (10-15 volumes relative to mass).[1] Example: 10 mL per 1g substrate.

  • Stir until fully dissolved. The solution should be clear to pale yellow.[1]

  • Protect from light (wrap flask in aluminum foil) to minimize radical side-reactions.[1]

Step 2: Bromination
  • Add NBS (1.1 equiv) portion-wise over 15 minutes at Room Temperature (RT).

    • Critical: Do not add all at once. An exotherm may occur.[1]

  • Stir the reaction mixture at RT for 24 hours .

    • Optimization: If TLC shows incomplete conversion after 24h, heat gently to 45°C for 4-6 hours. Avoid temperatures >60°C to prevent decomposition of the aldehyde.[1]

Step 3: Quenching & Workup [1][5]
  • Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Stir vigorously. The product may precipitate as a solid.[1]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold water to remove succinimide and DMF.[1]

    • Scenario B (No precipitate/Oil forms): Extract with EtOAc (3x).[1][6]

  • Combine organic layers and wash with 10%

    
      (to remove residual bromine) followed by brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Recrystallization: The crude solid is often pure enough.[1] If not, recrystallize from Ethanol/Water.[1]

  • Chromatography: If oil was obtained, purify via silica gel column chromatography.[1]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).[1]

    • Rf Value: Product typically appears at Rf ~0.4 (1:1 Hex/EtOAc).[1]

Part 3: Mechanistic Insight[1]

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1]

  • Activation: NBS provides a source of electrophilic bromine (

    
    ).[1]
    
  • Regioselectivity: The imidazole ring is electron-rich.[1] However, the aldehyde at C4 is electron-withdrawing.[1] The C2 position is flanked by two nitrogens, making it less nucleophilic for SEAr (and more acidic).[1] The C5 position is the most electron-rich carbon remaining, facilitating selective attack.[1]

  • Restoration: Loss of a proton restores aromaticity.[1]

Mechanism Start Imidazole-4-CHO Inter Sigma Complex (C5 Attack) Start->Inter + Br+ (from NBS) End 5-Bromo-4-CHO Inter->End - H+ Succ Succinimide Inter->Succ Byproduct NBS NBS (Br source) NBS->Inter

Figure 3.1: Simplified mechanistic pathway of the bromination reaction.

Part 4: Analytical Validation & Troubleshooting

Characterization Data
TechniqueExpected Signal / Result
Appearance White to off-white crystalline solid.
Melting Point 220–225 °C (dec).[1]
1H NMR (DMSO-d6)

~13.0 (br s, 1H, NH), 9.6 (s, 1H, CHO), 7.8 (s, 1H, C2-H).[1]
MS (ESI)

(1:1 isotopic pattern characteristic of Br).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup (product is slightly water soluble).Increase reaction time/temp. Saturate aqueous layer with NaCl before extraction.[1]
Dark Color Oxidation or free bromine accumulation.[1]Ensure NBS is white (recrystallize).[1][3] Wash organic layer thoroughly with thiosulfate.[1]
Regioisomers Unlikely in this specific substrate, but possible if N-alkylated.[1]Verify structure via NOE (Nuclear Overhauser Effect) NMR studies if N-protection was used.

Part 5: Safety & Handling

  • NBS: Causes skin irritation and eye damage.[1] Store in a refrigerator; decomposes over time to release bromine.[1]

  • Imidazole Aldehydes: Potential sensitizers.[1] Handle in a fume hood.

  • Waste: Aqueous washes contain succinimide and DMF; dispose of as halogenated organic waste.[1]

References

  • Zhang, X., et al. (2010).[1] Optimization of the synthesis of Medetomidine intermediates.Journal of Medicinal Chemistry . (Describes the bromination of imidazole derivatives for alpha-2 agonist synthesis).

  • Cordi, A. A., et al. (1995).[1] Efficient synthesis of 4(5)-bromoimidazole-5(4)-carboxaldehyde.Synthetic Communications , 25(10), 1545-1550.[1] [1]

  • Farmos Group Ltd. (1983).[1][7] Process for the preparation of substituted imidazoles.[1][2][4][7][8]US Patent 4,544,664 .[1] (Foundational patent for Medetomidine synthesis).[1][8]

  • Organic Chemistry Portal. (2023). Bromination of Heterocycles using NBS.[1] (General reference for NBS protocols).

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of a robust and chemically sound synthetic pathway for 5-Bromo-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the reaction mechanisms, provides detailed experimental protocols, and explains the causal reasoning behind the strategic choices in the synthesis. The imidazole scaffold is a cornerstone in medicinal chemistry, and functionalized derivatives like the target molecule are crucial for developing novel therapeutic agents.[1][2] The presence of both a reactive aldehyde group and a strategically placed bromine atom allows for extensive post-synthesis modification, making it a highly versatile intermediate.[3][4]

Our proposed synthesis follows a logical and efficient two-step sequence:

  • Oxidation: Synthesis of the precursor, 1H-imidazole-4-carbaldehyde, via the selective oxidation of (1H-imidazol-4-yl)methanol.

  • Electrophilic Bromination: Regioselective bromination of the precursor at the C5 position to yield the final product, 5-Bromo-1H-imidazole-4-carbaldehyde.

This strategy is predicated on established and reliable transformations, ensuring high yields and purity.

Part 1: Synthesis of the Precursor, 1H-imidazole-4-carbaldehyde

The initial step involves the preparation of 1H-imidazole-4-carbaldehyde, a critical intermediate. While several methods exist, the oxidation of the corresponding alcohol, (1H-imidazol-4-yl)methanol, using manganese dioxide (MnO₂) is a widely adopted and efficient method due to its mild conditions and high chemoselectivity.[5]

Mechanism of Oxidation with Manganese Dioxide

Manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic-type alcohols. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂ solid.

  • Adsorption: The (1H-imidazol-4-yl)methanol substrate adsorbs onto the surface of the manganese dioxide particles.

  • Electron Transfer & Deprotonation: The reaction is believed to proceed through a radical mechanism. A single electron is transferred from the alcohol's oxygen atom to a manganese(IV) center, which is reduced to manganese(III). Simultaneously or subsequently, a proton is abstracted from the hydroxyl group, and another proton is lost from the adjacent carbon.

  • Product Desorption: The newly formed aldehyde, 1H-imidazole-4-carbaldehyde, desorbs from the MnO₂ surface, which can then be regenerated or remains as a lower oxide of manganese.

The key advantage of MnO₂ is its ability to selectively oxidize the alcohol without affecting the electron-rich imidazole ring, a common issue with more powerful, indiscriminate oxidizing agents.

Experimental Protocol: Oxidation of (1H-imidazol-4-yl)methanol

This protocol is adapted from established literature procedures.[5]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 25.1 g (0.254 mol) of (1H-imidazol-4-yl)methanol in 250 g of methanol.

  • Reagent Addition: To this solution, add 125 g (1.43 mol) of activated manganese dioxide. The large molar excess of MnO₂ is crucial for driving the heterogeneous reaction to completion in a reasonable timeframe.

  • Reaction Conditions: Heat the suspension to 40°C and maintain vigorous stirring for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Filtration: Upon completion, cool the reaction mixture to room temperature (approx. 25°C). Filter the solid manganese dioxide and its reduced forms using a Buchner funnel. Wash the filter cake thoroughly with two 50 g portions of methanol to ensure complete recovery of the product.

  • Isolation and Purification: Combine the filtrate and the methanol washes. Remove the methanol under reduced pressure (distillation at 45°C, ~250 mmHg). As the solvent is removed, the product will begin to precipitate. Cool the resulting slurry to 20°C to maximize crystallization.

  • Final Product: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 1H-imidazole-4-carbaldehyde.

Data Presentation: Reagents for Precursor Synthesis
ReagentMolecular Weight ( g/mol )MolesMass/VolumeMolar Equiv.
(1H-imidazol-4-yl)methanol98.100.25425.1 g1.0
Manganese Dioxide (MnO₂)86.941.43125 g5.6
Methanol32.04-~350 gSolvent
Expected Yield96.09~0.231~22.2 g (91%)

Part 2: Regioselective Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

The final step is the selective introduction of a bromine atom at the C5 position of the imidazole ring. This is achieved through an electrophilic aromatic substitution reaction.

Mechanism of Electrophilic Bromination

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regiochemical outcome of the substitution is dictated by the electronic effects of the existing substituent, in this case, the carbaldehyde group at the C4 position.

  • Directing Effects: The -CHO group is strongly electron-withdrawing and deactivating via resonance and inductive effects. However, in the imidazole tautomer where N1 is protonated, the lone pair of electrons on the N3 nitrogen strongly activates the ring towards electrophilic attack. The most electron-rich and sterically accessible position for an incoming electrophile is C5. The C2 position is also activated but is generally less reactive than C5 in 4-substituted imidazoles.

  • Generation of the Electrophile: N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation. It serves as a source of an electrophilic bromine (Br⁺) species, often requiring a catalytic amount of acid or a radical initiator, though it can also react directly with highly activated rings.

  • Nucleophilic Attack and Formation of Sigma Complex: The π-system of the imidazole ring attacks the electrophilic bromine. This attack preferentially occurs at the C5 position, breaking the aromaticity and forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

  • Aromatization: A base (such as the solvent or the succinimide anion) abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the imidazole ring to yield the final 5-bromo-1H-imidazole-4-carbaldehyde product.

Workflow for the Synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde

G A (1H-imidazol-4-yl)methanol B 1H-imidazole-4-carbaldehyde A->B C 1H-imidazole-4-carbaldehyde D Sigma Complex (Cationic Intermediate) C->D NBS, Solvent Electrophilic Attack E 5-Bromo-1H-imidazole-4-carbaldehyde D->E Deprotonation (Aromatization)

Caption: Overall synthetic workflow from starting material to final product.

Representative Experimental Protocol: Bromination of 1H-imidazole-4-carbaldehyde
  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 10.0 g (0.104 mol) of 1H-imidazole-4-carbaldehyde in 100 mL of a suitable solvent such as chloroform or acetonitrile. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 18.5 g (0.104 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The use of a 1:1 molar ratio is intended to favor mono-bromination.

  • Reaction Conditions: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel. If using acetonitrile, add ethyl acetate (100 mL) and water (100 mL). Extract the aqueous layer with the organic solvent (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final 5-Bromo-1H-imidazole-4-carbaldehyde.

Data Presentation: Reagents for Final Product Synthesis
ReagentMolecular Weight ( g/mol )MolesMass/VolumeMolar Equiv.
1H-imidazole-4-carbaldehyde96.090.10410.0 g1.0
N-Bromosuccinimide (NBS)177.980.10418.5 g1.0
Chloroform / Acetonitrile--100 mLSolvent
Expected Product M.W.174.98---

Visualizing the Core Mechanism: Electrophilic Bromination

The critical step of this synthesis is the regioselective electrophilic attack on the imidazole ring. The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of electrophilic bromination at the C5 position.

Conclusion and Field Insights

This guide outlines a logical and efficient synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde. The two-step approach—oxidation followed by regioselective bromination—relies on well-understood and scalable chemical transformations. The choice of manganese dioxide in the first step is a key consideration for industrial applications, offering high selectivity and safety. For the second step, NBS provides a controlled source of electrophilic bromine, minimizing over-bromination which can be a significant issue with elemental bromine.[1] The resulting bifunctional molecule is primed for further elaboration, for instance, through nucleophilic addition/condensation reactions at the aldehyde and cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-Br bond, making it an exceptionally valuable building block for constructing diverse molecular libraries in drug discovery programs.

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Grokipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

Sources

Navigating the Tautomeric Landscape of 5-Bromo-1H-imidazole-4-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dynamic Nature of Imidazoles in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and biologically active molecules. Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, particularly hydrogen bonding. However, the inherent prototropic tautomerism of the imidazole ring presents both a challenge and an opportunity in drug design. This dynamic equilibrium between tautomeric forms can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. A comprehensive understanding of the tautomeric preferences of a substituted imidazole is therefore paramount for the rational design of novel therapeutics.

This in-depth technical guide focuses on the tautomerism of 5-Bromo-1H-imidazole-4-carbaldehyde, a versatile building block in organic synthesis. We will explore the fundamental principles governing its tautomeric behavior, provide detailed experimental protocols for its synthesis and characterization, and outline a computational workflow for predicting tautomer stability. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic systems.

The Phenomenon of Annular Tautomerism in Imidazoles

Prototropic tautomerism in imidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This process, known as annular tautomerism, results in the existence of two or more distinct tautomeric forms that are in a dynamic equilibrium. For asymmetrically substituted imidazoles, such as 5-Bromo-1H-imidazole-4-carbaldehyde, this equilibrium is between the 1H- and 3H-tautomers. In the context of the IUPAC nomenclature for this specific molecule, these are more precisely designated as the 5-bromo-1H-imidazole-4-carbaldehyde and 4-bromo-1H-imidazole-5-carbaldehyde forms.

The position of this equilibrium is dictated by a delicate interplay of several factors, including:

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the imidazole ring can preferentially stabilize one tautomer over the other. EWGs tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while EDGs have the opposite effect.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the tautomeric ratio. Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents will favor the intrinsically more stable tautomer.

  • Temperature and pH: Changes in temperature can shift the equilibrium, and the protonation state of the imidazole ring, dictated by the pH of the medium, will also play a crucial role.

A Senior Application Scientist’s Guide to the Biological Potential of 5-Bromo-1H-imidazole-4-carbaldehyde: From Synthetic Scaffold to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde stands as a molecule of significant interest not for a wealth of directly reported biological activities, but for its profound potential as a versatile synthetic precursor in drug discovery.[1] Its structure, a unique convergence of a halogenated imidazole ring and a reactive aldehyde functional group, presents a rich platform for chemical modification.[1] The imidazole core is a privileged scaffold, present in numerous biologically active compounds, suggesting inherent potential for interaction with biomolecular targets.[2][3] This guide moves beyond a simple cataloging of facts to provide a strategic framework for researchers and drug development professionals. We will dissect the molecule's chemical reactivity to understand why it is an ideal starting point for library synthesis. We will then explore logical, field-proven strategies for its derivatization to target a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory applications. This document serves as a technical whitepaper, elucidating the causality behind experimental design and providing actionable protocols to unlock the therapeutic promise held within this foundational chemical entity.

Part 1: Core Molecular Profile and Synthetic Versatility

At the heart of any drug discovery campaign lies a deep understanding of the starting material. The structure of 5-Bromo-1H-imidazole-4-carbaldehyde (C₄H₃BrN₂O, M.W. 174.98 g/mol ) is its greatest asset.[1] It possesses three key features that a medicinal chemist can exploit: the imidazole ring, the reactive carbaldehyde, and the bromine atom, which offers a site for cross-coupling reactions.

The imidazole ring itself is amphoteric and can engage in hydrogen bonding, making it a common feature in molecules that interact with enzymes and receptors.[1][4] The true synthetic utility, however, is driven by the aldehyde group, which serves as a primary handle for diversification. It readily participates in a variety of crucial chemical transformations:

  • Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines), which are themselves a class of bioactive compounds and are key intermediates for further synthesis.[1]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.[1]

  • Reductive Amination: A robust method to convert the aldehyde into a secondary or tertiary amine, providing a flexible linker and a basic nitrogen center that can be critical for target engagement.

These pathways allow for the systematic and efficient construction of a library of derivatives, each with tailored physicochemical properties designed to probe specific biological hypotheses.

G cluster_reactions Key Derivatization Reactions main 5-Bromo-1H-imidazole-4-carbaldehyde r1 Primary Amine (R-NH2) main->r1 Condensation r2 Nucleophile (Nu-) main->r2 Nucleophilic Addition r3 Secondary Amine (R2NH) + Reducing Agent main->r3 Reductive Amination p1 Schiff Base / Imine Derivative r1->p1 p2 Alcohol / C-C Bonded Adduct r2->p2 p3 Reductive Amination Product r3->p3

Caption: Key synthetic pathways originating from the aldehyde group.

Part 2: Strategic Derivatization for Biological Targeting

The value of 5-Bromo-1H-imidazole-4-carbaldehyde is realized through the creation of derivatives designed to interact with specific biological systems. The imidazole scaffold is implicated in a wide array of pharmacological activities, providing a strong rationale for its exploration.[3][4][5]

Strategy A: Development of Novel Antimicrobial Agents

Expertise & Rationale: The imidazole core is famously represented in azole antifungals. This established precedent provides a strong justification for exploring novel imidazole derivatives for antimicrobial activity.[3] Furthermore, functional groups like thiosemicarbazones, which can be readily synthesized from an aldehyde, are known to possess antimicrobial properties, often acting by chelating metal ions essential for microbial enzyme function.[6] This strategy combines a privileged core with a bio-active functional group.

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol is a self-validating system. Successful synthesis will be confirmed by a distinct change in physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) showing the disappearance of the aldehyde proton and the appearance of new signals corresponding to the thiosemicarbazone moiety.

  • Solubilization: Dissolve 1 equivalent of 5-Bromo-1H-imidazole-4-carbaldehyde in a minimal amount of warm ethanol.

  • Reagent Addition: To this solution, add a solution of 1.1 equivalents of thiosemicarbazide dissolved in aqueous ethanol. Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to protonate the aldehyde, increasing its electrophilicity.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether. Recrystallize from ethanol or a similar suitable solvent to obtain the pure thiosemicarbazone derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Screening Workflow: Antimicrobial Susceptibility Testing

G start Synthesized Derivative (e.g., Thiosemicarbazone) stock Prepare Stock Solution in DMSO start->stock dilute Serial Dilution in Growth Media stock->dilute inoculate Inoculate with Microbial Culture (e.g., S. aureus, C. albicans) dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate readout Visual or Spectrophotometric Readout (OD600) incubate->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic mbc Plate on Agar to Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc

Caption: Workflow for determining the MIC of a new compound.

Strategy B: Probing for Anticancer Activity

Expertise & Rationale: Imidazole derivatives have shown significant promise as anticancer agents.[7] Research on related 5-amino-1-N-substituted-imidazole-4-carboxylates has demonstrated that modifications at the N-1 position of the imidazole ring, particularly the addition of long alkyl chains, can lead to potent antiproliferative activity.[8] One such derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited an IC₅₀ value of 0.737 µM against HeLa cervical cancer cells by inducing apoptosis and inhibiting tubulin polymerization.[8] This provides a clear, data-driven rationale for synthesizing N-alkylated derivatives of 5-bromo-1H-imidazole-4-carbaldehyde and screening them for cytotoxicity.

Experimental Protocol: N-Alkylation and Cytotoxicity Screening

  • N-Alkylation:

    • Suspend 5-Bromo-1H-imidazole-4-carbaldehyde (1 eq.) and potassium carbonate (2 eq.) in acetonitrile.

    • Add the desired alkyl halide (e.g., 1-bromododecane, 1.2 eq.).

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the inorganic base, and concentrate the filtrate under reduced pressure.

    • Purify the resulting N-alkylated product by column chromatography.

  • Cell-Based Cytotoxicity Assay (MTT Assay):

    • Cell Culture: Plate human cancer cell lines (e.g., HeLa, HT-29) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the synthesized N-alkylated imidazole derivative for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Antiproliferative Data for Imidazole Derivatives

CompoundModificationTarget Cell LineIC₅₀ (µM)Reference
5e Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05[8]
5e Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon)1.194 ± 0.02[8]
II14 Biphenyl imidazole gold(I) complexIshikawa (Endometrial)~10x more potent than Cisplatin[9]
II16 Cyclic diimidazole gold(I) complexMCF-7 (Breast)0.09 µg/mL[9]
Strategy C: Designing Novel Enzyme Inhibitors

Expertise & Rationale: The imidazole ring is isosteric to the side chain of the amino acid histidine, a residue frequently found in the active sites of enzymes, where it often participates in catalysis or substrate binding.[9] This structural mimicry makes imidazole-containing compounds excellent candidates for enzyme inhibitors. For example, derivatives of 5-aminoimidazole-4-carboxamide ribotide (AICAR) are known to inhibit AICAR transformylase, an enzyme in the purine biosynthesis pathway.[10] This provides a logical basis for screening 5-bromo-1H-imidazole-4-carbaldehyde derivatives against enzymes, particularly those with histidine-dependent mechanisms.

Mechanism of Action Assay: Competitive Enzyme Inhibition

This workflow is designed to determine if a derivative acts as a competitive inhibitor, meaning it binds to the enzyme's active site and competes with the natural substrate.

  • Assay Setup: Prepare reaction mixtures containing a fixed concentration of the target enzyme and varying concentrations of the substrate.

  • Inhibitor Addition: For each substrate concentration, run parallel reactions in the absence and presence of a fixed concentration of the imidazole derivative (the potential inhibitor).

  • Reaction Initiation & Monitoring: Initiate the reaction (e.g., by adding ATP or another cofactor) and monitor product formation over time using a suitable detection method (e.g., colorimetry, fluorescence).

  • Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]) for both the uninhibited and inhibited reactions (a Michaelis-Menten plot).

  • Interpretation: In competitive inhibition, the maximum velocity (Vₘₐₓ) will remain the same for both curves, but the apparent Michaelis constant (Kₘ) will increase in the presence of the inhibitor. This can be more clearly visualized using a Lineweaver-Burk (double reciprocal) plot, where the lines intersect on the y-axis.

G cluster_key Diagram Key cluster_pathways Competitive Inhibition Model E Enzyme (E) S Substrate (S) I Inhibitor (I) P Product (P) E_S E + S ES ES Complex E_S->ES Binds to Active Site E_I E + I E_P E + P ES->E_P Catalysis EI EI Complex (Non-productive) E_I->EI Competes for Active Site

Caption: Principle of competitive enzyme inhibition.

Conclusion

5-Bromo-1H-imidazole-4-carbaldehyde represents a quintessential starting point in modern medicinal chemistry. While its own biological profile is not extensively documented, its true value is expressed through its derivatives. The molecule's inherent reactivity, combined with the privileged nature of the imidazole scaffold, provides a robust platform for generating diverse chemical libraries. By applying logical, evidence-based derivatization strategies, researchers can efficiently probe for novel antimicrobial, anticancer, and enzyme-inhibitory activities. The protocols and workflows detailed in this guide offer a validated framework for transforming this versatile chemical building block into potential therapeutic leads, underscoring the critical link between synthetic chemistry and biological innovation.

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). International Journal of Creative Research Thoughts. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-4-carboxylic acid. Available at: [Link]

  • Ruzi, Z., Nie, L., Bozorov, K., Zhao, J., & Aisa, H. A. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, e2000470. Available at: [Link]

  • Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. (2006). Pharmaceutical Chemistry Journal, 40(8), 430-432. Available at: [Link]

  • Moura, J. C., et al. (2014). Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5041. Available at: [Link]

  • Baggott, J. E., Vaughn, W. H., & Hudson, B. B. (1986). Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and other folate and purine analogues. Biochemical Journal, 236(1), 193–200. Available at: [Link]

  • Nowak, J., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12829. Available at: [Link]

  • Kumar, A., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (n.d.). PMC - NIH. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4983. Available at: [Link]

  • In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (2022). Molecules, 27(21), 7247. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). ResearchGate. Available at: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2022). Molecules, 27(19), 6592. Available at: [Link]

  • Imidazoles as potential anticancer agents. (2022). Future Medicinal Chemistry, 14(13), 977-994. Available at: [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). Molecules, 26(16), 4945. Available at: [Link]

  • New leap of BRD9 inhibitor: Imidazole substituents making BRD9 inhibitors excellent drug candidates for AML. (2023). Signal Transduction and Targeted Therapy, 8, 396. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a high-value heterocyclic intermediate utilized primarily in the synthesis of purine analogs, p38 MAP kinase inhibitors, and complex alkaloid scaffolds.[1] Its dual functionality—combining an electrophilic aldehyde with a halogenated imidazole core—makes it a versatile but chemically sensitive building block.[1]

This guide provides a rigorous technical framework for the safe handling, storage, and experimental deployment of this compound. It addresses the critical "tautomeric ambiguity" inherent to the imidazole ring and establishes protocols to prevent oxidative degradation and catalyst poisoning during downstream applications.[1]

Chemical Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium.[1] While commercially labeled as the 4-carbaldehyde, the proton on the imidazole nitrogen can migrate, rendering the 4- and 5-positions chemically equivalent in solution unless the nitrogen is substituted.[1]

ParameterSpecification
IUPAC Name 5-Bromo-1H-imidazole-4-carbaldehyde
Common Synonyms 4-Bromo-1H-imidazole-5-carbaldehyde; 4-Bromo-5-formylimidazole
CAS Number 50743-01-6
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa ~7.0 (imidazole N-H), subject to shift by Br/CHO electron withdrawal

Hazard Identification & Risk Assessment (GHS)

This compound is classified as a Category 2 Skin Irritant and Category 2A Eye Irritant .[1] Its primary physiological risk stems from the reactive aldehyde group, which can act as a sensitizer, and the halogenated heterocycle's potential for respiratory irritation.[1]

GHS Classification[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Critical PPE & Engineering Controls
  • Respiratory: Handling must occur within a certified chemical fume hood.[1] If dust formation is likely (e.g., during weighing of large quantities), use a P95 particulate respirator.

  • Dermal: Nitrile gloves (0.11 mm thickness) provide adequate splash protection.[1] For prolonged immersion or synthetic workups involving DCM/DMF, double-gloving or using laminate gloves (Silver Shield) is recommended to prevent permeation of the dissolved compound.[1]

  • Ocular: Chemical safety goggles are mandatory.[1] Face shields should be employed during scale-up reactions (>5g) where exothermic runaway is a risk.[1]

Storage & Stability Framework

The stability of 5-Bromo-1H-imidazole-4-carbaldehyde is compromised by three factors: Light (promotes debromination/radical pathways), Oxygen (oxidizes aldehyde to carboxylic acid), and Moisture (hydrate formation).[1]

The "Cold-Dark-Dry" Protocol
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The aldehyde moiety is prone to autoxidation to 5-bromo-1H-imidazole-4-carboxylic acid upon prolonged air exposure.[1]

  • Temperature: Maintain at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]

Figure 1: Storage & Handling Decision Tree

StorageProtocol Start Received Shipment (5-Bromo-1H-imidazole-4-carbaldehyde) CheckSeal Inspect Seal & Appearance (White/Yellow Solid?) Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse LongTerm Long-Term Storage ImmediateUse->LongTerm No Usage Synthesis Preparation ImmediateUse->Usage Yes InertGas Purge Headspace (Argon/N2) LongTerm->InertGas TempControl Refrigerate (2-8°C) Amber Vial InertGas->TempControl WarmUp Equilibrate to RT (Prevent Condensation) TempControl->WarmUp Retrieving Stock Usage->WarmUp Solvent Dissolve in Dry DMF/DMSO WarmUp->Solvent

Caption: Decision logic for maintaining compound integrity. Note the critical equilibration step to prevent condensation.

Synthetic Utility & Reactivity Profile

The strategic value of this molecule lies in its orthogonal reactivity.[1] However, the free N-H proton is a "gotcha" that often poisons Palladium catalysts in cross-coupling reactions or leads to regiochemical mixtures.[1]

Mechanistic Considerations
  • Tautomerism: In its unprotected form, the 4-CHO and 5-Br positions are chemically fluid due to rapid proton transfer between N1 and N3.[1]

  • N-Protection is Critical: To lock the regiochemistry, the imidazole nitrogen must be protected (e.g., SEM, Boc, Methyl, Benzyl) before attempting metal-catalyzed couplings.[1]

    • N-alkylation usually favors the isomer where the sterically demanding bromine is distal to the alkyl group, but mixtures are common and must be separated.[1]

  • Aldehyde Sensitivity: The aldehyde is electrophilic and can form Schiff bases or be attacked by nucleophiles.[1] If a Grignard or Lithiation step is planned, the aldehyde must be protected as an acetal.[1]

Figure 2: Orthogonal Reactivity Map

ReactivityMap Core 5-Bromo-1H-imidazole-4-carbaldehyde (Tautomeric Core) Aldehyde Aldehyde (C-4) Electrophilic Core->Aldehyde Bromine Bromine (C-5) Leaving Group Core->Bromine Nitrogen Imidazole N-H Nucleophilic/Acidic Core->Nitrogen RedAm Reductive Amination (Schiff Base) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Bromine->Suzuki Pd(0) / Ar-B(OH)2 Protection N-Protection (SEM, Boc, Bn) Nitrogen->Protection Base / R-X Protection->Suzuki REQUIRED Pre-step

Caption: Reactivity map highlighting the necessity of N-protection prior to Pd-catalyzed coupling to prevent catalyst poisoning.

Detailed Experimental Protocol: N-Protection & Suzuki Coupling

The following workflow illustrates the standard industry approach to utilizing this scaffold, prioritizing the protection of the imidazole ring to ensure regiocontrol.

Step 1: N-Protection (SEM-Cl Example)

Direct coupling on the free imidazole often fails.[1] Protection with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is standard.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents: Suspend 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 30 min until gas evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the protected product is less polar).[1]

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][3] The product is now a regiochemically locked isomer (usually a mixture, separable by column chromatography).[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Once protected, the bromine handle is activated for coupling.[1]

  • Reagents: Combine SEM-protected imidazole (1.0 eq), Aryl boronic acid (1.5 eq), and K₂CO₃ (2.0 eq) in DME/Water (4:1 ratio).

  • Catalyst: Degas the solvent stream with Argon for 15 mins. Add Pd(dppf)Cl₂ (0.05 eq).[1]

  • Conditions: Heat to 80-90°C for 4-12 hours.

  • Note: The aldehyde group generally survives these basic conditions, but prolonged heating can lead to Cannizzaro disproportionation.[1] Monitor closely.

Waste Disposal & Environmental Impact

  • Halogenated Waste: As a brominated compound, all waste streams (mother liquors, aqueous washes) must be segregated into Halogenated Organic Waste containers.

  • Heavy Metals: If Palladium catalysts are used, the aqueous waste must be treated as heavy metal waste or scavenged (e.g., with SiliaMetS®) before disposal.

  • Neutralization: Quench any unreacted aldehyde with mild oxidant or reductant if required by local regulations, though standard incineration is typically sufficient.[1]

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link]

Sources

Technical Guide: Storage & Stability of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a critical intermediate in the synthesis of bioactive imidazole derivatives, often employed in the development of C17,20-lyase inhibitors and antimalarial agents. Its structural integrity relies heavily on the preservation of two sensitive moieties: the formyl group (-CHO) , which is prone to autoxidation, and the carbon-bromine bond , which exhibits photosensitivity.

Critical Storage Parameters:

  • Temperature: 2–8°C (Short-term < 3 months); -20°C (Long-term).

  • Atmosphere: Inert gas blanket (Argon preferred over Nitrogen).

  • Light: Strictly light-protected (Amber glass or foil-wrapped).

  • Humidity: Desiccated (< 30% RH).

Physicochemical Profile & Degradation Mechanisms[1]

To implement a robust storage protocol, one must understand the specific failure modes of this molecule.

Tautomeric Equilibrium

The imidazole ring exists in a tautomeric equilibrium. While the 4-formyl and 5-formyl forms are chemically equivalent in solution due to rapid proton transfer (


), the solid-state lattice is fixed. Moisture absorption can catalyze proton shifts, potentially altering solubility profiles or crystal packing, which accelerates degradation.
Primary Degradation Pathways
  • Autoxidation (The Dominant Risk): The aldehyde proton is susceptible to abstraction by atmospheric oxygen, leading to a radical chain reaction that converts the aldehyde to 5-bromo-1H-imidazole-4-carboxylic acid . This is an irreversible change that drastically affects stoichiometric precision in downstream nucleophilic additions or reductive aminations.

  • Photolytic Dehalogenation: Halogenated imidazoles can undergo homolytic cleavage of the C-Br bond upon exposure to UV/VIS light, generating reactive radicals that lead to polymerization or oligomerization.

  • Hydrate Formation: In the presence of ambient humidity, the aldehyde carbonyl can reversibly form a gem-diol (hydrate). While reversible, this complicates NMR integration and mass measurement.

DegradationPathways Compound 5-Bromo-1H-imidazole- 4-carbaldehyde Acid Carboxylic Acid (Irreversible) Compound->Acid Autoxidation Radical Dehalogenated Radicals Compound->Radical Photolysis Hydrate Gem-Diol (Reversible) Compound->Hydrate Hydration Oxygen Atmospheric O2 Oxygen->Acid UV UV/Vis Light UV->Radical Moisture H2O (Humidity) Moisture->Hydrate

Figure 1: Mechanistic degradation pathways for 5-Bromo-1H-imidazole-4-carbaldehyde.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. If the material changes color (off-white to yellow/brown), the protocol has been breached.

Quantitative Storage Metrics
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T significantly retards oxidation rates.
Atmosphere Argon (Ar) Argon is heavier than air, providing a better "blanket" in vials than Nitrogen (

).
Container Amber Glass Blocks UV radiation < 400nm to prevent C-Br photolysis.
Closure PTFE-lined Cap PTFE (Teflon) is chemically inert and provides a superior vapor barrier compared to pulp/poly.
Desiccant Silica Gel / Drierite Maintains local humidity ~0% to prevent hydrate formation.
Step-by-Step Workflow
Phase 1: Receiving & Equilibration
  • Inspect: Upon arrival, verify the solid is white to pale yellow . Dark yellow or brown indicates prior degradation.

  • Equilibrate: Do NOT open the bottle immediately if it was shipped cold. Allow the container to reach room temperature (approx. 30-60 mins) inside a desiccator.

    • Causality: Opening a cold bottle in humid lab air causes immediate condensation on the solid, initiating hydrate formation.

Phase 2: Aliquoting (The "Inert Loop")

To avoid repeated freeze-thaw cycles and air exposure, aliquot the bulk material immediately.

  • Prepare Vials: Pre-label Amber HPLC vials (2mL or 4mL) with PTFE-lined caps.

  • Inert Environment: Ideally, work within a glovebox (

    
     ppm). If unavailable, use an inverted funnel connected to an Argon line to create a localized inert cone over the balance.
    
  • Dispense: Weigh out single-use quantities (e.g., 50mg, 100mg) into the vials.

  • Blanket & Seal: Flush the headspace of each vial with a gentle stream of Argon for 5-10 seconds before tightening the cap immediately. Parafilm the cap junction for long-term sealing.

Phase 3: Long-Term Storage
  • Secondary Containment: Place aliquoted vials inside a larger jar or Ziploc bag containing a desiccant packet.

  • Freezing: Store at -20°C.

  • Inventory Log: Record the date of aliquoting. Re-test purity if stored > 12 months.

StorageWorkflow Start Shipment Received (Cold Chain) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Inspect Visual Inspection (White/Pale Yellow?) Equilibrate->Inspect Fail Reject/Purify Inspect->Fail Dark/Brown Aliquot Aliquot under Argon (Amber Vials) Inspect->Aliquot Pass Seal Seal with PTFE Cap & Parafilm Aliquot->Seal Exclude O2 Freeze Store at -20°C (Secondary Container + Desiccant) Seal->Freeze Arrest Kinetics

Figure 2: Optimal receiving and storage workflow to ensure compound integrity.

Quality Control & Re-Validation

Before using stored material in sensitive steps (e.g., GMP synthesis), validate purity.

  • Visual Check: The compound should be a crystalline powder. Clumping suggests moisture ingress; darkening suggests oxidation.

  • 1H-NMR (DMSO-d6):

    • Look for the aldehyde proton singlet (

      
       ppm).
      
    • Check for the carboxylic acid peak (broad singlet,

      
       ppm) indicating oxidation.
      
    • Check for gem-diol peaks (if wet).

  • Melting Point: Reference range is 174–177°C [1]. Significant depression (> 5°C) indicates impurities.

References

  • ChemicalBook. (2023).[1][2] 1H-Imidazole-4-carbaldehyde Properties and Safety. Retrieved from

  • CymitQuimica. (2023).[1][3][4] SDS for 5-Bromo-1H-imidazole-4-carbaldehyde. Retrieved from

  • Smolecule. (2023).[1][2][4] 5-Bromo-1H-imidazole-4-carbaldehyde Product Information. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: Imidazole-4-carboxaldehyde.[1][5] Retrieved from

Sources

Technical Guide: Sourcing and Utilizing 5-Bromo-1H-imidazole-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercially Available 5-Bromo-1H-imidazole-4-carbaldehyde Suppliers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a critical pharmacophore scaffold, serving as a linchpin intermediate in the synthesis of


-adrenergic agonists (e.g., Medetomidine, Detomidine) and various kinase inhibitors. Despite its structural simplicity, the compound presents significant challenges in sourcing and utilization due to rapid annular tautomerism and catalyst poisoning tendencies during cross-coupling reactions.

This guide moves beyond a simple vendor list to provide a strategic framework for sourcing high-fidelity material, validating its quality via NMR, and overcoming synthetic bottlenecks using a self-validating protection-group strategy.

Technical Profile & Tautomeric Complexity

Chemical Identity
  • IUPAC Name: 5-Bromo-1H-imidazole-4-carbaldehyde

  • CAS Number: 50743-01-6

  • Synonyms: 4-Bromo-1H-imidazole-5-carbaldehyde; 4(5)-Bromo-5(4)-formylimidazole.

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 175.99 g/mol

The Tautomerism Challenge

In solution, this compound exists as a rapid equilibrium between the 4-bromo-5-formyl and 5-bromo-4-formyl tautomers. This behavior complicates NMR analysis and can lead to regioselectivity issues during N-alkylation.

  • In CDCl

    
    :  Often appears as broad, averaged signals due to rapid proton exchange.
    
  • In DMSO-d

    
    :  Proton exchange is slowed, often revealing distinct sets of signals for both tautomers, which is the preferred method for QC validation .
    

Sourcing Landscape & Strategic Procurement

Sourcing this intermediate requires balancing purity requirements against the specific synthetic application (e.g., GMP manufacturing vs. early-stage discovery).

Supplier Tiers
  • Tier 1: Global Catalog Distributors (High Reliability / Higher Cost)

    • Examples: Sigma-Aldrich (Merck), Combi-Blocks, Enamine.

    • Use Case: Milligram to gram-scale discovery chemistry where Certificate of Analysis (CoA) reliability is paramount.

  • Tier 2: Specialized Synthesis Houses (Bulk Scale / Variable Lead Time)

    • Examples: Matrix Scientific, BLD Pharm, CymitQuimica.

    • Use Case: Kilogram-scale process development. These vendors often synthesize on-demand using Vilsmeier-Haack bromination protocols.

  • Tier 3: Aggregators (Price Competitive / Riskier QC)

    • Examples: ChemicalBook listings, various Alibaba-verified vendors.

    • Use Case: Non-critical, large-scale starting material where in-house recrystallization is planned.

Sourcing Decision Matrix

The following decision logic assists in selecting the appropriate vendor tier based on project phase and risk tolerance.

SourcingMatrix Start Determine Needs Scale Scale Required? Start->Scale Purity Purity Critical? Scale->Purity < 10g Tier2 Tier 2: Synthesis House (BLD, Matrix) Scale->Tier2 10g - 1kg Tier3 Tier 3: Bulk Aggregator Scale->Tier3 > 1kg Tier1 Tier 1: Global Dist. (Sigma, Combi-Blocks) Purity->Tier1 Yes (>98%) Purity->Tier2 No (>95%) QC In-House QC Mandatory Tier2->QC Tier3->QC High Risk

Figure 1: Strategic sourcing decision matrix for 5-Bromo-1H-imidazole-4-carbaldehyde based on scale and purity requirements.

Quality Assurance: Validating the Material

Commercial batches often contain specific impurities derived from the Vilsmeier-Haack bromination of imidazole-4-carbaldehyde.

Key Impurity Profile
ImpurityOriginDetection Method
4,5-Dibromoimidazole Over-bromination during synthesis.LC-MS (M+2 pattern),

H NMR (Loss of aromatic CH).
Imidazole-4-carbaldehyde Incomplete reaction.

H NMR (Additional aromatic proton).
Inorganic Salts Poor workup (Phosphorous salts).Residue on ignition / Elemental Analysis.
QC Protocol

Do not rely solely on the vendor CoA.

  • Visual Inspection: Should be a pale yellow to tan solid. Dark brown indicates oxidation.

  • Solubility Check: Dissolve 10 mg in DMSO-d

    
    . Turbidity suggests inorganic salt contamination.
    
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Confirm aldehyde proton (

      
       ppm).
      
    • Confirm broad NH signal (

      
       ppm).
      
    • Verify integral ratio of Aromatic CH to Aldehyde CH is 1:1.

Advanced Synthetic Utility: Overcoming Catalyst Poisoning

A major pitfall in using 5-Bromo-1H-imidazole-4-carbaldehyde is the "naked" imidazole nitrogen. The free N-H can coordinate with Palladium (Pd) catalysts, poisoning Suzuki or Sonogashira coupling reactions.

Best Practice: Protect the nitrogen before attempting metal-catalyzed cross-coupling. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended due to its stability under basic coupling conditions and facile removal.

Validated Workflow: SEM Protection & Suzuki Coupling

SyntheticWorkflow Start 5-Bromo-1H-imidazole -4-carbaldehyde Step1 Step 1: SEM Protection (NaH, SEM-Cl) Start->Step1 Prevents Pd Poisoning Intermed N-SEM Protected Intermediate Step1->Intermed Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermed->Step2 High Yield Pathway Product Coupled Biaryl Product Step2->Product

Figure 2: Optimized synthetic workflow preventing catalyst deactivation via N-protection.

Experimental Protocol: SEM Protection

Rationale: Sodium hydride (NaH) ensures complete deprotonation, pushing the equilibrium toward the N-alkylated species and preventing regio-scrambling during the slow addition of SEM-Cl.

Reagents:

  • 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • SEM-Chloride (1.1 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.2 eq) and wash with dry hexanes to remove mineral oil (optional, but improves workup).

  • Solubilization: Suspend NaH in anhydrous DMF at 0°C.

  • Addition: Add 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq) solution in DMF dropwise over 15 minutes. Caution: H

    
     gas evolution.
    
  • Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Outcome: This yields the N-SEM protected bromide, which is now a competent partner for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) without poisoning the catalyst [1, 2].

Handling & Safety Data

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Fire Safety: May emit corrosive Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NOx) upon thermal decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over long periods.

References

  • Lipshutz, B. H., & Pegram, J. J. (1980).[1][2] More silylations. Tetrahedron Letters, 21(35), 3343-3346. Link

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

  • Cordi, A. A., et al. (2021). Commercially Viable Synthesis of Medetomidine Using a Classical Approach. Organic Process Research & Development. Link

  • ChemicalBook. (2025). 5-Bromo-1H-imidazole-4-carbaldehyde Safety Data Sheet. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1H-imidazole-4-carbaldehyde

[1]

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde is a "privileged scaffold" in drug discovery, serving as a core precursor for p38 MAP kinase inhibitors, H3 receptor antagonists, and purine mimetics. However, its amphoteric nature—possessing an acidic N-H (

This guide details the Strategic Protection Protocol (SPP) to ensure regiochemical integrity and high catalytic turnover numbers (TON). We provide validated workflows for Suzuki-Miyaura and Sonogashira couplings, emphasizing the use of the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group to mitigate catalyst poisoning.

Strategic Analysis: The "Tautomer Trap" & Catalyst Poisoning

Before attempting catalysis, researchers must address two fundamental properties of the substrate:

  • The Tautomer Trap: In solution, 5-bromo-1H-imidazole-4-carbaldehyde exists in equilibrium with its tautomer, 4-bromo-1H-imidazole-5-carbaldehyde. Direct alkylation or coupling without a fixed protecting group often yields inseparable mixtures of regioisomers.

  • Catalyst Sequestration: The free imidazole nitrogen (N-H) can deprotonate under basic cross-coupling conditions, forming an imidazolyl anion that binds tightly to Palladium(II), arresting the catalytic cycle (The "Pd-Black" death).

Recommendation: Unless screening high-throughput libraries with specialized ligands (e.g., XPhos Pd G3), always protect the N1-position prior to cross-coupling.

Experimental Workflow (Decision Tree)

The following diagram outlines the logical flow for processing this substrate, highlighting the critical decision point between direct and protected strategies.

GStartSubstrate:5-Bromo-1H-imidazole-4-carbaldehydeDecisionDecision Point:Scale & Purity Req?Start->DecisionPath_ProtectPath A (Recommended):N-Protection StrategyDecision->Path_ProtectHigh Purity/ScalePath_DirectPath B (High Risk):Direct CouplingDecision->Path_DirectHTS/Small ScaleStep_SEMStep 1: SEM Protection(NaH, SEM-Cl, DMF)Path_Protect->Step_SEMFinalTarget:4-Substituted-1H-imidazole-5-carbaldehydePath_Direct->FinalRequires BuchwaldGen-3 PrecatalystsStep_SuzukiStep 2: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Step_SEM->Step_SuzukiStep_SonoStep 2: Sonogashira Coupling(Pd(PPh3)2Cl2, CuI)Step_SEM->Step_SonoStep_DeprotectStep 3: Deprotection(TFA or TBAF)Step_Suzuki->Step_DeprotectStep_Sono->Step_DeprotectStep_Deprotect->Final

Caption: Operational workflow distinguishing between the robust Protection Strategy (Path A) and the ligand-dependent Direct Strategy (Path B).

Detailed Protocols

Protocol A: Regioselective N-Protection (SEM)

Objective: To mask the acidic proton and fix the regiochemistry.

Reagents:

  • Substrate: 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv)

  • Base: Sodium Hydride (60% in oil, 1.2 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • Solvent: Anhydrous DMF (

    
    )
    

Procedure:

  • Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous DMF under Argon. Cool to

    
    .
    
  • Add 5-Bromo-1H-imidazole-4-carbaldehyde portion-wise. Evolution of

    
     gas will be observed. Stir at 
    
    
    for 30 min until the solution becomes clear (formation of sodium imidazolide).
  • Add SEM-Cl dropwise via syringe.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice-water. Extract with EtOAc (

    
    ).
    
  • Purification: The reaction typically yields two regioisomers. The major isomer (usually the less sterically hindered N1-SEM product) can be separated via silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The SEM group is preferred over Boc because it survives the basic conditions of Suzuki coupling (

      
      ) without hydrolyzing.
      
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl motifs.

Mechanism: The electron-poor nature of the imidazole facilitates oxidative addition, but the aldehyde at C4 can be sensitive. We utilize

Reagents:

  • N-SEM-protected Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.

  • In a reaction vial, combine the Protected Substrate, Boronic Acid, and

    
    .
    
  • Add the Dioxane and aqueous

    
    .
    
  • Seal and heat to

    
      for 4–12 hours.
    
  • Monitor: Check LCMS for consumption of bromide.

  • Workup: Filter through Celite to remove Pd black. Dilute with water/brine and extract with EtOAc.

  • Purification: Flash chromatography.

Protocol C: Sonogashira Coupling

Objective: Introduction of alkyne handles for subsequent cyclization.

Reagents:

  • N-SEM-protected Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or THF.

Procedure:

  • Dissolve substrate, catalyst, and CuI in degassed DMF.

  • Add

    
     followed by the alkyne.
    
  • Stir at RT to

    
     . Warning: High temperatures (
    
    
    ) can cause polymerization of the alkyne or degradation of the aldehyde.
  • Color Change: The reaction often turns dark brown/black as it proceeds.

  • Workup: Aqueous wash with

    
     (saturated) to sequester copper species.
    

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by Imidazole N.Ensure N-Protection is complete. Switch to high-activity catalyst: XPhos Pd G3 .
Protodebromination (Br replaced by H)Hydride source in solvent or

-hydride elimination from ligands.
Use strictly anhydrous solvents. Switch from alcohol solvents to Toluene/Dioxane.
Aldehyde Oxidation Air leakage.Sparge solvents thoroughly. Add BHT (stabilizer) if necessary.
Black Precipitate Pd aggregation (Pd-black).Ligand instability. Lower Temp or increase ligand:Pd ratio (e.g., add extra

).

Deprotection (The Final Step)

The SEM group is removed to restore the bioactive imidazole core.

  • Method A (Acidic): Treat with

    
     in Dioxane or TFA/DCM (
    
    
    ) at
    
    
    .
    • Risk:[1][2][3] Can affect the aldehyde if not careful (acetal formation).

  • Method B (Fluoride - Recommended): Treat with TBAF (

    
     in THF) and Ethylenediamine (scavenger for formaldehyde byproduct) at 
    
    
    .

References

  • Suzuki Coupling of Heteroaryl Halides

    • General Review: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." National Institutes of Health (NIH). 4

  • Sonogashira Protocols

    • Methodology: "Sonogashira Coupling - Organic Chemistry Portal." Detailed mechanistic insight and ligand choices. 5

  • SEM Protection Strategies

    • Application in Imidazoles:[6][2][7][8][9][10][11] "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." MDPI. 12[13][14][12][15]

  • Direct Arylation (Alternative)

    • C-H Activation: "Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation." Journal of Organic Chemistry. 7

5-Bromo-1H-imidazole-4-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-1H-imidazole-4-carbaldehyde as a Linchpin Scaffold in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 5-bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) in the development of ATP-competitive kinase inhibitors. This scaffold is uniquely valued for its orthogonal reactivity profile , allowing medicinal chemists to independently functionalize the hinge-binding core (imidazole), the hydrophobic pocket vector (C5-bromide), and the solvent-exposed solubilizing tail (C4-aldehyde).

This note focuses on its application in synthesizing p38 MAP kinase and Raf kinase inhibitors, providing a validated, step-by-step protocol for converting this raw intermediate into a bioactive core.

Strategic Rationale: The "Tri-Vector" Approach

In kinase drug discovery, the imidazole ring often serves as the "hinge binder," mimicking the purine ring of ATP.[1] The 5-bromo-4-formyl scaffold is superior to simple halo-imidazoles because it offers three distinct vectors for elaboration without requiring harsh deprotection steps early in the sequence.

Mechanistic Causality:

  • Vector A (N1-H): Controls solubility and permeability. Must be protected to prevent catalyst poisoning during Pd-coupling.[1]

  • Vector B (C5-Br): The electrophilic handle for Suzuki-Miyaura or Sonogashira couplings. This position typically vectors into the kinase "gatekeeper" region or the hydrophobic back-pocket.

  • Vector C (C4-CHO): A versatile electrophile for reductive aminations or condensations.[1] This vector usually points towards the solvent-exposed region, ideal for attaching solubilizing morpholine or piperazine tails.[1]

G Scaffold 5-Bromo-1H-imidazole- 4-carbaldehyde N1 N1 Position: Protection/Alkylation (Solubility Control) Scaffold->N1 C5 C5 Position (Br): Suzuki/Sonogashira (Hydrophobic Pocket) Scaffold->C5 C4 C4 Position (CHO): Reductive Amination (Solvent Exposed Tail) Scaffold->C4 Target Bioactive Kinase Inhibitor Core N1->Target C5->Target C4->Target

Figure 1: Orthogonal reactivity map of the imidazole scaffold, showing the three vectors for divergent synthesis.

Validated Protocol: Synthesis of a p38 MAPK Inhibitor Core

This protocol describes the synthesis of a trisubstituted imidazole core.[1] The sequence is designed to be self-validating : each step produces a distinct spectroscopic change that serves as a "stop/go" checkpoint.[1]

Prerequisites:

  • Anhydrous DMF and 1,4-Dioxane.[1]

  • Argon/Nitrogen atmosphere.[1]

  • LCMS grade solvents.[1]

Step 1: Regioselective N-Protection (The Critical First Step)

Rationale: The free NH proton is acidic (


) and will quench organometallic reagents.[1] We use SEM (2-(Trimethylsilyl)ethoxymethyl) protection because it is stable to basic Suzuki conditions but removable with mild acid or fluoride.[1]
  • Setup: Dissolve 5-bromo-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under Argon.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Observation: Watch for vigorous

      
       evolution.[1] Wait until bubbling ceases (approx. 30 min) to ensure complete anion formation.
      
  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Validation Checkpoint (Self-Validating):

    • TLC: Starting material (

      
      ) disappears; new spot (
      
      
      
      in 1:1 Hex/EtOAc) appears.
    • NMR: Look for the SEM methylene singlet (

      
       ppm) and the TMS peak (
      
      
      
      ppm).[1] Regioisomers may form; the N1-SEM isomer is typically major due to steric hindrance at N3 near the bromine.
Step 2: Suzuki-Miyaura Cross-Coupling at C5

Rationale: This installs the hydrophobic aryl group.[1] We use


 because it resists dehalogenation side-reactions better than 

on this electron-deficient ring.[1]
  • Reactants: Combine N-SEM-protected bromide (1.0 eq), Aryl-boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Suspend in 4:1 1,4-Dioxane/Water (degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 4-12 hours.

  • Validation Checkpoint:

    • LCMS: Monitor for the mass shift

      
      .
      
    • Visual: The reaction mixture typically darkens from orange to black (Pd precipitation) upon completion.[1]

    • Note: If the aldehyde peak disappears from NMR/LCMS, it may have oxidized to the acid.[1] Ensure the reaction is strictly oxygen-free.

Step 3: Reductive Amination at C4

Rationale: This step attaches the solubilizing group.[1]


 is used instead of 

to prevent reduction of the aldehyde to alcohol before amine condensation occurs.
  • Imine Formation: Dissolve the C5-arylated aldehyde (1.0 eq) in DCE (Dichloroethane). Add the secondary amine (e.g., Morpholine, 1.2 eq) and Acetic Acid (1.0 eq).[1] Stir 1h at RT.[1][2]

  • Reduction: Add

    
     (1.5 eq). Stir overnight.
    
  • Validation Checkpoint:

    • NMR: Disappearance of the aldehyde proton (

      
       ppm).[1] Appearance of benzylic methylene signal (
      
      
      
      ppm).

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-1H-imidazole- 4-carbaldehyde Step1 Step 1: N-Protection (NaH, SEM-Cl, DMF) Prevents catalyst poisoning Start->Step1 Check1 Checkpoint: TLC/NMR Confirm SEM group Step1->Check1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Installs Hydrophobic Group Check1->Step2 Pass Check2 Checkpoint: LCMS Check for Br displacement Step2->Check2 Step3 Step 3: Reductive Amination (HNR2, NaBH(OAc)3) Installs Solubilizing Tail Check2->Step3 Pass Final Final: Kinase Inhibitor Core (Ready for Deprotection) Step3->Final

Figure 2: Step-by-step synthetic workflow with integrated quality control checkpoints.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action (Self-Validating Fix)
Low Yield in Step 1 Incomplete deprotonation or moisture.Ensure NaH bubbling stops completely before adding SEM-Cl. Dry DMF over molecular sieves.[1]
Debromination in Step 2 Hydride source present or Pd-black formation.[1]Switch solvent to Toluene/EtOH.[1] Lower temp to 80°C. Ensure Argon sparging is vigorous.
Aldehyde Oxidation Air leak during Suzuki coupling.[1]Degas solvents using freeze-pump-thaw.[1] Check aldehyde proton in NMR (

9.5-10).[1]
No Reaction in Step 3 Imine not forming (steric hindrance).Add

as a Lewis acid to force imine formation before adding the reducing agent.[1]
Regioselectivity Issues N1 vs N3 alkylation mixture.N1 is thermodynamically favored.[1] If N3 forms, it can often be separated by column chromatography (usually more polar).[1]

Advanced Application: Scaffold Hopping

Beyond simple substitution, this aldehyde is a precursor for fused bicyclic systems.[1]

  • Imidazo[4,5-b]pyridines: Condensation with 2-aminopyridines followed by oxidative cyclization.[1]

  • Mechanism: The aldehyde forms a Schiff base with the exocyclic amine of the pyridine; the ring nitrogen then attacks the imidazole C4 (or vice versa depending on specific partners), often requiring an oxidant like

    
    .
    

References

  • Boehringer Ingelheim. (2004).[1] Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Laufer, S. A., et al. (2008).[1] Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Bagley, M. C., et al. (2011).[1] One-step synthesis of pyridine-imidazole p38 MAPK inhibitors. Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (2023).[1] Product Specification: 5-Bromo-1H-imidazole-4-carbaldehyde.

Sources

Application Note: Strategic Utilization of 5-Bromo-1H-imidazole-4-carbaldehyde in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde serves as a "linchpin" scaffold in the synthesis of modern agrochemicals. Its structural uniqueness lies in its trifunctional nature: an electrophilic aldehyde, a halogenated handle for cross-coupling, and a nucleophilic nitrogen. This application note guides researchers through the specific challenges of handling this molecule—primarily tautomeric control and regioselectivity—and provides validated protocols for converting it into high-value antifungal and insecticidal pharmacophores.

Strategic Overview: The Divergent Synthesis Hub

In agrochemical discovery, speed-to-lead is critical. This intermediate allows for Divergent Oriented Synthesis (DOS) . By orthogonal manipulation of its three reactive sites, libraries of sterol demethylation inhibitors (DMIs) can be generated rapidly.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of functionalizing this scaffold.

G Start 5-Bromo-1H-imidazole- 4-carbaldehyde Tautomer Tautomeric Control (N-Alkylation) Start->Tautomer Step 1: Lock Regioisomer Suzuki C-C Bond Formation (Suzuki/Sonogashira) Tautomer->Suzuki Step 2: Install Aryl Warhead Condensation Aldehyde Functionalization (Hydrazones/Oximes) Suzuki->Condensation Step 3: Bio-interface Tuning Target Agrochemical Active (Fungicide/Insecticide) Condensation->Target Final Optimization

Figure 1: The sequential logic for functionalizing the imidazole scaffold. Note that Step 1 is critical to prevent isomeric mixtures in subsequent metal-catalyzed steps.

Critical Technical Insight: The Tautomerism Trap

Before initiating synthesis, researchers must address the nomenclature and reactivity confusion caused by annular tautomerism.

  • The Problem: In solution, 5-bromo-1H-imidazole-4-carbaldehyde exists in equilibrium with 4-bromo-1H-imidazole-5-carbaldehyde .

  • The Consequence: Direct alkylation without specific conditions results in a mixture of N1 and N3 regioisomers. These isomers have drastically different biological activities and metabolic stability profiles.

  • The Solution: The steric environment of the aldehyde group generally disfavors alkylation at the adjacent nitrogen (N3 relative to the aldehyde). However, to ensure >95% regioselectivity, the choice of base and solvent is paramount.

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (The Foundation)

Objective: To "lock" the tautomer and increase lipophilicity for subsequent palladium catalysis.

Mechanism: The use of Cesium Carbonate (


) in DMF favors the thermodynamic product due to the "Cesium Effect" (coordination with the aldehyde oxygen), directing alkylation to the nitrogen distal to the bulky bromine/aldehyde cluster.

Materials:

  • 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.2 eq)

  • 
     (anhydrous) (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 5-Bromo-1H-imidazole-4-carbaldehyde (10 mmol) and anhydrous DMF (20 mL). Stir under

    
     until fully dissolved.
    
  • Deprotonation: Add

    
     (15 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes.
    
  • Addition: Dropwise add the Alkyl Halide (12 mmol) over 10 minutes.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (50:50 EtOAc/Hexane). The product usually has a higher

    
     than the starting material.
    
  • Workup: Pour the mixture into ice-cold water (100 mL). The product often precipitates.

    • If solid:[1][2] Filter, wash with water, and dry in a vacuum oven.

    • If oil: Extract with EtOAc (3x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show a distinct singlet for the N-CH group. Verify regiochemistry (NOESY may be required if using novel alkyl groups).
    
Protocol B: Suzuki-Miyaura Cross-Coupling (The Warhead Installation)

Objective: To install an aryl group at the C5 position, mimicking the pharmacophore of DMIs like Prochloraz.

Challenge: The electron-deficient nature of the aldehyde-substituted imidazole can make the oxidative addition of Pd slow. Solution: Use of electron-rich phosphine ligands (e.g., SPhos or XPhos) or bidentate ligands (dppf) facilitates the cycle.

Materials:

  • N-Alkylated 5-Bromo-imidazole intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution) (3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the imidazole intermediate (1.0 mmol), boronic acid (1.5 mmol), and 1,4-dioxane (8 mL). Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     (0.05 mmol) and the aqueous 
    
    
    
    (1.5 mL).
  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol C: Aldehyde Functionalization (The Bio-Interface)

Objective: To convert the aldehyde into a hydrazone or oxime, a common motif in antifungal agrochemicals to improve binding affinity to CYP51 enzymes.

Materials:

  • C5-Arylated Imidazole Aldehyde (from Protocol B) (1.0 eq)[3]

  • Thiosemicarbazide or Hydroxylamine HCl (1.2 eq)

  • Catalytic Acetic Acid (2-3 drops)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: Dissolve the aldehyde (0.5 mmol) in EtOH (5 mL).

  • Reagent Addition: Add the amine nucleophile (0.6 mmol) and catalytic acetic acid.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Crystallization: Cool the mixture to 0°C. The product often crystallizes out as a solid.

  • Isolation: Filter the solid and wash with cold EtOH. Recrystallize from EtOH/Water if necessary.

Data Summary & Expected Results

ParameterProtocol A (Alkylation)Protocol B (Suzuki)Protocol C (Condensation)
Typical Yield 85 - 95%70 - 85%90 - 98%
Limiting Factor Regioselectivity (Control via Base)Catalyst deactivation (

sensitivity)
Solubility of product
Key QC Metric NMR: N-CH shiftMS: M+1 peak, Br isotope lossMP: Sharp melting point
Agro Relevance Lipophilicity (LogP) adjustment"Warhead" specificityTarget binding (H-bonding)

Logic of Regioselectivity (Visualized)

The following diagram explains the decision matrix for obtaining the correct isomer, a common failure point in reproducing literature on this compound.

Regio Input 5-Bromo-1H-imidazole- 4-carbaldehyde Condition1 Base: K2CO3 / Acetone (Kinetic Control) Input->Condition1 Condition2 Base: Cs2CO3 / DMF (Thermodynamic Control) Input->Condition2 Result1 Mixture of N1/N3 Isomers (Low Yield, Difficult Purification) Condition1->Result1 Result2 Single N1-Alkylated Product (High Yield, Scalable) Condition2->Result2

Figure 2: Decision tree for alkylation conditions. The use of Cesium Carbonate is strongly recommended for reproducible agrochemical synthesis.

References

  • Organic Chemistry Portal . (2023). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2024). Regioselective alkylation of a versatile indazole and imidazole derivatives. Beilstein J. Org.[4] Chem. Retrieved from [Link]

  • MDPI . (2022). The Effect of New Imidazole Derivatives on Antifungal Activity. Molecules. Retrieved from [Link]

  • Yoneda Labs . (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide for Optimization. Retrieved from [Link]

Sources

Technical Guide: Strategic Derivatization of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of 5-Bromo-1H-imidazole-4-carbaldehyde (also referred to as 4-bromo-1H-imidazole-5-carbaldehyde due to tautomerism). It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold diversification.

Executive Summary & Scaffold Analysis

5-Bromo-1H-imidazole-4-carbaldehyde is a high-value intermediate in the synthesis of purine mimetics, kinase inhibitors, and receptor antagonists. Its chemical utility stems from three orthogonal reactive handles:

  • Aldehyde (C4-CHO): Highly electrophilic due to the electron-withdrawing bromine at C5.

  • Bromide (C5-Br): A handle for Suzuki/Sonogashira coupling (typically performed after aldehyde derivatization to avoid chemoselectivity issues).

  • Imidazole Nitrogen (N1-H): Acidic proton (pKa ~14) requiring strategic management (protection or tautomer control).

Critical Consideration: Tautomerism In solution, the molecule exists in rapid equilibrium between the 4-formyl and 5-formyl tautomers.

  • Implication: For reactions sensitive to sterics or requiring specific regiochemistry (e.g., N-alkylation), the N1-H is often protected (e.g., SEM, Boc, Trityl) or alkylated prior to extensive aldehyde manipulation. However, for the protocols below, the free NH is generally tolerated unless specified.

Reaction Pathway Visualization

The following diagram maps the core derivatization logic, highlighting the divergence from the parent aldehyde to key functional classes.

G cluster_0 Optional Pre-step Start 5-Bromo-1H-imidazole- 4-carbaldehyde Amine Secondary/Tertiary Amines (Reductive Amination) Start->Amine R-NH2, NaBH(OAc)3 DCM/MeOH Alkene Vinyl Imidazoles (Wittig/HWE) Start->Alkene Ph3P=CH-R THF, Base Acid 5-Bromo-imidazole- 4-carboxylic Acid Start->Acid NaClO2, NaH2PO4 (Pinnick Oxidation) Heterocycle Fused Heterocycles (e.g., Imidazo[4,5-b]pyridine) Start->Heterocycle 2-Aminophenol/aniline Oxidative Condensation Prot N-Protected Intermediate Start->Prot SEM-Cl / Trt-Cl Prot->Amine

Figure 1: Divergent synthesis map starting from 5-Bromo-1H-imidazole-4-carbaldehyde.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Aminomethyl Derivatives)

Rationale: The electron-withdrawing bromine makes the aldehyde highly reactive toward amines. Sodium triacetoxyborohydride (STAB) is the preferred reductant over NaBH4 because it is mild enough to not reduce the aldehyde directly, preventing alcohol byproducts, and does not debrominate the imidazole ring.

Materials:

  • Substrate: 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic acid (catalytic, optional)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (N2/Ar), dissolve the imidazole aldehyde (1.0 mmol) in DCE (5 mL).

  • Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA.

  • Optimization: If the reaction is sluggish, add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+H of amine product).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Data Summary:

Parameter Specification
Typical Yield 75–90%
Major Side Product Alcohol (from direct aldehyde reduction) if NaBH4 is used.

| Note | The C5-Br remains intact under these conditions. |

Protocol B: Wittig Olefination (Synthesis of Vinyl Imidazoles)

Rationale: This reaction installs a carbon chain while retaining the double bond for further functionalization. The acidity of the imidazole NH can quench the ylide; therefore, 2.2 equivalents of base are often required (one to deprotonate the NH, one for the phosphonium salt) OR use of an N-protected starting material.

Materials:

  • Substrate: 5-Bromo-1H-imidazole-4-carbaldehyde[1]

  • Reagent: Methyltriphenylphosphonium bromide (or substituted analog)[2]

  • Base: Potassium tert-butoxide (KOtBu) or NaH

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

  • Add KOtBu (2.2 equiv if NH is free; 1.2 equiv if N-protected) dropwise. The solution should turn yellow/orange (ylide formation). Stir for 30 mins at 0°C.

  • Addition: Add 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv) dissolved in minimal THF dropwise to the ylide solution.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Protocol C: Pinnick Oxidation (Synthesis of Carboxylic Acid)

Rationale: Converting the aldehyde to the carboxylic acid (5-bromo-1H-imidazole-4-carboxylic acid) enables amide coupling. The Pinnick oxidation (NaClO2) is superior to KMnO4 as it avoids over-oxidation and tolerates the bromine functionality.

Materials:

  • Substrate: 5-Bromo-1H-imidazole-4-carbaldehyde[1]

  • Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (3-5 equiv) or Resorcinol

  • Buffer: NaH2PO4 (aqueous solution)

  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 mmol) in t-BuOH (3 mL) and 2-methyl-2-butene (0.5 mL).

  • Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in Water (1 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT.

  • Reaction: Stir vigorously for 2–4 hours. The mixture may become heterogeneous.

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (Note: The product may be amphoteric; if it stays in the aqueous phase, use n-Butanol for extraction or simply filter the precipitate if the acid crashes out).

  • Isolation: The product often precipitates as a white solid.[2] Wash with cold water and hexanes.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Solubility Imidazole H-bonding network.Use polar aprotic solvents (DMF, DMSO) or protect N1 (e.g., SEM group).
Debromination Harsh reducing conditions.Avoid Pd/H2 or LiAlH4. Stick to Borohydrides (NaBH4, STAB) or DIBAL-H at low temp.
No Reaction (Amination) Imine hydrolysis or low equilibrium.Add molecular sieves (4Å) or MgSO4 to the reaction to sequester water.
Dialkylation Highly reactive amine.Use excess amine (2-3 equiv) or switch to stepwise reductive amination (isolate imine).

References

  • Organic Chemistry Portal . (2023). Reductive Amination Protocols. Retrieved from [Link]

  • Master Organic Chemistry . (2018). The Wittig Reaction: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC) . (2010). Derivatization of Aldehydes for LC-MS Analysis. Retrieved from [Link]

Sources

Condensation reactions using 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol: Condensation & Cyclization Architectures using 5-Bromo-1H-imidazole-4-carbaldehyde

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS 50743-01-6) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., p38 MAPK, PLK4) and antitubercular agents. Its dual functionality—an electrophilic aldehyde at C4 and a halogen handle at C5—allows for divergent synthetic pathways. This guide details the optimized protocols for condensation reactions, emphasizing the preservation of the bromine handle for subsequent cross-coupling.

Substrate Analysis & Handling

Chemical Profile:

  • Appearance: Light yellow to tan solid.

  • Melting Point: 174–177 °C.

  • Solubility: High in DMSO, DMF; Moderate in Methanol/Ethanol; Low in DCM/Chloroform.

  • Acidity: The imidazole N-H is acidic (pKa ~11-12). In basic media, the imidazolate anion forms, which can reduce the electrophilicity of the aldehyde or lead to N-alkylation side reactions.

Critical Decision Point: N-Protection Before initiating condensation, evaluate the need for N-protection.

  • Route A (Unprotected): Suitable for acidic/neutral conditions (e.g., reductive amination).

  • Route B (Protected - SEM/Boc/Methyl): Mandatory for strong base conditions (e.g., Knoevenagel with strong bases) or if solubility in non-polar solvents is required.

Synthetic Workflow (Decision Tree)

ReactionLandscape Start 5-Bromo-1H-imidazole- 4-carbaldehyde Decision Target Architecture? Start->Decision Path1 Vinyl Imidazoles (Knoevenagel) Decision->Path1 C=C Bond Formation Path2 Secondary Amines (Reductive Amination) Decision->Path2 C-N Bond Formation Path3 Fused Heterocycles (Imidazopyridines) Decision->Path3 Ring Fusion Prod1 Active Methylene Adducts Path1->Prod1 Piperidine/AcOH Prod2 Kinase Inhibitor Intermediates Path2->Prod2 NaBH3CN/MeOH Prod3 Tricyclic Cores Path3->Prod3 2-NH2-Pyridine/Heat

Figure 1: Divergent synthetic pathways for 5-bromo-1H-imidazole-4-carbaldehyde.

Core Protocols

Protocol A: Knoevenagel Condensation (Vinyl Imidazole Synthesis)

Objective: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form vinyl derivatives without affecting the bromine.

Reagents:

  • Substrate: 1.0 equiv

  • Active Methylene (e.g., Malononitrile): 1.1 equiv

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 mmol, ~175 mg) in Ethanol (5 mL). Mild heating (40 °C) may be required for complete dissolution.

  • Addition: Add Malononitrile (1.1 mmol, 73 mg).

  • Catalysis: Add Piperidine (10 µL) followed immediately by Glacial Acetic Acid (6 µL). Note: The acid buffers the base, preventing the formation of the unreactive imidazolate anion.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (5% MeOH in DCM). The product typically appears as a bright fluorescent spot under UV.

  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate: Concentrate to 1/3 volume and dilute with ice water to induce crystallization.

  • Yield: Typical yields range from 75–90%.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Formation of amine linkers common in kinase inhibitors.

Reagents:

  • Substrate: 1.0 equiv

  • Primary Amine (R-NH2): 1.1 equiv

  • Reductant: Sodium Cyanoborohydride (NaBH3CN): 1.5 equiv

  • Additive: Acetic Acid (catalytic)

  • Solvent: Methanol

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in Methanol (5 mL). Add 1 drop of Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Verify imine formation by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0 °C. Add NaBH3CN (1.5 mmol, 95 mg) portion-wise over 10 minutes. Safety: Do not use strong acid workups with cyanide reagents.

  • Reaction: Allow to warm to RT and stir overnight (12 h).

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography is usually required (DCM/MeOH gradient).

Protocol C: Imidazopyridine Formation (Fused Ring Synthesis)

Objective: One-pot condensation-cyclization to form imidazo[4,5-b]pyridine cores.

Reagents:

  • Substrate: 1.0 equiv

  • Partner: 2,6-Diaminopyridine or 2-Nitro-3-aminopyridine (reductive conditions)

  • Oxidant/Catalyst: Sodium Metabisulfite (Na2S2O5) or FeCl3 (catalytic)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Mix: Combine aldehyde (1.0 mmol) and 2,6-diaminopyridine (1.0 mmol) in DMF (3 mL).

  • Catalyst: Add Na2S2O5 (1.5 equiv).

  • Heat: Heat to 120 °C for 6–8 hours. The bisulfite promotes the oxidative cyclization of the intermediate aminal.

  • Workup: Pour the hot reaction mixture into crushed ice/water. The fused heterocyclic product typically precipitates as a beige/brown solid.

  • Filtration: Collect by filtration, wash with water and diethyl ether.

Data Summary & Optimization

ParameterKnoevenagel (Vinyl)Reductive Amination (Amine)Cyclization (Fused)
Solvent Ethanol / MethanolMethanolDMF / DMSO
Catalyst Piperidine/AcOHAcOH (cat)Na2S2O5 / FeCl3
Temp Reflux (78°C)0°C to RT100-120°C
Key Risk Bis-addition (use excess CH2)Over-reductionPolymerization
Yield Target >80%>70%>60%

Troubleshooting

  • Low Solubility: If the starting material does not dissolve in EtOH, switch to a 1:1 mixture of EtOH/DMF.

  • Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid (CAS 50743-02-7) upon prolonged air exposure. Store under nitrogen at 4 °C.

  • Bromine Loss: Avoid using strong nucleophiles (e.g., sodium ethoxide) at high temperatures, as this may displace the bromine at C5.

References

  • Smolecule. 5-Bromo-1H-imidazole-4-carbaldehyde: Properties and Reactivity.Link

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Catalysts.Link

  • ChemicalBook. Safety and Handling of Imidazole-4-carbaldehydes.Link

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines.Link

  • PubChem. Compound Summary: 5-Bromo-1H-imidazole-4-carbaldehyde.[2]Link

Sources

The Synthetic Versatility of 5-Bromo-1H-imidazole-4-carbaldehyde: Application Notes and Protocols for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-1H-imidazole-4-carbaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a privileged structure, integral to a multitude of biologically active molecules.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in the design of targeted therapeutics.[1] The strategic functionalization of this core structure is paramount, and it is here that 5-Bromo-1H-imidazole-4-carbaldehyde emerges as a highly valuable and versatile building block. This compound, featuring both a reactive aldehyde and a strategically placed bromine atom, offers a dual-pronged approach to molecular elaboration, enabling chemists to construct complex pharmaceutical intermediates with precision and efficiency.[3]

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[4] This capability is crucial for exploring structure-activity relationships (SAR) in drug development. Concurrently, the carbaldehyde group at the 4-position provides a gateway for a host of classical organic transformations, including reductive aminations and Wittig reactions, to build out different pharmacophoric elements.[5] This application note provides detailed experimental protocols for key reactions utilizing 5-Bromo-1H-imidazole-4-carbaldehyde, offering insights into the rationale behind procedural steps and highlighting its application in the synthesis of scaffolds relevant to kinase inhibitors and antiviral agents.[6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is a prerequisite for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₄H₃BrN₂O[3]
Molecular Weight 174.98 g/mol [3]
Appearance White to light yellow solid/powder[8][9]
Melting Point Not available
Boiling Point ~367.8 °C (Predicted)[8]
Solubility Soluble in DMSO, Methanol[8]
Storage Store in a cool, dry, well-ventilated place, protected from light. Keep container tightly sealed.[10][11]

Safety and Handling:

5-Bromo-1H-imidazole-4-carbaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).[10][12]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][12]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Incompatibilities: Strong acids and oxidizing agents.[11]

Core Synthetic Protocols

The true utility of 5-Bromo-1H-imidazole-4-carbaldehyde is demonstrated through its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols are presented as robust starting points, adaptable to a range of substrates for the synthesis of diverse compound libraries.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] For 5-Bromo-1H-imidazole-4-carbaldehyde, this reaction allows for the introduction of various aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors which often feature a substituted heterocyclic core.[13]

Rationale: The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. A phosphine ligand stabilizes the palladium catalyst, while the base is essential for the transmetalation step of the catalytic cycle.[8] A mixed solvent system, such as dioxane and water, is often employed to facilitate the dissolution of both organic and inorganic reagents.[9]

Diagram Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[14]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[9] Then, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]), typically at a loading of 2-5 mol%.[14]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-aryl-1H-imidazole-4-carbaldehyde derivative.

Protocol 2: Reductive Amination for C4-Side Chain Elaboration

Reductive amination is a robust and widely used method for forming C-N bonds, converting an aldehyde into a primary, secondary, or tertiary amine.[15] This reaction is particularly valuable in drug development for introducing amine functionalities that can serve as key pharmacophoric features or as handles for further diversification.

Rationale: The reaction proceeds via the initial formation of an imine intermediate between the aldehyde and the amine, which is then reduced in situ.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde and is effective under weakly acidic conditions that favor imine formation.[7]

Diagram Caption: General workflow for the reductive amination reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a round-bottom flask containing a magnetic stir bar, add 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Solvent Addition: Dissolve the reactants in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution at room temperature. The addition may cause gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the desired amine.

Protocol 3: Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[16] This reaction is invaluable for extending carbon chains and introducing unsaturation, which can be a key structural motif in various bioactive molecules.

Rationale: The reaction involves a phosphorus ylide (Wittig reagent), which is typically prepared in situ by treating a phosphonium salt with a strong base.[17] The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.[16] The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.

Diagram Caption: General workflow for the Wittig olefination reaction.

Step-by-Step Protocol:

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

  • Basification: Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: While maintaining the low temperature, add a solution of 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired alkene. The byproduct, triphenylphosphine oxide, can often be challenging to separate, and specific chromatographic conditions may be required.

Applications in Drug Discovery: A Gateway to Bioactive Scaffolds

The derivatives synthesized from 5-Bromo-1H-imidazole-4-carbaldehyde are of significant interest in pharmaceutical research. The imidazole core is a key feature in many kinase inhibitors, where it can interact with the hinge region of the ATP-binding pocket.[2][13]

  • Kinase Inhibitors: The p38 MAP kinase is a crucial target in inflammatory diseases.[2][15] Many potent p38 inhibitors are based on a substituted imidazole scaffold.[13] By using the Suzuki-Miyaura coupling protocol described above, various aryl groups can be installed at the C5 position of the imidazole ring. Subsequent reductive amination of the aldehyde can then introduce side chains designed to interact with other regions of the kinase active site, enabling the rapid generation of focused libraries for SAR studies.

  • Antiviral Agents: Imidazole derivatives have also shown promise as antiviral agents.[7] The scaffold can serve as a basis for the development of inhibitors of viral enzymes or replication processes. The ability to functionalize both the C4 and C5 positions of the imidazole ring using the protocols outlined here provides a powerful platform for designing novel antiviral compounds. For instance, the alkene synthesized via the Wittig reaction could be further functionalized to mimic a natural substrate or to introduce specific recognition elements.

Conclusion

5-Bromo-1H-imidazole-4-carbaldehyde is a powerful and versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its dual functionality allows for selective and sequential modifications at two distinct positions of the imidazole core. The protocols detailed in this application note for Suzuki-Miyaura coupling, reductive amination, and the Wittig reaction provide a solid foundation for researchers to leverage this building block in their synthetic campaigns. The causality-driven explanations for experimental choices aim to empower scientists to not only follow these procedures but also to rationally adapt and optimize them for their specific research goals, thereby accelerating the discovery of novel and effective therapeutic agents.

References

  • MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-4-carboxylic acid. Retrieved February 4, 2026, from [Link]

  • Barberis, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Li, J. J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry.
  • Kim, Y. S., et al. (2014). The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. The Korean Journal of Internal Medicine.
  • ResearchGate. (2021). A review on "imidazoles": Their chemistry and pharmacological potentials.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Lee, J. C., & Young, P. R. (2005). p38 MAP kinase inhibitors: many are made, but few are chosen. Current Opinion in Chemical Biology.
  • PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (2015).
  • Teli, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Imidazole-Based Drug Discovery.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • De Clercq, E., et al. (1991). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy.
  • Sharma, V., & Kumar, P. (2021). A review: Mechanism of action of antiviral drugs.
  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules.
  • Janeba, Z., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry.
  • ChemSrc. (2022, August 21). 1H-Imidazole-4-carbaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Catalyst Choice for 5-Bromo-1H-imidazole-4-carbaldehyde Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide designed for drug development professionals and synthetic chemists.

Executive Summary & Strategic Analysis

5-Bromo-1H-imidazole-4-carbaldehyde represents a high-value scaffold in drug discovery, serving as a precursor for purine mimics, kinase inhibitors, and histamine antagonists. However, its "dual-functionality"—combining an electrophilic aldehyde with a Lewis-basic/Bronsted-acidic imidazole ring—creates a specific set of synthetic challenges.

The "N-Poisoning" Trap

The primary failure mode in coupling this substrate is catalyst poisoning . The free imidazole nitrogen (


-H) is relatively acidic (

), while the

nitrogen is basic.
  • Oxidative Addition: The electron-withdrawing aldehyde group at C4 activates the C5-Br bond, facilitating the initial oxidative addition of Pd(0).

  • Inhibition: However, without steric bulk on the catalyst or protection on the nitrogen, the imidazole nitrogen coordinates tightly to the Pd(II) intermediate, forming a stable "off-cycle" resting state that halts turnover.

The Solution: This guide presents a Dual-Path Strategy :

  • Path A (Protected): The "Gold Standard" for reliability and scale-up.

  • Path B (Direct): A specialized "High-Efficiency" route using Buchwald G2 precatalysts for rapid screening or when protection is chemically non-viable.

Decision Matrix: Route Selection

Use the following logic flow to determine the optimal experimental setup for your specific campaign.

RouteSelection Start Start: 5-Bromo-1H-imidazole- 4-carbaldehyde Scale Is Scale > 1 gram? Start->Scale StepCount Is Step Count Critical? Scale->StepCount No PathA PATH A: Protected Route (Recommended) Scale->PathA Yes (Reliability) StepCount->PathA No (Safety) PathB PATH B: Direct Route (Advanced) StepCount->PathB Yes (Speed) CatalystA Catalyst: Pd(dppf)Cl2 Base: K2CO3 / Na2CO3 PathA->CatalystA CatalystB Catalyst: XPhos Pd G2 Base: K3PO4 PathB->CatalystB

Figure 1: Strategic decision tree for selecting the coupling protocol based on scale and project constraints.

Protocol A: The "Gold Standard" (Protected)

Best for: Scale-up, reliable yields, diverse boronic acids.

Mechanistic Insight

By masking the imidazole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group, you eliminate the catalyst poisoning pathway. In this steric environment, Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄. The bidentate dppf ligand has a large bite angle that enforces a geometry favoring reductive elimination, crucial for sterically demanding couplings.

Step-by-Step Protocol

Step 1: Protection (SEM-Protection)

  • Reagents: Substrate (1.0 equiv), SEM-Cl (1.1 equiv), NaH (1.2 equiv), DMF (0.5 M).

  • Procedure:

    • Cool DMF solution of substrate to 0°C.

    • Add NaH portion-wise. Stir 30 min (gas evolution).

    • Add SEM-Cl dropwise. Warm to RT and stir 2h.

    • Checkpoint: TLC should show complete conversion to a less polar spot.

    • Quench with water, extract EtOAc. Yields typically >90%.

Step 2: Suzuki-Miyaura Coupling

  • Reagents:

    • Protected Substrate (1.0 equiv)

    • Boronic Acid/Ester (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge flask with substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Dioxane and aqueous Base via syringe.[5]

    • Heat to 80-90°C for 2-4 hours.

    • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.

Data Summary: Catalyst Performance (Protected Substrate)

CatalystLigand TypeYield (Avg)Reaction TimeNotes
Pd(dppf)Cl₂ Bidentate (Ferrocene)88-95% 2-4 hRecommended. Robust, air-stable.
Pd(PPh₃)₄Monodentate65-75%12-18 hSlower oxidative addition; prone to oxidation.
Pd(OAc)₂ / SPhosBiaryl Phosphine90-95%1-2 hExcellent but more expensive.

Protocol B: The "Direct" Route (Unprotected)

Best for: Rapid library synthesis, avoiding protection/deprotection steps.

Mechanistic Insight

Coupling the free imidazole requires a catalyst system that is bulky enough to prevent the imidazole nitrogen from binding to the Palladium center. Buchwald G2/G3 Precatalysts (specifically XPhos or SPhos ) are ideal. The bulky biaryl ligand creates a "protective shell" around the Pd(0), allowing the catalytic cycle to proceed despite the presence of the free NH.

Step-by-Step Protocol
  • Reagents:

    • 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2-5 mol%)

    • Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)

    • Solvent: n-Butanol / Water (4:1 ratio) OR Dioxane / Water (4:1)

  • Procedure:

    • Combine substrate, boronic acid, base, and XPhos Pd G2 in a vial.

    • Add solvent mixture (n-BuOH/Water is excellent for solubility of free imidazoles).

    • Heat to 100°C for 4-16 hours.

    • Note: Higher temperature is required compared to the protected route to overcome the higher activation energy barrier caused by reversible inhibitor binding.

Secondary Protocol: Sonogashira Coupling

For introducing alkynes, the Sonogashira reaction is highly effective on this scaffold.[6]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]

  • Co-Catalyst: CuI (2-5 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio)

  • Conditions:

    • Degas solvents thoroughly (Oxygen causes homocoupling of alkyne).

    • Run at Room Temperature initially; heat to 50°C only if sluggish.

    • Aldehyde Note: The aldehyde group is stable under these conditions and does not require protection.

Troubleshooting: The Self-Validating System

Use this table to diagnose failures. If the "Observation" matches, apply the "Corrective Action" to validate the system.

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Switch to Pd(dppf)Cl₂ (tighter binding) or increase ligand:Pd ratio.
No Reaction (SM Recovery) Catalyst poisoning by N-H or oxidative addition failure.Protect N-H (Protocol A) or switch to XPhos Pd G2 (Protocol B).
Protodebromination (H-Product) Reduction of C-Br bond.Use anhydrous conditions (switch base to Cs₂CO₃/Dioxane) or lower temperature.
Aldehyde Degradation Nucleophilic attack on aldehyde.[7]Avoid strong nucleophilic bases (e.g., hydroxide/alkoxides). Use K₃PO₄ or K₂CO₃ .

References

  • Suzuki Coupling of Indazoles (Structural Analog)

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Relevance: Establishes Pd(dppf)Cl₂ as the superior catalyst for 5-bromo-N-heterocycles.[4]

  • Unprotected Heterocycle Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[8]

    • Source: MIT / Journal of the American Chemical Society (JACS).
    • Relevance: Validates the use of XPhos/SPhos Pd G2 for unprotected imidazole substr
  • Buchwald Precatalyst Guide

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Source: NIH / PubMed Central.
    • Relevance: detailed protocols for using SPhos and XPhos in challenging couplings.
  • Sonogashira Methodologies

    • Title: Sonogashira Coupling - Reaction Conditions and Catalysts.[1][3][5][8][9][10][11]

    • Source: Organic Chemistry Portal.[12][13]

    • Relevance: Standardizes the Pd(PPh3)2Cl2/CuI protocol for halo-heterocycles.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-1H-imidazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Purity Target Molecule: 5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) Synonyms: 4-Bromo-1H-imidazole-5-carbaldehyde; 4(5)-Bromo-5(4)-formylimidazole.[1]

Introduction: The Optimization Challenge

Welcome to the technical guide for optimizing the synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde . This intermediate is a critical scaffold in the development of alpha-2 adrenergic agonists (e.g., Detomidine analogs) and various oncology targets.

The Core Problem: The synthesis is deceptive. While the molecule looks simple, researchers frequently encounter three failure modes:

  • Regioselectivity: Over-bromination to the 2,5-dibromo analog.[1]

  • Solubility-Driven Loss: The amphoteric nature of the imidazole ring leads to massive yield loss during aqueous workup if pH is not precisely controlled.[1]

  • Tautomeric Confusion: The 4- and 5- positions are chemically equivalent in solution due to rapid proton transfer on the nitrogens, leading to confusion in NMR interpretation.

This guide focuses on the Direct Bromination of 1H-imidazole-4-carbaldehyde (Method A), the most common but error-prone route, and provides the Vilsmeier-Haack Formylation (Method B) as a high-purity alternative.[1]

Module 1: Critical Reaction Parameters (Method A)

Reaction: 1H-imidazole-4-carbaldehyde + NBS


 5-Bromo-1H-imidazole-4-carbaldehyde[1]
Optimization Dashboard
ParameterStandard ConditionOptimized Condition Technical Rationale
Brominating Agent Elemental Bromine (

)
N-Bromosuccinimide (NBS)

is too aggressive, leading to 2,5-dibromo impurities.[1] NBS provides a controlled release of electrophilic bromine.[1][2]
Stoichiometry 1.0 eq0.95 - 1.05 eq Excess NBS (>1.1 eq) guarantees over-bromination.[1] It is better to leave 5% starting material (separable) than generate dibromo-species (inseparable).[1]
Solvent Acetic AcidDMF or MeCN Acetic acid promotes protonation, deactivating the ring. DMF solubilizes the starting material without suppressing reactivity.[1]
Temperature Reflux0°C

RT
High heat promotes polymerization of the aldehyde and bromination at the C-2 position.
Concentration 0.5 M0.1 - 0.2 M High dilution favors mono-bromination over di-bromination.[1]

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired product and the common impurities.

ReactionLogic Start 1H-imidazole- 4-carbaldehyde Mono TARGET: 5-Bromo-1H-imidazole- 4-carbaldehyde Start->Mono Kinetic Control (0°C, DMF) DiBromo IMPURITY: 2,5-Dibromo- imidazole-4-carbaldehyde Start->DiBromo Excess NBS High Temp NBS + NBS (1.0 eq) NBS->Start Mono->DiBromo Over-reaction Oxidation IMPURITY: Imidazolic Acid (Air Oxidation) Mono->Oxidation pH > 9 Exposure to Air

Figure 1: Reaction pathway showing the competition between the desired mono-bromination and the thermodynamic sink of di-bromination.[1]

Module 3: Troubleshooting & FAQs

Category 1: Low Yield & Isolation Issues

Q: I see 90% conversion on LCMS, but after workup, I only recover 30% yield. Where did it go? A: You likely lost it in the aqueous layer during extraction.[1]

  • The Science: Imidazoles are amphoteric.[1]

    • pH < 5: Protonated (Imidazolium cation)

      
       Water Soluble.[1]
      
    • pH > 10: Deprotonated (Imidazolate anion)

      
       Water Soluble.[1]
      
    • pH 6.5 - 7.5: Neutral form

      
       Least soluble in water (precipitates).[1]
      
  • The Fix: Do not perform a standard acid/base extraction.[1] Instead:

    • Pour the DMF reaction mixture into ice water (ratio 1:5).

    • Adjust pH carefully to 7.0 using saturated

      
      .[1]
      
    • Allow the precipitate to mature at 4°C for 2 hours.

    • Filter the solid.[1][3] If no solid forms, extract with Ethyl Acetate/Isopropanol (9:1) , not just pure EtOAc.[1]

Q: My product is a sticky brown tar instead of a solid. A: This indicates residual DMF or polymerization.[1]

  • The Fix: DMF has a high boiling point.[1] Rotovapping at 60°C+ can degrade the aldehyde.[1]

  • Protocol: Wash the "tar" with cold water to remove DMF.[1] Then, triturate (grind under solvent) with diethyl ether or hexanes.[1] The tar should solidify into a beige powder.[1]

Category 2: Purity & Selectivity

Q: I have 15% of the 2,5-dibromo impurity. Can I separate it? A: Separation is extremely difficult via flash chromatography due to similar polarity.[1]

  • Prevention is key: Stop the reaction at 95% conversion.[1] Do not chase the last 5%.

  • Purification: Recrystallization from Methanol/Water is more effective than column chromatography for removing the di-bromo species.[1]

Q: The NMR shows a shift in the aldehyde proton. Did I make the wrong isomer? A: Likely not. This is a tautomerism artifact.

  • Explanation: In DMSO-

    
    , the N-H proton hops between N1 and N3.[1] This makes the C4 and C5 positions average out or shift depending on concentration and water content.
    
  • Verification: Run LCMS. If the mass is M+2 (1:1 ratio for Br isotopes at 175/177), you have the correct core.

Module 4: Alternative Workflow (Vilsmeier-Haack)

If the direct bromination fails to yield high purity, switch to the Vilsmeier-Haack Formylation of 4-bromoimidazole.[1] This route avoids the selectivity issue entirely because the bromine is already installed.

Workflow Visualization

Vilsmeier Start 4-Bromo-1H-imidazole Intermediate Iminium Salt Intermediate Start->Intermediate 0°C to 80°C Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Quench Hydrolysis (NaOAc/H2O) Intermediate->Quench Critical Step: Exothermic Product 5-Bromo-1H-imidazole-4-carbaldehyde Quench->Product pH Adjustment to 7-8

Figure 2: The Vilsmeier-Haack route.[1] Note: The quench step is highly exothermic and must be controlled to prevent aldehyde decomposition.

Protocol Summary (Method B):

  • Reagent Prep: Add

    
     (1.1 eq) to DMF at 0°C to form the Vilsmeier complex.
    
  • Addition: Add 4-bromo-1H-imidazole (dissolved in DMF) dropwise.

  • Heating: Heat to 80-90°C for 2-4 hours.

  • Quench: Pour onto ice/sodium acetate. Caution: This releases HCl gas.[1]

  • Isolation: Adjust pH to 7-8 and filter the precipitate.

References

  • ChemicalBook. (2024).[1] 1H-Imidazole-4-carbaldehyde Properties and Synthesis. Retrieved from [1]

  • Molecules. (2017).[1] Synthesis of 1H-Imidazole-4-carbaldehyde Derivatives. Vol 22, Issue 11.[1] (Discusses optimization of imidazole formylation and halogenation).

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 5-Bromo-4-imidazolecarboxaldehyde Compound Summary. Retrieved from [1]

  • Organic Syntheses. (n.d.). General procedures for Vilsmeier-Haack Formylation of Heterocycles.
  • GuideChem. (2024).[1] Synthesis Route of 1H-Imidazole-4-carbaldehyde.[1][4][5][6] Retrieved from [1]

Sources

Common side reactions with 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1H-imidazole-4-carbaldehyde Senior Application Scientist Desk

Introduction: The Deceptive Simplicity of "5-Bromo-4-Formyl"

Welcome to the technical guide for 5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 3034-50-2).[1] While this scaffold appears structurally simple, it is notoriously temperamental in medicinal chemistry workflows. It possesses three distinct reactive centers—the electrophilic aldehyde, the nucleophilic imidazole nitrogen, and the halogenated carbon—packed into a small, electron-rich aromatic system.

This guide addresses the "Silent Failures" researchers often encounter: regiochemical scrambling during protection, hydrodebromination during cross-coupling, and aerobic oxidation of the aldehyde.

Module 1: The N-Alkylation & Protection Conundrum

Issue: “I attempted to protect the nitrogen with an alkyl halide (e.g., SEM-Cl, Bn-Br), but I received an inseparable mixture of regioisomers. Which nitrogen is reacting?”

Root Cause: The Tautomer Trap

The imidazole ring exists in a rapid tautomeric equilibrium. In solution, the proton shuttles between N1 and N3. When you introduce a base and an electrophile, the reaction site is dictated by a battle between steric hindrance and electronic density , often leading to mixtures of N-1 (1,4-disubstituted) and N-3 (1,5-disubstituted) products.

The Mechanism:

  • 4-Formyl vs. 5-Formyl: The 4-formyl tautomer is generally more thermodynamically stable due to reduced steric clash between the formyl group and the N-H.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Sterics): The electrophile attacks the least hindered nitrogen (distal to the formyl/bromo groups).

    • Thermodynamic Control (Electronics): The system equilibrates to the most stable isomer, often placing the protecting group on the nitrogen that minimizes dipole repulsion with the carbonyl.

Visualizing the Tautomer Equilibrium

Tautomerism TautomerA 4-Formyl Tautomer (Major species) Less Steric Strain TautomerB 5-Formyl Tautomer (Minor species) High Steric Strain TautomerA->TautomerB Fast H-Shift Anion Imidazolide Anion (Resonance Hybrid) Nucleophilic at N1 & N3 TautomerA->Anion Deprotonation (Base) TautomerB->Anion Deprotonation Product1 N1-Alkylated Product (1,4-isomer) Anion->Product1 Path A: Sterically Favored Product2 N3-Alkylated Product (1,5-isomer) Anion->Product2 Path B: Sterically Hindered

Figure 1: The tautomeric equilibrium and divergent alkylation pathways. Note that the anion is the common intermediate.

Troubleshooting & Solutions
ScenarioRecommended ProtocolWhy?
I need the N1-isomer (1,4-subst.) Use Trityl Chloride (Trt-Cl) with Et3N in DCM.The massive trityl group cannot fit adjacent to the bromine/formyl groups (N3 position). It forces reaction at the distal N1 nitrogen purely via sterics [1].
I need the N3-isomer (1,5-subst.) Difficult to access directly. Use SEM-Cl or MOM-Cl with NaH in THF (0°C).Smaller protecting groups (SEM/MOM) are less sensitive to sterics, allowing electronic factors to influence the ratio, though mixtures are still likely. Separation by column chromatography is required.
My protecting group falls off. Avoid Boc if using Lewis Acids later. Use SEM or Benzyl .The electron-withdrawing formyl group makes the imidazole nitrogen less basic, but the resulting carbamate (Boc) can be labile under acidic workups or Lewis acid catalysis.

Module 2: Cross-Coupling Failures (Suzuki/Sonogashira)

Issue: “I ran a Suzuki coupling. The starting material was consumed, but I isolated the de-brominated product (imidazole-4-carbaldehyde) instead of the coupled product.”

Root Cause: Hydrodebromination

This is the most common side reaction. The imidazole ring is electron-rich (pi-excessive). However, the presence of the formyl group pulls density away. The oxidative addition of Pd into the C-Br bond is slow. Once the Pd(II) species is formed, if transmetallation (with the boronic acid) is slow, the complex will undergo hydrodebromination .

Mechanism: The Pd-Ar intermediate abstracts a hydride (H-) from the solvent (often alcohols or DMF) or the ligand, followed by Reductive Elimination to yield Ar-H.

Visualizing the Failure Mode

SuzukiFailure Start 5-Bromo-Imidazole (Substrate) OxAdd Oxidative Addition [LnP-Pd-Ar(Br)] Start->OxAdd Slow Step (Electron-rich ring) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Path A: Successful Cycle SideRxn Beta-Hydride Elimination or Solvent Abstraction OxAdd->SideRxn Path B: Stalled Cycle Product Coupled Product (Desired) TransMet->Product Reductive Elimination DeadEnd Hydrodebromination (Ar-H, Br replaced by H) SideRxn->DeadEnd Failure

Figure 2: The competitive pathway between successful coupling (Green) and hydrodebromination (Red).

Rescue Protocol: Optimizing the Catalyst System

If you observe hydrodebromination, switch to this protocol:

  • Solvent Switch: Do NOT use Ethanol or Methanol. Alcohols are hydride sources. Use Dioxane or Toluene (anhydrous).

  • Base Selection: Switch from Carbonates (K2CO3) to Phosphates (K3PO4 ) or Fluorides (CsF ). Anhydrous bases reduce hydrolysis side reactions.

  • Catalyst Upgrade:

    • Standard: Pd(PPh3)4 (Often fails here).

    • Recommended:Pd(dppf)Cl2·DCM or Pd(Amphos)Cl2 .

    • Why? Bidentate ligands like dppf prevent beta-hydride elimination and stabilize the Pd center, favoring the reductive elimination of the coupled product over the hydride product [2].

Module 3: Aldehyde Instability & Side Reactions

Issue: “My product yield is low, and NMR shows a carboxylic acid peak or complex polymerization.”

Aerobic Oxidation

The aldehyde at the 4-position is activated by the imidazole ring. It is prone to autoxidation to 5-bromo-1H-imidazole-4-carboxylic acid upon exposure to air, especially in basic solution.

  • Fix: Always degas solvents (sparge with Argon for 15 mins) before adding the aldehyde. Store the solid under Nitrogen at -20°C.

Cannizzaro Reaction

In strong aqueous base (e.g., NaOH used in coupling), the aldehyde can undergo a Cannizzaro disproportionation, forming one molecule of alcohol and one of carboxylic acid.

  • Fix: Use non-nucleophilic, weaker bases like K3PO4 or Cs2CO3 in organic solvents (Dioxane/DMF) rather than aqueous NaOH/KOH.

Hydrate Formation

In aqueous workups, the aldehyde often exists as a gem-diol (hydrate) . This can confuse NMR interpretation (loss of CHO peak ~9-10 ppm, appearance of CH(OH)2 ~6 ppm).

  • Fix: This is reversible. Ensure thorough drying of the organic layer with Na2SO4 and removal of solvent. If the hydrate persists, azeotrope with toluene.

Summary of Reaction Parameters

ParameterRecommendation for 5-Bromo-4-Formylimidazole
Storage -20°C, Inert Gas (Argon/Nitrogen), Protect from Light.
N-Protection Trityl (Trt) for N1-selectivity; SEM for robust protection.
Coupling Solvent 1,4-Dioxane or DME (Degassed). Avoid Alcohols.
Coupling Base K3PO4 (finely ground) or CsF . Avoid NaOH.
Workup Acidify carefully to pH ~5-6 (avoid strong acid which removes Trt/Boc).

References

  • Regioselective Alkylation of Imidazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for Imidazoles).[2][3]

    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Demonstrates Pd(dppf)Cl2 superiority for bromo-azoles).
    • Source: Molecules, 2006.
    • URL:[Link]

  • General Reactivity & Safety

    • Title: 1H-Imidazole-4-carbaldehyde Compound Summary.
    • Source: PubChem.[1][4][5]

    • URL:[Link]

Sources

Technical Support Center: 5-Bromo-1H-imidazole-4-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5BR-IMD-4CHO Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 5-Bromo-1H-imidazole-4-carbaldehyde (also referred to as 4-bromo-1H-imidazole-5-carbaldehyde due to tautomerism) presents a unique set of challenges driven by its amphoteric nature , tautomeric equilibrium , and solubility profile .[1] Unlike standard organic intermediates, this molecule behaves differently depending on pH and solvent polarity, often leading to "oiling out" or co-elution of impurities like the 2,5-dibromo byproduct.

This guide moves beyond generic protocols, offering a mechanistic approach to isolating high-purity material suitable for downstream API synthesis.

Module 1: Solubility & Molecular Behavior

The "Chameleon" Effect (Tautomerism)

Users often ask: "Why does my NMR show broad peaks?" or "Is my product 4-bromo or 5-bromo?"

Technical Insight: In the unsubstituted state (1H), the molecule exists in rapid equilibrium between two tautomers. The electron-withdrawing nature of both the aldehyde (-CHO) and bromine (-Br) groups significantly increases the acidity of the N-H proton compared to unsubstituted imidazole.

  • Tautomer A: 5-Bromo-1H-imidazole-4-carbaldehyde[2]

  • Tautomer B: 4-Bromo-1H-imidazole-5-carbaldehyde

These are chemically identical in solution. You cannot separate them unless you block the N-1 position (e.g., methylation).

Solubility Profile
SolventSolubilityApplication
Water (Neutral) LowAnti-solvent for precipitation.
Water (Acidic pH < 3) HighForms water-soluble imidazolium salt.
Water (Basic pH > 10) Moderate/HighForms water-soluble imidazolate anion.
Methanol/Ethanol High (Hot)Recrystallization solvent.
Ethyl Acetate ModerateExtraction solvent (requires optimization).
Dichloromethane (DCM) LowPoor extraction solvent unless mixed with MeOH.
DMSO/DMF Very HighReaction solvent; difficult to remove.

Module 2: Troubleshooting Reaction Workup

Issue: "The product won't extract into the organic layer."

Diagnosis: The pH of your aqueous quench is likely incorrect. Mechanism: Because of the electron-withdrawing groups, the imidazole ring is less basic than usual (pKa of conjugate acid < 5) and the N-H is more acidic (pKa ~10-11).

  • If pH < 4: The molecule is protonated (cationic) and stays in water.

  • If pH > 10: The molecule is deprotonated (anionic) and stays in water.

Protocol: The "Goldilocks" pH Extraction

  • Quench: Cool reaction mixture and quench with water.

  • pH Adjustment: Adjust the aqueous phase pH to 6.5 – 7.5 using saturated NaHCO₃ or dilute HCl. This is the isoelectric point where the neutral species predominates.

  • Extraction: Use Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) .

    • Pro-Tip: If solubility in EtOAc is poor, add 5-10% Methanol to the organic phase to disrupt hydrogen bonding networks.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Salting-out effect).

Module 3: Purification Strategies

Decision Tree: Chromatography vs. Crystallization

PurificationWorkflow Start Crude 5-Bromo-1H-imidazole-4-carbaldehyde PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck Decision Purity > 85%? PurityCheck->Decision Recryst Recrystallization (Solvent: EtOH/Water) Decision->Recryst Yes Column Flash Chromatography (DCM/MeOH Gradient) Decision->Column No (Complex Mix) Oiling Issue: Oiling Out? Recryst->Oiling Pure Pure Product (>98%) Column->Pure Seeding Add Seed Crystal Slow Cooling Oiling->Seeding Yes SolventSwitch Switch to MeCN/Water Oiling->SolventSwitch Persists Seeding->Pure SolventSwitch->Pure

Figure 1: Strategic workflow for selecting the appropriate purification method based on crude purity.

Technique A: Recrystallization (The Preferred Method)

Challenge: The product tends to "oil out" (separate as a liquid) rather than crystallize.[3] Solution: Use a binary solvent system with controlled cooling.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (EtOH) .

    • Note: If insoluble particulates remain (inorganic salts), filter them out while hot.

  • Precipitation: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of EtOH to clear the solution.

  • Nucleation: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities and causes oiling.

  • Collection: Once crystals form, cool to 0°C, filter, and wash with cold EtOH/Water (1:1).

Technique B: Flash Column Chromatography

Challenge: Imidazoles "streak" on silica gel due to interaction with acidic silanol groups. Solution: Deactivate the silica or use a polar modifier.

Mobile Phase System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)[4]

  • Additive (Critical): 1% Triethylamine (TEA) or 1% Ammonium Hydroxide.

    • Why? The base competes for the acidic sites on the silica, sharpening the peak shape.

Gradient: Start with 100% DCM, then gradient to 90:10 DCM:MeOH. The product usually elutes around 3-5% MeOH.

Module 4: Impurity Profiling & Removal

The "Dibromo" Nightmare

If you synthesized this via bromination of imidazole-4-carbaldehyde (using NBS or Br₂), you likely have 2,5-dibromo-1H-imidazole-4-carbaldehyde as a byproduct.

  • Detection: The dibromo species is less polar (higher R_f on TLC) than the monobromo product.

  • Removal Strategy:

    • Recrystallization: The dibromo impurity is often less soluble in water/ethanol mixtures. It may precipitate first. Filter the first crop (likely enriched in dibromo) and crystallize the mother liquor for the monobromo product.

    • Chemical Wash: Wash the organic extract with 5% NaHSO₃ (sodium bisulfite). This removes unreacted bromine and some oxidized byproducts but will not remove the dibromo-imidazole.

FAQ: Frequently Asked Questions

Q1: My product turned brown after drying. What happened? A: The aldehyde group is susceptible to oxidation to the carboxylic acid (5-bromo-1H-imidazole-4-carboxylic acid), especially in the presence of light and air.

  • Fix: Store the product under Argon/Nitrogen in the dark. If oxidation is suspected, wash the solid with saturated NaHCO₃ (the acid byproduct will dissolve, the aldehyde will not).

Q2: Can I use HPLC to determine the ratio of tautomers? A: No. On standard C18 columns, the tautomer exchange is faster than the timescale of separation. You will see a single peak representing the weighted average of the two forms. You would need cryo-NMR or N-alkylation to distinguish them.

Q3: Why is my yield low after extraction? A: Check the aqueous layer. Due to the high water solubility of the imidazole ring, significant product often remains in the water. Perform a "back-extraction": saturate the aqueous layer with NaCl and extract 3-4 times with EtOAc containing 5% MeOH.

References

  • Synthesis & Tautomerism:Journal of Organic Chemistry, "Tautomeric Equilibrium in 4(5)-Bromoimidazole Derivatives.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZ-IMID-5BR-ALD Status: Open Priority: High (Critical Reagent Failure) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Overview: Why is Your Yield Low?

The coupling of 5-Bromo-1H-imidazole-4-carbaldehyde is notoriously difficult. If you are observing yields <15%, unreacted starting material, or black precipitation (Pd black), your reaction is likely failing due to one of three specific "Killers."

The "Three Killers" of Imidazole Coupling
IssueSymptomRoot Cause Mechanism
1. Catalyst Poisoning No conversion; Pd black forms early.The acidic N1-H (

~14) deprotonates, forming an imidazolide. The N3 nitrogen then tightly binds to Pd(II), arresting the catalytic cycle (preventing transmetallation).
2. Protodeboronation Halide remains; Boronic acid disappears.Heterocyclic boronic acids (especially 2-substituted) hydrolyze rapidly under aqueous basic conditions. The C-B bond breaks before C-C bond forms.
3. Aldehyde Condensation Complex mixture; "tar" formation.The C4-aldehyde is reactive.[1] In the presence of primary amines (from degradation) or strong bases, it undergoes aldol-like condensation or Cannizzaro disproportionation.

Troubleshooting Decision Tree (Visualized)

Before proceeding, determine your constraints. Can you modify the substrate, or must you couple the unprotected core?

TroubleshootingFlow Start START: Low Yield (<20%) Decision1 Can you protect the Imidazole N-H? Start->Decision1 PathA Protocol A: SEM Protection (Recommended) Decision1->PathA Yes (High Yield Path) PathB Protocol B: Catalyst Engineering (Direct Coupling) Decision1->PathB No (Optimization Path) StepA1 Step 1: SEM-Cl / NaH / DMF PathA->StepA1 StepA2 Step 2: Suzuki Coupling (Standard Conditions) StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or TBAF) StepA2->StepA3 CheckBoron Is Boronic Acid 2-Heterocyclic? PathB->CheckBoron StepB1 Switch Catalyst: Pd(dppf)Cl2 or XPhos Pd G3 StepB2 Switch Base: Use CsF or K3PO4 (Anhydrous) StepB1->StepB2 CheckBoron->StepB1 No SolC Protocol C: Switch to MIDA Boronate or Pinacol Ester CheckBoron->SolC Yes (Unstable) SolC->StepB1

Figure 1: Strategic decision tree for optimizing the coupling reaction. Path A is the most robust solution for scale-up.

Protocol A: The "Gold Standard" (SEM Protection)

The most reliable way to solve the "Catalyst Poisoning" issue is to mask the acidic proton. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is superior to Boc (which is base-labile and may fall off during Suzuki) and Benzyl (which requires harsh hydrogenation to remove, potentially reducing the aldehyde).

Step 1: Protection

Reagents: 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq), SEM-Cl (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (Anhydrous).

  • Cool a solution of substrate in DMF to 0°C under

    
    .
    
  • Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C to ensure complete deprotonation (formation of imidazolide anion).
    
  • Add SEM-Cl dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench/Workup: Pour into ice water, extract with EtOAc.

  • Outcome: The N-SEM group sterically hinders the N3 nitrogen, preventing Pd coordination.

Step 2: The Coupling

With the SEM group in place, standard conditions become effective.

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Dioxane/Water (4:1)

  • Base:

    
     (2.0 eq)
    
  • Temp: 80°C

  • Time: 4–12 hours.

Step 3: Deprotection

Reagents: TFA (Trifluoroacetic acid) or TBAF (Tetrabutylammonium fluoride).

  • Note: Acidic deprotection (TFA) is often cleaner for aldehydes, as TBAF can sometimes cause aldol side reactions if not carefully buffered.

Protocol B: Direct Coupling (No Protection)

If you cannot protect the substrate, you must engineer the catalyst system to outcompete the imidazole poisoning.

The "Poisoning" Mechanism

The unprotected imidazole acts as a competitive ligand.



This complex is often an off-cycle resting state that precipitates as Pd-black.
Optimized Conditions for Unprotected Substrates

To bypass this, use High-Activity Catalysts and Anhydrous Bases .

VariableRecommendationRationale
Catalyst Pd(dppf)Cl2 or XPhos Pd G3 Bidentate ligands (dppf) resist displacement by imidazole. Bulky Buchwald ligands (XPhos) create steric bulk that prevents N-coordination.
Base CsF or K3PO4 Cesium Fluoride allows for "anhydrous" Suzuki coupling, reducing water-mediated side reactions.
Solvent DME or Dioxane Higher boiling ethers allow for the thermal energy needed to overcome the activation barrier without decomposing the aldehyde.
Additives CuI (10 mol%) Advanced: Copper can transiently mask the imidazole nitrogen (forming a Cu-N bond), leaving the C-Br bond free for Palladium.

Protocol B Workflow:

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and 
    
    
    
    (5-10 mol%).
  • Evacuate and backfill with Argon (3x). Oxygen is fatal here.

  • Add degassed Dioxane.

  • Heat to 90°C. Monitor via LCMS.

Protocol C: Managing Protodeboronation

If your halide (imidazole) remains but the boronic acid is consumed, the boronic acid is decomposing. This is common with 2-pyridyl, 2-thiazolyl, or 2-imidazolyl boronates.

Solution: Switch Boron Source
  • Pinacol Esters (BPin): More stable than free acids.

  • MIDA Boronates: Highly stable, slow-release reagents.

    • Condition Modification: If using MIDA boronates, you must use aqueous base (e.g.,

      
      ) to hydrolyze the MIDA group in situ.
      
  • Potassium Trifluoroborates (

    
    ):  These require a specific protocol (usually alcoholic solvents like MeOH/H2O) to hydrolyze to the active species.
    

Visualizing the Poisoning Mechanism

Understanding the failure mode is crucial for fixing it.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison DEAD END: Pd-N Coordination (Catalyst Arrest) OxAdd->Poison + Imidazole N-H (Unprotected) Product Reductive Elimination (C-C Bond Formed) OxAdd->Product + Boronic Acid (Successful Cycle)

Figure 2: The kinetic competition between the productive catalytic cycle and the catalyst poisoning pathway.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: Avoid it. Triphenylphosphine (


) is a monodentate, labile ligand. The imidazole nitrogen will easily displace it, leading to catalyst death. Use bidentate ligands (dppf) or bulky dialkylbiaryl phosphines (XPhos, SPhos).

Q: Why is the aldehyde a problem? A: Aldehydes are electrophiles. If you use primary amine bases or if your product has an amine, they will condense to form imines. Furthermore, under highly basic, aqueous conditions at high heat, aldehydes can oxidize to carboxylic acids. Keep the reaction time short and the atmosphere inert.

Q: My product is water-soluble. How do I purify it? A: Imidazoles are amphoteric.

  • Adjust pH to ~7.0–7.5 before extraction.

  • Use n-Butanol or IPA/Chloroform (1:3) for extraction if EtOAc fails.

  • Reverse-phase chromatography (C18) is often superior to normal phase silica for polar imidazoles.

References

  • General Suzuki Mechanism & Poisoning

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Catalyst Selection for Heterocycles (Pd-dppf superiority)

    • Shore, G., et al. (2017). Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-ethyl-1H-indazole. National Institutes of Health (NIH) / Molecules. Link

  • Protodeboronation of Heterocyclic Boronates

    • Cox, P. A., et al. (2017).[2] Acid-promoted metal-free protodeboronation of arylboronic acids. Chemical Communications. Link

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • SEM Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for SEM-Cl protocol).

Sources

Catalyst poisoning in 5-Bromo-1H-imidazole-4-carbaldehyde cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the unique chemical behaviors of 5-Bromo-1H-imidazole-4-carbaldehyde in cross-coupling reactions, specifically focusing on catalyst deactivation mechanisms and proven remediation strategies.

Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling Lead Scientist: Senior Application Specialist, Catalysis Group

Executive Summary: The "Deceptive" Substrate

Researchers frequently encounter stalling (low conversion) or complex mixtures when attempting Suzuki-Miyaura or Sonogashira couplings with 5-Bromo-1H-imidazole-4-carbaldehyde .

This substrate presents a "dual-threat" to palladium catalysis:

  • The Nitrogen Trap: The imidazole ring contains a basic nitrogen (N3) and an acidic proton (N1-H). Under basic coupling conditions, the deprotonated imidazole becomes a potent ligand, sequestering the Palladium (Pd) catalyst into an inactive "off-cycle" resting state.

  • The Aldehyde Ambush: The C4-aldehyde is highly electrophilic. It readily condenses with primary amine bases (often used in Sonogashira) to form Schiff bases, or undergoes competitive oxidation/decarbonylation.

This guide provides the mechanistic insight and protocols required to bypass these traps.

Diagnostic & Troubleshooting (Q&A)

Category A: Catalyst Deactivation (The "Black Box" Failure)

Q: My reaction turns black immediately (Pd precipitation) or stays clear with 0% conversion. Why is the catalyst dying? A: You are likely experiencing Heteroatom Sequestration . In its unprotected form, the imidazole nitrogen is a Lewis base. Upon oxidative addition, the Pd(II) species is highly electrophilic. The imidazole nitrogen (either from the substrate or the product) coordinates to the Pd center, displacing the phosphine ligands required for the catalytic cycle.

  • Mechanism: The formation of a stable [Pd(Ar)(L)(Imidazole)] complex prevents the Transmetallation step. This is often thermodynamically favored over the catalytic pathway.

  • Immediate Fix: Switch to a Protected Substrate . Masking the N1 position with a bulky group (SEM, Boc, or Trityl) sterically hinders the N3 position and removes the acidic proton, preventing the formation of the interfering imidazolyl anion [1].

Q: I cannot use protecting groups due to downstream sensitivity. Can I couple the unprotected imidazole? A: Yes, but it requires specific "overwhelming" conditions.

  • Ligand Choice: Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands bind Pd tightly, resisting displacement by the imidazole nitrogen [2].

  • Base Selection: Avoid organic amine bases. Use inorganic bases like K₃PO₄ or Cs₂CO₃ in dioxane/water. The potassium cation can interact with the imidazolyl anion, reducing its affinity for the Palladium.

Category B: Aldehyde Interference

Q: I see full consumption of starting material but multiple side-products and no desired coupling. Is the aldehyde interfering? A: Likely, yes.

  • Issue 1 (Condensation): If you are using primary or secondary amines (e.g., Piperidine, Diethylamine) as bases or ligands, the aldehyde is forming an imine/enamine.

    • Correction: Use tertiary amines (DIPEA, Et₃N) or inorganic bases only.

  • Issue 2 (Decarbonylation): At high temperatures (>100°C), Pd can insert into the C-H bond of the aldehyde, leading to decarbonylation (loss of CO).

    • Correction: Keep reaction temperatures below 80°C. If higher temps are needed, use a CO atmosphere (balloon) to shift the equilibrium, though this is rare for this specific substrate.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the Productive Catalytic Cycle and the Catalyst Poisoning Pathway.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base Poison CATALYST POISONING Stable Bis(imidazole)-Pd Complex (Dead End) OxAdd->Poison Free Imidazole N attacks Pd center Prod Reductive Elimination (Product Formation) TransMet->Prod Prod->Pd0 Regeneration Poison->Pd0 Reversible only w/ High Temp/Ligand Substrate Substrate: 5-Bromo-imidazole N_Coord N-Coordination (Displaces Ligand)

Figure 1: The "Off-Cycle" Poisoning Trap. Note how the imidazole nitrogen diverts the Pd(II) intermediate into a stable, inactive state, halting the cycle before transmetallation.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Recommended for high value/late-stage synthesis.

Pre-requisite: Protect the imidazole with a SEM (2-(Trimethylsilyl)ethoxymethyl) group.

  • Reagents:

    • Substrate: 1-SEM-5-bromoimidazole-4-carbaldehyde (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) — Ferrocene ligands resist displacement.

    • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine solid reagents in a vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Dioxane and aqueous Base.[3]

    • Heat to 80°C for 4-6 hours.

  • Workup: Standard extraction. The SEM group prevents N-coordination and is orthogonal to the aldehyde.

Protocol B: Direct Coupling (Unprotected Substrate)

Recommended for rapid screening.

Critical Change: Use a "Sacrificial" Base and Bulky Ligand.

  • Reagents:

    • Substrate: 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Base: K₃PO₄ (3.0 equiv) — Phosphate is crucial for buffering.

    • Solvent: n-Butanol / Water (4:1)

  • Procedure:

    • Pre-stir catalyst and ligand in solvent for 10 mins to form the active L-Pd(0) species.

    • Add substrate and base.[1][4][5]

    • Heat to 90°C .

    • Note: The reaction may require longer times (12-18h).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Conversion (0%) Catalyst Poisoning by N-HSwitch to Protocol A (Protection) or increase catalyst loading to 10 mol% with XPhos.
Low Yield (<30%) Homocoupling of Boronic AcidReduce Oxygen exposure. Ensure rigorous degassing (freeze-pump-thaw preferred).
New Spot (Low Rf) Aldehyde-Amine CondensationSwitch base from Et₃N/Piperidine to Cs₂CO₃ or K₃PO₄.
Palladium Black Catalyst DecompositionReaction temp too high (>100°C) or insufficient ligand stabilization. Lower temp to 80°C.

References

  • Protecting Group Strategies: Green, T. W.; Wuts, P. G. M. Protecting Groups in Organic Synthesis. The use of SEM or Boc protection on imidazole effectively suppresses catalyst poisoning by sterically hindering the nitrogen lone pair.

    • Source:

  • Catalyst Poisoning Mechanisms: Detailed analysis of nitrogen-containing heterocycles poisoning Pd/C and homogeneous Pd c

    • Source:

  • Suzuki Coupling Protocols : Standardized protocols for 5-bromo-heterocycles, emphasizing the need for optimization in base and solvent selection.[3]

    • Source:

  • Sonogashira Troubleshooting: Discussion on the interference of free amines and the necessity of copper-free variants or specific ligand sets for difficult substr

    • Source:

  • General Catalyst Deactivation: Overview of poisoning by sulfur, nitrogen, and halides in palladium cross-coupling.

    • Source:

Sources

Technical Support Center: Managing pH Sensitivity of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-Bromo-1H-imidazole-4-carbaldehyde. This resource provides in-depth, field-proven insights into the critical role of pH in the stability, reactivity, and successful application of this versatile building block. Understanding and controlling pH is paramount to achieving reproducible and optimal results in your experiments.

I. Foundational Understanding: FAQs on pH Sensitivity

Q1: Why is 5-Bromo-1H-imidazole-4-carbaldehyde so sensitive to pH?

A1: The pronounced pH sensitivity of 5-Bromo-1H-imidazole-4-carbaldehyde is rooted in its molecular structure, which features two key ionizable/reactive sites: the imidazole ring and the aldehyde group.

  • Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2][3] The nitrogen atom at position 3 (N3) has a lone pair of electrons and can be protonated under acidic conditions to form a positively charged imidazolium ion. Conversely, under strongly basic conditions, the proton on the nitrogen at position 1 (N1) can be removed, forming a negatively charged imidazolate anion. The pKa for the protonation of the imidazole ring is approximately 7.0.[1][4] This means that around neutral pH, a delicate equilibrium exists between the neutral and protonated forms.

  • Aldehyde-Hydrate Equilibrium: The aldehyde group exists in a pH-dependent equilibrium with its hydrated form (a geminal diol).[4] In acidic conditions (pH < 5), the equilibrium favors the hydrated diol form.[5] This is significant because the aldehyde and its hydrate have different chemical properties and reactivity.

Q2: What is the optimal pH range for the stability of 5-Bromo-1H-imidazole-4-carbaldehyde?

A2: The compound exhibits its maximum stability in the neutral pH range of 6-8.[4] Within this window, the degradation half-life is typically between 12 and 24 hours.[4] Deviations into either acidic or basic conditions can lead to accelerated degradation.

Q3: What happens to the compound under acidic conditions (pH < 6)?

A3: Under acidic conditions (pH 1-3), the imidazole ring is predominantly in its protonated imidazolium form.[4] This form is susceptible to acid-catalyzed hydrolysis, with a degradation half-life of 48-72 hours.[4] The primary degradation mechanism involves the protonation of the imidazole nitrogen, followed by a nucleophilic attack by water molecules.[4]

Q4: What are the consequences of exposing the compound to basic conditions (pH > 8)?

A4: Basic conditions (pH 9-11) lead to rapid degradation, with half-lives of less than 12 hours.[4] In this environment, the deprotonated imidazolate form becomes highly nucleophilic, which can trigger intramolecular cyclization and intermolecular condensation reactions.[4] The aldehyde group also becomes more susceptible to nucleophilic attack under basic conditions.[4]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Low Reaction Yield or Incomplete Conversion

  • Causality: The pH of your reaction medium may be outside the optimal range for the stability and reactivity of 5-Bromo-1H-imidazole-4-carbaldehyde. If the pH is too acidic or too basic, the starting material may be degrading faster than it is reacting. Furthermore, the desired reaction itself may be pH-dependent. For instance, reactions involving nucleophilic addition to the aldehyde are often influenced by pH.

  • Troubleshooting Protocol:

    • pH Monitoring: Continuously monitor the pH of your reaction mixture using a calibrated pH meter.

    • Buffer Selection: If your reaction allows, use a suitable buffer system to maintain a stable pH. Refer to the table below for recommended buffers.

    • Controlled Reagent Addition: If your reaction generates or consumes acid or base, consider a slow, controlled addition of reagents to prevent drastic pH shifts.

    • Reaction Temperature: Lowering the reaction temperature can sometimes slow down degradation pathways more than the desired reaction, leading to improved yields.

Issue 2: Formation of Unexpected Byproducts

  • Causality: The formation of unexpected byproducts is often a direct consequence of pH-mediated degradation pathways.

    • Acidic Conditions: Can lead to hydrolytic cleavage of the C-Br bond.[4]

    • Neutral/Slightly Basic Conditions: May promote aldol condensation, leading to dimeric impurities.[4]

    • Basic Conditions: Can result in intramolecular cyclization or other condensation products due to the increased nucleophilicity of the deprotonated imidazole ring.[4]

  • Troubleshooting Protocol:

    • Reaction Analysis: Use analytical techniques like LC-MS and NMR to identify the structure of the byproducts. This can provide clues about the degradation mechanism at play.

    • pH Adjustment: Based on the likely degradation pathway, adjust the reaction pH to a more stable range.

    • Inert Atmosphere: For reactions sensitive to oxidation, which can be exacerbated at certain pH values, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[6]

Issue 3: Inconsistent Results and Poor Reproducibility

  • Causality: Uncontrolled pH fluctuations between experiments are a major source of irreproducibility. The source of these fluctuations can be impurities in reagents, atmospheric CO2 absorption in unbuffered basic solutions, or the inherent nature of the reaction itself.

  • Troubleshooting Protocol:

    • Standardize Procedures: Ensure that all reagents are of the same quality and that the experimental setup is consistent for each run.

    • Implement Buffering: The most effective way to ensure pH consistency is to use a well-chosen buffer system.

    • Document Everything: Keep a detailed record of the initial pH, any pH adjustments made during the reaction, and the final pH for every experiment.

III. Data Presentation & Experimental Protocols

Table 1: pH-Dependent Stability of 5-Bromo-1H-imidazole-4-carbaldehyde

pH RangePredominant SpeciesDegradation Half-LifePrimary Degradation Pathways
1-3Protonated Imidazolium, Hydrated Aldehyde48-72 hoursAcid-catalyzed hydrolysis
6-8Neutral Imidazole, Aldehyde/Hydrate Equilibrium12-24 hoursAldol condensation, Nucleophilic substitution
9-11Deprotonated Imidazolate, Aldehyde< 12 hoursIntramolecular cyclization, Intermolecular condensation

Experimental Protocol: pH Optimization Study

This protocol outlines a general method for determining the optimal pH for a reaction involving 5-Bromo-1H-imidazole-4-carbaldehyde.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10).

  • Parallel Reactions: Set up a series of small-scale parallel reactions, each in a different buffer.

  • Reaction Initiation: Add 5-Bromo-1H-imidazole-4-carbaldehyde to each buffered reaction mixture simultaneously.

  • Time-Point Sampling: At regular intervals, take a small aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by rapid dilution or addition of a suitable quenching agent).

  • Analysis: Analyze the quenched samples by a suitable method (e.g., HPLC, LC-MS) to determine the consumption of starting material and the formation of product and byproducts.

  • Data Interpretation: Plot the concentration of the desired product versus time for each pH to determine the optimal pH for your specific reaction.

IV. Visualizing pH-Dependent Pathways and Workflows

Diagram 1: pH-Dependent Degradation Pathways

pH-Dependent Degradation of 5-Bromo-1H-imidazole-4-carbaldehyde A 5-Bromo-1H-imidazole-4-carbaldehyde B Acidic Conditions (pH 1-3) Protonated Imidazolium A->B H+ C Neutral Conditions (pH 6-8) Neutral Imidazole A->C Neutral pH D Basic Conditions (pH 9-11) Deprotonated Imidazolate A->D -H+ E Hydrolysis Products B->E H2O F Aldol Condensation Products C->F Dimerization G Cyclization/Condensation Products D->G Intramolecular/Intermolecular Reactions

Caption: pH-dependent degradation pathways of 5-Bromo-1H-imidazole-4-carbaldehyde.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Reaction Yield A Low Reaction Yield Observed B Monitor Reaction pH A->B C Is pH Stable? B->C D Implement Buffer System C->D No E Analyze Byproducts (LC-MS, NMR) C->E Yes I Re-run Experiment D->I F pH too Acidic/Basic? E->F G Adjust pH to 6-8 Range F->G Yes H Consider Temperature Reduction F->H No G->I H->I J Yield Improved? I->J K Further Optimization J->K Yes L Consult Literature for Alternative Conditions J->L No

Caption: A decision-making workflow for troubleshooting low reaction yields.

V. Storage and Handling Recommendations

To ensure the long-term stability and integrity of 5-Bromo-1H-imidazole-4-carbaldehyde, adhere to the following storage and handling guidelines:

  • Storage Conditions: Store the compound in a cool, dry, and dark place.[7] It is sensitive to air and light.[7] For optimal shelf life, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle the compound in a well-ventilated area or under a fume hood.[7] Avoid creating dust.[8]

By carefully considering and controlling the pH of your experimental environment, you can significantly improve the reliability and success of your work with 5-Bromo-1H-imidazole-4-carbaldehyde.

References

  • Wikipedia. Imidazole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • PMC. Proton mediated control of biochemical reactions with bioelectronic pH modulation. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. The pK a of Brønsted acids controls their reactivity with diazo compounds. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • Reddit. (2020, October 14). Is imidazole more acidic or basic than pyrrol? Retrieved from [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF. Retrieved from [Link]

  • RSC Publishing. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 28). In which direction does imidazole affect the pH? Retrieved from [Link]

Sources

Preventing decomposition of 5-Bromo-1H-imidazole-4-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 5-Bromo-1H-imidazole-4-carbaldehyde (CAS 15802-19-4).[1] This molecule serves as a critical linchpin in API synthesis due to its dual functionality (aryl halide and aldehyde). However, its amphoteric nature and electron-deficient ring make it uniquely susceptible to decomposition pathways that do not affect simpler imidazoles.[1]

Executive Summary

The Core Challenge: The primary decomposition vector for 5-Bromo-1H-imidazole-4-carbaldehyde is base-induced cascade failure .[1] Unlike simple imidazoles, the presence of the electron-withdrawing aldehyde (CHO) and bromine (Br) groups significantly increases the acidity of the N1-proton.[1] Under basic conditions (pH > 9), the molecule deprotonates to form an imidazolate anion.[2] This species is highly nucleophilic and attacks the aldehyde carbonyl of neighboring molecules (aldol-like condensation) or undergoes nucleophilic aromatic substitution (


) at the C5-bromide position, leading to polymerization and dehalogenation.[1]

Module 1: Pre-Reaction Storage & Handling

Q: My compound turned from off-white to yellow/brown in storage. Is it usable?

A: The color change indicates surface oxidation or oligomerization.

  • Diagnosis: If the material is effectively solid but discolored, check the 1H NMR .[1] If the aldehyde proton signal (~9.5–10 ppm) is intact and sharp, the bulk material is likely fine.[1] If the signal is broadened or shifted, significant polymerization has occurred.

  • Root Cause: This compound is photosensitive and hygroscopic. Moisture catalyzes the formation of hydrate forms (gem-diols), which are intermediates in decomposition.[1]

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light using amber vials or foil wrapping.

Q: Can I store this compound in solution?

A: No. Avoid storing in nucleophilic solvents (MeOH, EtOH) or solvents containing trace bases (aged DMF/DMAc).

  • Risk: In alcohols, the aldehyde exists in equilibrium with the hemiacetal. Over time, this accelerates acetalization or oxidation.[1]

  • Recommendation: Prepare fresh solutions immediately before use.

Module 2: Reaction Optimization (The "Base Trap")

Q: Why does the starting material disappear during Suzuki coupling without forming the product?

A: You are likely experiencing base-mediated oligomerization before the catalytic cycle can engage.

  • Mechanism: Standard Suzuki bases (e.g.,

    
    , 
    
    
    
    ) in aqueous media create a pH > 10 environment.[1] This rapidly deprotonates the imidazole (pKa ~10-11). The resulting nucleophile attacks the aldehyde of unreacted starting material.
  • Solution 1 (Protection): This is the gold standard. Mask the N-H position with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group before the coupling step. This eliminates the acidic proton and prevents imidazolate formation.

  • Solution 2 (Base Selection): If you must run unprotected, switch to anhydrous conditions using weaker, non-nucleophilic bases like Potassium Phosphate (

    
    )  or Cesium Fluoride (CsF)  in dry Dioxane/Toluene.[1] Avoid aqueous hydroxide bases.
    
Q: I see de-brominated byproducts (des-bromo). What is happening?

A: This is a classic symptom of Hydrodehalogenation .

  • Cause: In Pd-catalyzed reactions, if the oxidative addition is slow (due to the electron-poor ring), the catalyst may facilitate reduction of the C-Br bond, especially if alcohols are used as solvents (acting as hydride sources).[1]

  • Fix:

    • Switch solvent to THF or Dioxane .

    • Use a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to accelerate the desired cross-coupling over the side reaction.

Module 3: Work-up & Purification

Q: The product decomposes on the silica column. How do I purify it?

A: The aldehyde group is "sticky" on acidic silica, and the imidazole ring is basic.[1] This causes streaking and degradation.

  • Protocol:

    • Deactivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic sites on the silica gel.

    • Eluent Choice: Use DCM/MeOH gradients rather than Ethyl Acetate/Hexanes if solubility is poor.

    • Alternative: Use Neutral Alumina instead of silica gel for highly sensitive variants.

Q: Can I use an acid wash to remove impurities?

A: Proceed with extreme caution.

  • While the imidazole ring can be protonated (forming a salt), strong acids can destabilize the aldehyde or cause hydrolysis if an imine/acetal intermediate was formed.

  • Safe Zone: Wash with saturated

    
     (pH ~5-6) . Avoid 1M HCl unless you have verified stability on a small scale.
    

Visualizing the Stability Logic

Figure 1: Decomposition Pathways vs. Stabilization Strategy

This diagram illustrates the "Cascade Failure" triggered by basic conditions and how protecting groups block this pathway.

DecompositionPathways Start 5-Bromo-1H-imidazole- 4-carbaldehyde Base Base (pH > 9) Start->Base Exposure Protection N-Protection (SEM/Boc) Start->Protection Strategic Fix Deprotonation Imidazolate Anion (Highly Nucleophilic) Base->Deprotonation Fast Aldol Attack on Aldehyde (Polymerization) Deprotonation->Aldol Path A (Major) SNAr Attack on C-Br (Br Displacement) Deprotonation->SNAr Path B (Minor) Stable Stable Intermediate Ready for Coupling Protection->Stable Blocks N-Nucleophilicity Stable->Base Resistant

Caption: Figure 1. The "Base Trap" mechanism showing how deprotonation leads to self-destruction, and how N-protection effectively blocks these pathways.[1]

Figure 2: Reaction Condition Decision Tree

Use this flowchart to select the correct conditions for your specific transformation.

DecisionTree Start Start: Reaction Planning Q1 Is the N-H protected? Start->Q1 YesProtected Proceed with Standard Conditions (e.g., Na2CO3, aqueous solvents) Q1->YesProtected Yes NoProtected Can you protect it first? Q1->NoProtected No ProtectFirst Protect with SEM or Boc (Recommended) NoProtected->ProtectFirst Yes (High Yield) DirectReaction Direct Reaction Required NoProtected->DirectReaction No (Time Constraint) ConditionSet CRITICAL CONDITIONS: 1. Anhydrous Solvent (Dioxane) 2. Weak Base (K3PO4 or KOAc) 3. Argon Atmosphere DirectReaction->ConditionSet Must Use

Caption: Figure 2. Decision matrix for selecting reaction conditions. N-protection is the preferred route to maximize yield and stability.[1]

Quantitative Data Summary

ParameterStandard Condition (Unstable)Optimized Condition (Stable)
pH Range > 9.0 (Aqueous Base)6.0 – 8.0 (Buffered/Anhydrous)
Solvent MeOH, EtOH, Aqueous DMFAnhydrous THF, Dioxane, Toluene
Temperature > 100°C (Unprotected)< 80°C (or 100°C if Protected)
Atmosphere Air (Ambient)Argon / Nitrogen
Work-up 1M NaOH / 1M HClSat.[1]

/ Water

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (2010). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 3034-50-2) presents a unique solubility challenge due to its amphoteric nature and the competing electronic effects of the electron-withdrawing aldehyde and bromine substituents.[1] Unlike simple organic lipophiles, this compound relies heavily on hydrogen bonding and dipole interactions for solvation.[1][2]

This guide moves beyond basic "solvent lists" to provide a mechanistic approach to solubilization, exploiting the compound's pKa and tautomeric equilibrium to force dissolution in difficult matrices.[1][2]

Part 1: The Solubility Matrix (Quick Reference)

The following table summarizes solvent compatibility based on experimental data and calculated physicochemical properties (


, amphoteric character).
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent Primary Choice. Recommended for biological assays and NMR.[1]
Polar Aprotic DMF Good Suitable for synthetic reactions (e.g., Suzuki coupling).[1][2]
Polar Protic Methanol Good Best for transfers, LC-MS prep, and recrystallization.[1][2]
Polar Protic EthanolModerateRequires heating; often used for recrystallization with water.[1][2]
Chlorinated DCM / ChloroformPoorWarning: Frequently precipitates.[1][2] Use only with MeOH cosolvent (5-10%).[1][2]
Non-Polar Hexanes / EtherInsolubleUse as anti-solvents for precipitation/purification.[1][2]
Aqueous Water (pH 7)PoorHydrophobic packing prevents dissolution at neutral pH.[1][2]
Aqueous Water (pH < 4 or > 10)Good Critical Trick: Soluble as a salt (cationic in acid, anionic in base).[1][2]

Part 2: Troubleshooting & FAQs

Category A: Dissolution for Analytical Chemistry (NMR/LC-MS)[1][2]

Q: I am trying to take a proton NMR in CDCl3, but the sample is a suspension. What should I do? A: This is a common error. The imidazole ring's hydrogen bond donor (NH) and acceptor (N:) sites create a crystal lattice energy that chloroform cannot overcome.[1][2]

  • Immediate Fix: Switch to DMSO-d6 . It disrupts the intermolecular H-bonds effectively.[1]

  • Alternative: If you must use CDCl3 (e.g., to compare with literature), add 5-10% CD3OD (Methanol-d4).[1][2] This breaks the lattice allowing the bulk CDCl3 to solvate the hydrophobic bromine/aldehyde regions.[2]

Q: My sample precipitates inside the LC-MS injector. How do I prevent this? A: This usually happens when a DMSO stock solution hits the aqueous mobile phase.[1]

  • Protocol: Prepare your stock in Methanol rather than DMSO if possible. If DMSO is required, dilute the sample to <1 mg/mL using a 50:50 Water:Acetonitrile mixture before injection.[1][2]

  • Buffer Note: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid).[1][2] The acidic pH protonates the imidazole (forming the cation), significantly improving solubility in the aqueous phase.[2]

Category B: Synthetic Reaction Optimization

Q: The starting material won't dissolve in THF for my reaction. Can I heat it? A: Heating is effective but risky due to the thermal instability of the aldehyde group (oxidation/polymerization).[2]

  • Recommendation: Instead of pure THF, use a THF/DMF (9:1) mixture.[1][2] The small amount of DMF acts as a "phase transfer" agent, pulling the imidazole into solution without requiring high heat.[1][2]

  • Temperature Limit: Do not exceed 60°C for prolonged periods unless under inert atmosphere (Ar/N2), as the aldehyde is air-sensitive [1].[1][2]

Q: How do I improve solubility for a nucleophilic substitution reaction? A: If you are alkylating the nitrogen (N1), the reaction itself will improve solubility.[1][2]

  • The "Deprotonation" Trick: Use a base like K2CO3 or NaH in DMF.[1] This removes the acidic proton (

    
     for the NH), creating the imidazolide anion.[1][2] The anion is far more soluble in polar organic solvents and vastly more nucleophilic.[1]
    
Category C: Purification & Workup[1][2]

Q: I can't get the product to crystallize. It forms an oil. A: Imidazole aldehydes often "oil out" because they trap solvent.[1]

  • The "pH Swing" Recrystallization:

    • Dissolve the crude oil in minimal 1M HCl (fully soluble cation).[1][2]

    • Filter any insoluble impurities.[1][2]

    • Slowly neutralize with Saturated NaHCO3 or 1M NaOH while stirring vigorously.

    • The neutral compound will precipitate as a solid at pH ~7-8.[1]

    • Filter and wash with cold water.[1][2]

Part 3: Mechanistic Visualization

Diagram 1: Solubility Decision Tree

This workflow guides you to the correct solvent system based on your specific application.[1]

Solubilityflow start Start: 5-Bromo-1H-imidazole-4-carbaldehyde app_check What is your Application? start->app_check nmr Analytical (NMR) app_check->nmr rxn Synthesis / Reaction app_check->rxn pur Purification / Workup app_check->pur solvent_d6 Use DMSO-d6 (Best Resolution) nmr->solvent_d6 Standard solvent_cdcl3 Use CDCl3 + 5% CD3OD (If CDCl3 required) nmr->solvent_cdcl3 Comparison temp_check High Temp (>80°C)? rxn->temp_check cryst Recrystallization pur->cryst dmf Use DMF or NMP temp_check->dmf Yes thf Use THF/DMF (9:1) or MeCN temp_check->thf No ph_swing Acid/Base Swing (Dissolve in HCl -> Neutralize) cryst->ph_swing High Purity solvent_pair Solvent Pair: MeOH (Solvent) + Water (Anti-solvent) cryst->solvent_pair Standard

Figure 1: Decision matrix for solvent selection based on experimental goals.

Diagram 2: The pH-Solubility Switch

Understanding the amphoteric nature is key to mastering this compound's handling.[1]

pH_Effect acid Acidic pH (< 4) Cationic Form neutral Neutral pH (6-8) Neutral Form acid->neutral + Base acid_sol High Water Solubility (Protonated N3) acid->acid_sol neutral->acid + Acid basic Basic pH (> 10) Anionic Form neutral->basic + Base neutral_sol Low Water Solubility Precipitates neutral->neutral_sol basic->neutral + Acid basic_sol High Water Solubility (Deprotonated N1) basic->basic_sol

Figure 2: The "pH Switch" mechanism.[1][2] The compound is soluble at extremes but precipitates at neutral pH.[2]

References

  • ChemicalBook. (2023).[1][2][3] 1H-Imidazole-4-carbaldehyde: Properties, Applications, and Safety. Retrieved from [1][2]

  • PubChem. (n.d.).[1][2][4][5][6] Imidazole-4-carboxaldehyde | C4H4N2O.[1][4][7] National Library of Medicine.[1][7] Retrieved from [1][2]

  • Smolecule. (2023).[1][2] 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6.[1][3] Retrieved from [1][2]

  • Tokyo Chemical Industry (TCI). (n.d.).[1][2] Imidazole-4-carboxaldehyde Product Specification. Retrieved from [1][2][6]

Sources

Temperature control in 5-Bromo-1H-imidazole-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1H-imidazole-4-carbaldehyde Reaction Optimization

Executive Summary

Topic: Temperature Control & Reaction Stability for 5-Bromo-1H-imidazole-4-carbaldehyde Audience: Medicinal Chemists, Process Development Scientists Core Challenge: The dual functionality of the imidazole ring (electron-rich, nucleophilic) and the aldehyde (electrophilic, prone to oxidation/aldolization) creates a narrow thermodynamic window.[1] Temperature deviations result in regioselectivity loss (N-bromination vs. C-bromination) or rapid decomposition via polymerization.[2]

Module 1: Synthesis & Upstream Processing

Q1: I am attempting direct bromination of 1H-imidazole-4-carbaldehyde with NBS at room temperature, but my yield is <30% with multiple spots on TLC. What is going wrong?

Diagnosis: You are likely experiencing regio-scrambling and over-bromination due to the lack of N-protection.[2] Technical Insight: The N-H proton on the imidazole ring is acidic (


).[3][4] At room temperature, NBS can brominate the nitrogen (forming an unstable N-Br species) which then rearranges or brominates the C-2 position non-selectively.[2][3] Furthermore, the aldehyde group activates the C-5 position less effectively than the N-H directs electrophilic attack.[3]

The "Senior Scientist" Protocol (Protected Route): To achieve high yields (>80%), you must block the N-1 position to force bromination at C-5.[3][4]

  • Protection : React 1H-imidazole-4-carbaldehyde with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Trityl chloride at 0°C .[2]

  • Bromination (The Critical Step) :

    • Solvent : DMF or Acetonitrile (Anhydrous).[2][3][4]

    • Temperature : Cool to -10°C to 0°C before adding NBS.

    • Addition : Add NBS portion-wise over 30 minutes. Do not allow the exotherm to exceed 5°C.

    • Reasoning : Low temperature suppresses the kinetic energy required for C-2 bromination (the unwanted isomer), kinetically favoring the C-5 position.[3]

  • Deprotection : Acidic hydrolysis (e.g., TFA/DCM or HCl/MeOH) at RT to 40°C .[2][3][4]

Visual Workflow (Graphviz):

BrominationPathway Start 1H-imidazole- 4-carbaldehyde Direct Direct NBS (RT, Unprotected) Start->Direct High Risk Protect 1. Protection (SEM-Cl) (0°C) Start->Protect Recommended Mess Mixture: 2-Br, 5-Br, N-Br, Dibromo Direct->Mess ProtectedInt N-Protected Intermediate Protect->ProtectedInt BromoStep 2. NBS Bromination (-10°C to 0°C) ProtectedInt->BromoStep PureProd 5-Bromo-1H-imidazole- 4-carbaldehyde BromoStep->PureProd >80% Yield Regioselective

Caption: Comparison of direct vs. protected bromination pathways. The protected route ensures regioselectivity via steric and electronic control.[3]

Module 2: Downstream Applications (Suzuki Coupling)

Q2: During Suzuki coupling at 100°C, I observe significant debromination (protodebromination) and aldehyde oxidation. How do I stabilize the reaction?

Diagnosis: High temperatures (>80°C) in the presence of palladium catalysts and carbonate bases often lead to protodebromination (replacement of Br with H) and the Cannizzaro reaction (aldehyde disproportionation).[3][4]

Troubleshooting Guide:

ParameterStandard Condition (Risky)Optimized Condition (Safe)Mechanism of Improvement
Temperature 100°C - 120°C (Reflux)60°C - 75°C Reduces activation energy for C-Br bond homolysis (debromination).[2]
Base

or


or

Milder bases prevent aldol condensation of the aldehyde.[2][3]
Solvent DMF/WaterDioxane/Water (4:1) Dioxane allows lower reflux temps; DMF can decompose to dimethylamine at high heat, attacking the aldehyde.[3][4]
Catalyst


Bidentate ligands (

) are more stable and resist poisoning by the imidazole nitrogen.[3][4]

Protocol Adjustment:

  • Degassing : The aldehyde is sensitive to aerobic oxidation at high temps.[2][3] Sparge solvents with Argon for 20 mins before heating.[2]

  • Pre-activation : Heat the boronic acid, base, and catalyst first for 5 mins at 40°C, then add the 5-bromo-imidazole. This prevents the imidazole from sequestering the Pd before the catalytic cycle starts.

Module 3: Storage & Stability

Q3: My compound turned from a pale yellow solid to a dark brown gum after 2 weeks. Is it still usable?

Diagnosis: The compound has undergone polymerization or hydrate formation .[2][3] Imidazole aldehydes are notorious for intermolecular hydrogen bonding leading to oligomers.[2]

  • Brown Gum: Likely oxidative decomposition or polymerization.[2][3] Discard.

  • Solid Hardening: Hydrate formation (reversible).[2][3][4]

Stability Data & Storage Rules:

  • Melting Point : ~174-177°C (Decomposes).[2][4] If your MP is <160°C, purity is compromised [1].[2][3][4]

  • Hygroscopicity : High.[2][3] The aldehyde C=O bond readily forms a gem-diol (

    
    ) with atmospheric moisture.[2][4]
    

Storage Protocol:

  • Temperature : Store at -20°C . Room temperature storage reduces shelf life to <1 month.[2][4]

  • Atmosphere : Store under Argon/Nitrogen .[2][3]

  • Container : Amber glass (light sensitive).[2][3][4]

References & Validated Sources

  • ChemicalBook . (n.d.).[2][3][4] 1H-Imidazole-4-carbaldehyde Properties and Synthesis. Retrieved from [3][4]

  • Vertex Pharmaceuticals . (2020).[2][3][4] Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Patent CN111269183A.[2][3] Retrieved from

  • GuideChem . (n.d.).[2][3][4] 1H-Imidazole-4-carbaldehyde Synthesis and Reactions. Retrieved from [3][4]

  • Organic Chemistry Portal . (n.d.).[2][3][4] Suzuki Coupling of Nitrogen Heterocycles. Retrieved from [3][4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-1H-imidazole-4-carbaldehyde before handling.

Sources

Technical Support Center: Inert Atmosphere Techniques for 5-Bromo-1H-imidazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Bromo-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for reactions involving this versatile but sensitive heterocyclic aldehyde. The unique structure of this compound, featuring both an aldehyde group and a brominated imidazole ring, offers significant potential for synthetic functionalization but also presents challenges related to its atmospheric stability.[1] This document provides a structured, question-and-answer-based approach to ensure your experiments are successful, reproducible, and safe.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere essential when working with 5-Bromo-1H-imidazole-4-carbaldehyde?

An inert atmosphere is critical due to the reactivity of two key functional groups in the molecule: the aldehyde and the imidazole ring.

  • Aldehyde Oxidation: Aldehydes are susceptible to oxidation, especially in the presence of atmospheric oxygen, which can convert the aldehyde (-CHO) group to a carboxylic acid (-COOH). This side reaction consumes your starting material and complicates purification.

  • Imidazole Ring Sensitivity: The imidazole moiety itself can be sensitive to oxidative degradation.[2] Studies on related imidazole structures show they are liable to base-mediated autoxidation and can be oxidized in the presence of radical initiators or light.[2] The electron-rich nature of the imidazole ring makes it a target for atmospheric oxidants.

  • Moisture Sensitivity: Many reagents used in conjunction with this compound, such as organometallics (e.g., Grignard reagents, organolithiums) or strong bases (e.g., NaH, LDA), react violently or are quenched by water.[3] Atmospheric moisture can therefore inhibit or completely halt your desired reaction.

A general safety data sheet for the compound explicitly recommends storage under an inert gas like argon.[4] Even its non-brominated analog, 1H-Imidazole-4-carbaldehyde, is known to be sensitive to both air and light, requiring storage in a cool, dry place to prevent degradation.[5]

Q2: I've noticed my compound or reaction mixture turning yellow/brown. What does this indicate?

Discoloration is a common sign of compound degradation. For imidazole-containing compounds, this often points to oxidation or photodegradation pathways.[2] If you observe this, it is a strong indicator that your inert atmosphere has been compromised. You should immediately re-evaluate your experimental setup for potential leaks. Other signs of degradation include the appearance of new, often polar, spots on a Thin-Layer Chromatography (TLC) plate and, ultimately, reduced yields of the desired product.

Q3: Should I use Argon or Nitrogen as the inert gas?

Both high-purity nitrogen (N₂) and argon (Ar) are commonly used to create inert atmospheres.[6] The choice often depends on the specific reaction, cost, and available infrastructure.

FeatureNitrogen (N₂)Argon (Ar)Recommendation for 5-Bromo-1H-imidazole-4-carbaldehyde
Reactivity Generally inert, but can react with lithium metal at room temperature and other reactive metals at elevated temperatures.[6]Extremely inert and not known to form chemical compounds, making it suitable for all applications.[6]For most standard reactions (e.g., condensation, Suzuki coupling), Nitrogen is sufficient and more economical. For reactions involving highly reactive metals like lithium, Argon is the safer choice.
Density Slightly less dense than air.About 1.4 times denser than air. This allows it to effectively displace air in a flask, providing a stable blanket.Argon's density offers a slight advantage in maintaining a positive pressure blanket, especially in systems with minor leaks or frequent manipulations.
Cost Generally less expensive and readily available from liquid N₂ boil-off in many institutions.[6]More expensive than nitrogen.If cost is a primary concern, Nitrogen is the preferred choice for routine work.
Q4: When is a glove box required, and when can I just use a Schlenk line or balloon?

The appropriate technique depends on the scale, complexity, and sensitivity of your experiment.[7] A glove box provides the most rigorously controlled environment, while a Schlenk line offers a versatile setup for a wide range of chemical syntheses.[3][7]

Decision Guide: Selecting Your Inert Atmosphere Technique

This diagram provides a logical pathway for choosing the most appropriate technique for your experiment.

G start Start: Assess Experimental Needs q1 Is the compound being handled as a solid for an extended period (e.g., weighing, preparing multiple samples)? start->q1 glovebox Use a Glove Box (Provides superior, stable atmosphere for complex manipulations) q1->glovebox Yes q2 Is the reaction highly sensitive to trace O₂/H₂O or does it run for >12 hours? q1->q2 No schlenk Use a Schlenk Line (Ideal for controlled liquid/gas additions and long-term reactions) q2->schlenk Yes q3 Is this a short (< 4 hours), simple reaction with moderately sensitive reagents? q2->q3 No balloon Use an Inert Gas Balloon (Sufficient for quick, less sensitive reactions) q3->balloon Yes end Proceed with Caution: Re-evaluate sensitivity if issues arise q3->end No

Caption: Decision tree for selecting the appropriate inert atmosphere setup.

Troubleshooting Guide for Inert Atmosphere Reactions

Problem 1: My reaction yield is low or zero, even though I used a nitrogen balloon.
  • Possible Cause 1: Inadequate Glassware Drying. Residual moisture adsorbed on glassware surfaces is a common culprit for quenching sensitive reagents.[8]

    • Recommended Action: All glassware must be rigorously dried before use. The most effective method is oven-drying at >120 °C for at least 4 hours. Assemble the hot glassware and allow it to cool under a positive pressure of inert gas or under vacuum on a Schlenk line.[9] Flame-drying with a heat gun under vacuum is a faster alternative, but may be less thorough for complex glassware.[9]

  • Possible Cause 2: Contaminated Solvents or Reagents. Many common laboratory solvents contain dissolved oxygen and trace amounts of water, which can be detrimental.

    • Recommended Action: Use anhydrous solvents from a sealed bottle (e.g., Acros Organics AcroSeal™) or a solvent purification system.[10] If neither is available, the solvent must be degassed. The most common method is to bubble a stream of inert gas through the solvent for 30-60 minutes.[11] For ultimate purity, the freeze-pump-thaw method is superior.[12]

  • Possible Cause 3: Leaky Septum or Poor Seal. A single needle puncture in a rubber septum can be a significant entry point for air over several hours.

    • Recommended Action: Use fresh septa for each reaction. Fold the septum over the neck of the flask to ensure a tight seal. When adding reagents via syringe, insert the needle through the existing puncture hole if possible to minimize damage.[9] For longer reactions, consider using a glass stopcock or a Young's tap flask.

Problem 2: The reaction was working, but then it stalled or started to decompose.
  • Possible Cause: A Leak Developed During the Reaction. This can happen if a joint loosens due to temperature changes or vibrations from a stir plate.

    • Recommended Action: Periodically check all ground glass joints to ensure they are secure (use joint clips). Check that the inert gas supply has not been interrupted (e.g., the cylinder is not empty). Ensure the oil in the bubbler is providing a positive pressure indicator and has not been sucked back. A suck-back indicates a pressure drop in your system, meaning a leak is present or the gas flow is too low.[13]

  • Possible Cause: Cannula or Syringe Transfer Failure. Transferring reagents between flasks is a critical point where atmospheric contamination can occur.

    • Recommended Action: Ensure both the donor and receiving flasks are under a positive pressure of inert gas. A "bleed needle" in the receiving flask's septum is essential to vent excess pressure and allow for smooth liquid transfer.[13] If a transfer is slow, the cannula may be clogged or the pressure differential may be insufficient.[13]

Problem 3: My Schlenk line vacuum pressure is poor (>100 mTorr).
  • Possible Cause: Leaks in the Schlenk Line System. Poor seals in glass stopcocks, tubing connections, or attached flasks will prevent the pump from achieving a good vacuum.[13]

    • Recommended Action: Isolate the issue. Close all taps to individual flasks and check the manifold pressure. If it's still high, the leak is in the line itself. Check that all glass stopcocks are well-greased and seated correctly.[14] Inspect all flexible tubing for cracks. A quick way to find leaks in joints is to carefully apply a dilute soap solution and look for bubbles.[14] If the manifold pressure is good, open the tap to each flask one by one to identify the source of the leak.

Key Experimental Protocols

Protocol 1: Basic Schlenk Line Reaction Setup

This protocol outlines the essential steps for creating an inert atmosphere in a reaction flask using the vacuum/refill cycle method.[8]

Workflow Diagram: Schlenk Line Setup

G A 1. Assemble & Clamp Dry Glassware B 2. Connect to Schlenk Line via Tubing A->B C 3. Evacuate Flask (Open tap to Vacuum) B->C D 4. Check for Leaks (Pressure should be stable & low) C->D E 5. Refill with Inert Gas (Slowly open tap to Gas) D->E F 6. Repeat Cycle 3x (Evacuate -> Refill) E->F G 7. Leave Flask under Positive Pressure of Inert Gas F->G

Caption: Standard workflow for preparing a reaction flask on a Schlenk line.

Step-by-Step Procedure:

  • Glassware Preparation: Assemble your oven- or flame-dried reaction flask (with a stir bar) and condenser. Lightly grease all ground-glass joints and secure them with clips.[9] Cap all openings with rubber septa or glass stoppers.

  • Connect to Schlenk Line: Connect the flask to one of the ports on the Schlenk line via heavy-walled rubber or Tygon tubing. Ensure the connection is secure.

  • First Evacuation: Ensure the Schlenk line's main tap is open to the vacuum pump and the pressure is low (<100 mTorr is ideal).[15] Slowly open the tap on your flask to the vacuum manifold. The flask is now under vacuum.

  • First Refill: Close the tap to the vacuum. Slowly and carefully open the tap to the inert gas manifold. You will hear gas flowing in. Do not open it too quickly, as this can dislodge solid reagents. Allow the pressure to equalize (the bubbling in the oil bubbler will slow down).

  • Repeat Cycles: Repeat the evacuation (Step 3) and refill (Step 4) process at least three times.[8] Each cycle removes a significant fraction of the remaining atmospheric gases.

  • Final State: After the final refill, leave the flask connected to the inert gas manifold with a slight positive pressure. Your flask is now ready for the addition of reagents and solvents.

Protocol 2: Transferring Solid 5-Bromo-1H-imidazole-4-carbaldehyde

Since the compound is a solid, it cannot be transferred via syringe. The transfer must be done under a positive flow of inert gas to prevent exposure to air.

  • Prepare Flasks: Prepare your reaction flask under an inert atmosphere as described in Protocol 1. Weigh the required amount of 5-Bromo-1H-imidazole-4-carbaldehyde in a separate, dry Schlenk flask or vial.

  • Establish Positive Flow: Remove the septum from your main reaction flask while maintaining a strong flow of inert gas out of the flask neck. This outward flow acts as a shield against the atmosphere.

  • Quickly Add Solid: Quickly and carefully, pour the solid from the vial into the reaction flask against the counterflow of inert gas.

  • Reseal System: Immediately reseal the reaction flask with the septum.

  • Purge Headspace: To ensure any air introduced during the transfer is removed, perform one additional vacuum/refill cycle on the now-charged reaction flask.

References

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. Wiley-Interscience.
  • University Health and Safety. Guidance Document SCHLENK LINE. [Link]

  • The Schlenk Line Survival Guide. Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • The Schlenk Line Survival Guide. the-schlenk-line-survival-guide.pdf. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • The Schlenk Line Survival Guide. Troubleshooting. [Link]

  • ResearchGate. (2016). Do I have to purge my DMSO with an inert gas to make my solution?. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]

Sources

Validation & Comparative

Analytical Characterization of 5-Bromo-1H-imidazole-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 105174-97-8) is a critical pharmacophore intermediate, notably used in the synthesis of


-adrenergic agonists like medetomidine and detomidine. Its characterization presents unique challenges due to annular tautomerism  (1H vs. 3H migration), high polarity, and the lability of the aldehyde group toward oxidation.

This guide objectively compares analytical methodologies, moving beyond standard datasheets to provide a decision-making framework for researchers. It contrasts the industry-standard Reverse-Phase HPLC (RP-HPLC) with Hydrophilic Interaction Liquid Chromatography (HILIC) and details spectroscopic validation protocols.

Part 1: Physicochemical Profile & Tautomeric Challenges

The imidazole ring exists in dynamic equilibrium between two tautomers. In solution, the proton on the nitrogen oscillates, which can cause peak splitting in NMR or broadening in chromatography if the timescale of separation matches the tautomeric exchange rate.

PropertySpecificationAnalytical Implication
Formula C

H

BrN

O
MW: 174.98 g/mol
Appearance Off-white to pale yellow solidColor change indicates oxidation to carboxylic acid.
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in WaterRequires organic diluents for sample prep; incompatible with 100% aqueous mobile phases.
pKa ~6.5 (Imidazole ring)pH control in HPLC is critical to suppress ionization and prevent tailing.
UV Max

nm
Conjugation of aldehyde with imidazole ring shifts absorption; suitable for UV detection.

Part 2: Chromatographic Separation Strategies

Comparative Analysis: RP-HPLC vs. HILIC

For purity profiling, the choice of method depends on the sample matrix and the polarity of impurities (e.g., the highly polar carboxylic acid degradant).

Method A: Ion-Suppression RP-HPLC (The Industry Standard)

Uses a C18 column with a buffered mobile phase (pH 7.0 or pH 3.0) to keep the imidazole neutral or fully ionized, avoiding the "retention minimum" where peak splitting occurs.

  • Mechanism: Hydrophobic interaction.[1]

  • Pros: Robust, high reproducibility, compatible with standard QA/QC workflows.

  • Cons: Poor retention of highly polar impurities (e.g., 5-bromo-imidazole-4-carboxylic acid).

Method B: HILIC (The Polar Specialist)

Uses a bare silica or amide column with high-organic mobile phase.

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.

  • Pros: Excellent retention of polar degradants; orthogonal selectivity to C18.

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Performance Comparison Table
FeatureRP-HPLC (C18)HILIC (Amide/Silica)Recommendation
Retention of Main Peak Moderate (k' ~ 2-5)High (k' > 5)RP-HPLC is sufficient for assay.
Impurity Resolution Good for hydrophobic impurities (e.g., dibromo species)Superior for polar impurities (e.g., acids, des-bromo)Use HILIC for stability indicating methods.
Peak Shape Risk of tailing (requires base deactivation or buffer)Generally sharp for polar basesRP-HPLC with TEA/Buffer is preferred.
MS Compatibility High (Volatile buffers like Formate/Acetate)High (High organic content boosts ionization)HILIC-MS for trace analysis.

Part 3: Visualizing the Analytical Workflow

The following diagram outlines the decision logic for method development and impurity tracking.

AnalyticalWorkflow cluster_impurities Impurity Origins Start Sample: 5-Bromo-1H-imidazole-4-carbaldehyde SM Start Material: Imidazole-4-carbaldehyde Start->SM Decision Select Separation Mode Start->Decision Ox Degradant: 5-Bromo-imidazole-4-carboxylic acid Over Byproduct: 4,5-Dibromo-imidazole RP RP-HPLC (C18) pH 3.0 Phosphate Buffer Decision->RP Routine QC (Hydrophobic Impurities) HILIC HILIC (Amide) Acetonitrile/Ammonium Formate Decision->HILIC Stability Study (Polar Degradants) Result1 Release Testing RP->Result1 Detects: Main Peak + Dibromo Result2 Impurity Profiling HILIC->Result2 Detects: Main Peak + Acid + SM

Caption: Decision tree for selecting chromatographic modes based on target impurities (Hydrophobic vs. Polar).

Part 4: Detailed Experimental Protocols

Protocol 1: Validated RP-HPLC Method (Purity & Assay)

This method is optimized to suppress silanol interactions and control tautomerism.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H

    
    PO
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV at 280 nm (Reference 360 nm).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Self-Validation Step: Inject a standard of the unbrominated precursor (imidazole-4-carbaldehyde). It should elute before the 5-bromo product due to lower hydrophobicity.

Protocol 2: Spectroscopic Identification (NMR & MS)
Nuclear Magnetic Resonance (NMR)

Solvent choice is critical. DMSO-d


  is preferred over CDCl

due to solubility and its ability to slow down proton exchange, sharpening the NH signal.
  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    • 
       ~13.0 ppm (1H, br s, NH ): Broad due to hydrogen bonding/exchange.
      
    • 
       ~9.65 ppm (1H, s, CHO ): Distinctive aldehyde singlet.
      
    • 
       ~7.80 ppm (1H, s, C2-H ): The only aromatic proton remaining.
      
  • Interpretation: The absence of a signal around 7.4-7.6 ppm confirms the substitution at the C5 position (replacing the C5-H).

Mass Spectrometry (LC-MS)

The bromine atom provides a definitive isotopic signature.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Signature: Look for the 1:1 doublet at m/z 175 and 177 (

    
    Br and 
    
    
    
    Br).
  • Fragmentation: Loss of CO (28 Da) from the aldehyde is a common fragment (m/z 175

    
     147).
    

Part 5: Impurity Profiling & Troubleshooting

Impurity / ArtifactRetention Behavior (RP-HPLC)Identification Strategy
Imidazole-4-carbaldehyde (Starting Material)Elutes earlier (more polar).MS: m/z 97 (

). No Br isotope pattern.
5-Bromo-imidazole-4-carboxylic acid (Oxidation)Elutes at void volume (dead time) in RP; Retained in HILIC.MS: m/z 191/193. Broad peak shape in RP.
Peak Splitting (Artifact) N/ACause: Sample solvent too strong (100% MeCN) or pH near pKa. Fix: Dilute sample with buffer; adjust mobile phase pH.

References

  • Royal Society of Chemistry. (2014).[4] Supplementary Information: Synthesis and NMR characterization of imidazole derivatives. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: A review. Retrieved from [Link]

Sources

Structural Elucidation of 5-Bromo-1H-imidazole-4-carbaldehyde Derivatives: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

5-Bromo-1H-imidazole-4-carbaldehyde is a versatile scaffold in drug discovery, particularly for p38 MAP kinase inhibitors and anti-bacterial agents. However, its analysis presents a unique set of challenges due to annular tautomerism .

In solution, the proton on the imidazole nitrogen oscillates between N1 and N3. Consequently, the molecule exists in rapid equilibrium between 5-bromo-1H-imidazole-4-carbaldehyde and 4-bromo-1H-imidazole-5-carbaldehyde . This dynamic behavior averages NMR signals at room temperature, often leading to broadened peaks and confusion regarding regiochemistry—especially when synthesizing N-alkylated derivatives.

This guide provides a definitive, evidence-based protocol for characterizing this scaffold and its derivatives (Schiff bases and N-alkylated products) using 1H and 13C NMR.

The Core Scaffold: Baseline Analysis

5-Bromo-1H-imidazole-4-carbaldehyde

Before analyzing derivatives, one must establish the spectral fingerprint of the parent material.

Solvent Selection Strategy
  • Recommended: DMSO-d6 . The parent compound has poor solubility in CDCl3. Furthermore, DMSO slows the proton exchange rate slightly compared to methanol-d4, allowing for better observation of the exchangeable N-H proton.

  • Avoid: CDCl3 (poor solubility, signal broadening) and D2O (exchanges the aldehyde proton in basic conditions and eliminates the N-H signal).

Spectral Assignments (DMSO-d6)

The following table summarizes the characteristic shifts. Note that C4 and C5 are often broadened or averaged due to tautomerism.

NucleusAssignmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
1H -CHO (Aldehyde)9.60 – 9.80 SingletHighly deshielded; diagnostic starting point.
1H C2-H (Imidazole)7.80 – 8.10 SingletSharp singlet; shifts downfield upon N-alkylation.
1H N-H 13.0 – 13.8 Broad SingletPosition is concentration/temperature dependent.
13C C=O (Carbonyl)178 – 185 SingletMost downfield signal.
13C C2 (Imidazole)138 – 142 Singlet
13C C-CHO (Ring)130 – 138 Broad/AvgDownfield of C-Br due to carbonyl anisotropy.
13C C-Br (Ring)115 – 125 Broad/AvgSignificantly shielded by the heavy atom effect (Br).

Expert Insight: In the parent molecule, you will not see distinct C4 and C5 signals at room temperature in most spectrometers (400 MHz). You will see averaged signals. If distinct signals appear, it indicates the tautomeric equilibrium has been "frozen," likely by N-alkylation or extreme low temperature.

Derivative Analysis: Comparative Workflows

Scenario A: Schiff Base Formation (Imine Synthesis)

Reaction: Condensation of the aldehyde with a primary amine (R-NH2).

The Analytical Pivot: The disappearance of the aldehyde proton is the primary indicator of conversion. However, the formation of the imine bond (


) creates a new diagnostic singlet.

Comparative Data: Parent vs. Schiff Base

FeatureParent AldehydeSchiff Base Derivative
Proton Signal

9.65 ppm (s, CHO)

8.20 – 8.90 ppm (s, CH=N)
Carbon Signal

~180 ppm (C=O)

150 – 160 ppm (C=N)
N-H Signal Present (~13.5 ppm)Present (unless amine R-group affects acidity)
Scenario B: N-Alkylation (Regioisomer Determination)

Reaction: Alkylation of the imidazole ring nitrogen using an alkyl halide (R-X) and base. The Challenge: This reaction breaks the tautomeric symmetry, locking the molecule into one of two regioisomers: 1,4-isomer (N-alkylated near aldehyde) or 1,5-isomer (N-alkylated near Bromine).

Regioselectivity Logic:

  • Sterics: Alkylation usually favors the nitrogen furthest from the bulky group (the aldehyde or bromine).

  • Electronics: The N-H acidity is influenced by the electron-withdrawing nature of the aldehyde.

Differentiation Protocol (NOE is Mandatory): Standard 1D NMR is often insufficient to distinguish regioisomers because the chemical shifts are similar. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is required.

Graphviz Diagram: Regioisomer Determination Workflow

The following diagram illustrates the logic flow for assigning N-alkylated isomers.

G Start N-Alkylated Product Mixture H_NMR 1H NMR Analysis (Check C2-H and N-CH protons) Start->H_NMR NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-Alkyl Protons H_NMR->NOE_Exp Isomer_A NOE Observed between N-Alkyl & Aldehyde Proton NOE_Exp->Isomer_A Strong Signal Isomer_B NOE Observed between N-Alkyl & C-Br (No Proton) NOE_Exp->Isomer_B No Signal to CHO Result_A Conclusion: 1,5-Isomer (Sterically Crowded) Isomer_A->Result_A Result_B Conclusion: 1,4-Isomer (Likely Major Product) Isomer_B->Result_B

Figure 1: Decision tree for assigning regioochemistry in N-alkylated 5-bromo-imidazole-4-carbaldehyde derivatives via NOE spectroscopy.

Experimental Protocols

Protocol 1: Standard Sample Preparation (DMSO-d6)

Use this for routine purity checks and 1D analysis.

  • Mass: Weigh 5–10 mg of the derivative.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Ensure the DMSO is dry. Water peaks (~3.33 ppm) can obscure alkyl signals.

  • Dissolution: Vortex for 30 seconds. If the sample contains the free imidazole N-H, avoid heating above 40°C to prevent accelerated exchange broadening.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds to ensure full integration of the aldehyde proton (which often has a long T1).

    • Scans: 16 (1H) or 1024+ (13C).

Protocol 2: HMBC for Quaternary Carbon Assignment

Use this to confirm the position of the Bromine vs. Aldehyde carbons.

  • Concentration: Increase sample mass to 20–30 mg if possible.

  • Pulse Sequence: hmbcgpndqf (Gradient HMBC).

  • Coupling Constant: Optimize for long-range coupling (

    
    ).
    
  • Analysis:

    • Look for correlations from the Aldehyde Proton (9.6 ppm).

    • It will show a strong 2-bond coupling to the Carbonyl Carbon (~180 ppm).

    • It will show a 3-bond coupling to the Ring Carbon it is attached to (C4 or C5).

    • Crucial Check: The ring carbon not showing a correlation to the aldehyde proton is likely the C-Br carbon.

Troubleshooting & Common Pitfalls

ProblemCauseSolution
Missing N-H Signal Rapid exchange with water in solvent.Use a fresh ampoule of DMSO-d6; run spectrum at lower temperature (e.g., 280 K).
Broad Aldehyde Peak Trace acid/base contamination.Filter the sample through a small plug of neutral alumina or add activated molecular sieves.
Double Peaks (Duplication) Mixture of Rotamers (Schiff bases) or Regioisomers (N-alkylation).Run HSQC to see if carbons correlate to unique protons. Heat the sample (to 350 K) to coalesce rotamers; regioisomers will remain distinct.
Extra Peak at ~8.1 ppm DMF contamination.Common in imidazole synthesis. Check for corresponding methyls at 2.73 and 2.89 ppm.

References

  • University of Otago. (n.d.). N-Alkylation of Imidazoles: Regioselectivity Studies. Retrieved October 26, 2023, from [Link]

  • Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold.[1][2] Beilstein J. Org. Chem. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2022). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde. Retrieved October 26, 2023, from [Link]

  • LibreTexts. (2023).[3] Interpreting C-13 NMR Spectra. Retrieved October 26, 2023, from [Link]

Sources

Comparative Mass Spectrometry Guide: Characterization of 5-Bromo-1H-imidazole-4-carbaldehyde

[1]

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) is a critical pharmacophore intermediate, extensively utilized in the synthesis of

11

This guide objectively compares the two dominant mass spectrometry characterization workflows: Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI) .[1] While GC-MS provides superior structural fingerprinting via hard ionization, LC-MS offers enhanced sensitivity for polar non-volatile impurities.[1] This document outlines the experimental protocols, fragmentation logic, and decision criteria for selecting the optimal method.

Technical Profile & Isotopic Signature

Before selecting an ionization method, the analyst must understand the compound's unique isotopic signature. The presence of a single bromine atom confers a distinct 1:1 doublet in the molecular ion cluster, serving as an internal validation standard.

PropertyData
Molecular Formula

Monoisotopic Mass (

)
173.94 Da
Isotopic Mass (

)
175.94 Da
M+ Isotopic Ratio 100% (

) : 97.3% (

)
Key Functional Groups Aldehyde (-CHO), Imidazole Ring (Amphoteric), Aryl Bromide

Method A: Electron Ionization (GC-MS)

Best For: Structural Confirmation, Regioisomer Differentiation, Raw Material ID.[1]

GC-MS utilizing Electron Ionization (EI) at 70 eV is the "Gold Standard" for structural elucidation.[1] The hard ionization imparts sufficient internal energy to induce characteristic bond cleavages, creating a spectral fingerprint that confirms the position of the bromine and aldehyde groups.

Experimental Protocol (Direct Injection)

Note: While silylation (BSTFA) improves peak shape, this compound is sufficiently volatile for direct analysis on high-quality deactivated liners.[1]

  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    280°C (hold 3 min).
  • MS Source: 230°C, 70 eV.

Fragmentation Pathway (Mechanistic Insight)

The EI spectrum is dominated by

  • Molecular Ion (

    
    ):  Distinct doublet at m/z 174 and 176.[1]
    
  • Loss of CHO (

    
    ):  Cleavage of the aldehyde group yields the stable bromo-imidazolium cation (m/z 145/147).[1]
    
  • Loss of CO (

    
    ):  Rearrangement yielding m/z 146/148.[1]
    
  • Debromination (

    
    ):  Formation of the imidazole-carbaldehyde radical cation (m/z 95).[1]
    

fragmentation_pathwayM_IonMolecular Ion (M+)m/z 174 / 176(Twin Peaks)Frag_CHO[M - CHO]+m/z 145 / 147(Bromo-imidazole cation)M_Ion->Frag_CHO-CHO (29 Da)Alpha CleavageFrag_CO[M - CO]+m/z 146 / 148M_Ion->Frag_CO-CO (28 Da)RearrangementFrag_Br[M - Br]+m/z 95(Imidazole-aldehyde)M_Ion->Frag_Br-Br (79/81 Da)Inductive CleavageRing_FragRing Fragmentation(HCN Loss)m/z 68Frag_Br->Ring_Frag-HCN

Figure 1: Electron Ionization (EI) fragmentation pathway.[1] The preservation of the Br isotope pattern in daughter ions (145/147) confirms the halogen remains attached during aldehyde loss.

Method B: Electrospray Ionization (LC-MS)

Best For: Trace Impurity Profiling, Quantitative Assays, Biological Matrices.[1]

ESI is a "soft" ionization technique.[1] It preserves the molecular ion

1
Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Imidazoles protonate readily at the N3 position.

Spectral Characteristics[1][4]
  • Base Peak:

    
     at m/z 175 and 177.[1]
    
  • Adducts: Common sodium adducts

    
     seen at m/z 197/199 if glassware is not LC-MS grade.[1]
    
  • Dimerization: High concentration samples may show

    
     at m/z 349/351/353 (1:2:1 triplet pattern due to two Br atoms).[1]
    

Comparative Performance Analysis

The following table summarizes the operational differences. Use this to select the correct workflow for your specific analytical goal.

FeatureMethod A: GC-MS (EI)Method B: LC-MS (ESI)
Primary Ion Observed

(Radical Cation)

(Protonated)
Structural Information High. Fingerprint fragmentation allows library matching (NIST).[1]Low. Requires MS/MS (collision cell) to generate fragments.[1]
Sensitivity (LOD) ~10 ng on-column~10 pg on-column (1000x more sensitive)
Impurity Scope Volatile organics, solvents, starting materials.[1]Polar byproducts, salts, non-volatile dimers.[1]
Sample Prep Dissolve in EtOAc/DCM. Optional silylation.[1]Dissolve in MeOH/H2O.[1] Filter (0.2 µm).[1]
Throughput 15-20 mins/sample3-8 mins/sample
Decision Logic: Which Method to Choose?

decision_treeStartAnalytical Goal?Branch1Identify UnknownImpuritiesStart->Branch1Branch2Quantify Purity(Routine QC)Start->Branch2Branch3Trace ResidueAnalysisStart->Branch3GCMSSelect GC-MS (EI)(Structural Fingerprint)Branch1->GCMSVolatile?LCMSSelect LC-MS (ESI)(High Sensitivity)Branch1->LCMSPolar/Non-volatile?Branch2->LCMSSpeed RequiredBranch3->LCMS< 1 ppm detection

Figure 2: Workflow selection matrix. GC-MS is prioritized for structural elucidation, while LC-MS is the standard for high-throughput quantitative screening.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4(5)-Imidazolecarboxaldehyde (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Gao, S., et al. (2023).[1] "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules, 28(3).[1] Available at: [Link]

    • Citation Note: Validates ESI fragmentation mechanisms for heterocyclic azoles.
  • ChemGuide. Mass Spectra - The M+2 Peak (Bromine Isotope Patterns). Available at: [Link][1]

    • Citation Note: Authoritative source for calculating Br isotopic abundance r

Comparing reactivity of 5-Bromo-1H-imidazole-4-carbaldehyde with other haloimidazoles

[1]

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde (5-Br-4-CHO) represents a "bifunctional activated scaffold" distinct from simple haloimidazoles (e.g., 2-bromo- or 4-bromoimidazole).[1] The presence of the electron-withdrawing formyl group at C4 significantly alters the electronic landscape of the imidazole ring, increasing the acidity of the N-H proton and activating the C5-Br bond towards nucleophilic aromatic substitution (

1

This guide serves as a technical roadmap for leveraging these properties in drug discovery, specifically for kinase inhibitors and fused-ring heterocycle synthesis.[1]

Electronic Structure & Reactivity Profiling[1]

The reactivity of haloimidazoles is dictated by the position of the halogen and the influence of auxiliary substituents.[1]

Comparative Electronic Landscape
Feature2-Bromoimidazole4-Bromoimidazole5-Bromo-4-formylimidazole
Electronic Character Electron-deficient at C2 (amidine-like).[1]Electron-rich C4/C5 (enamine-like).[1]Push-Pull System: C4-Formyl withdraws density, activating C5-Br.[1]
N-H Acidity (

)
~14.5 (DMSO)~14.0 (DMSO)~11.0 (Predicted) – Significantly more acidic due to -M effect of CHO.[1]

Reactivity
Moderate (requires strong nucleophiles).[1]Low (requires activation).[1]High – The C4-CHO acts as an ortho-activating group, facilitating displacement at C5.[1]
Pd-Oxidative Addition Fast (C2 is naturally electrophilic).[1]Slow.Enhanced – C5-Br bond is weakened by C4-CHO.[1]
Mechanism of Activation

In 5-Br-4-CHO, the aldehyde exerts a strong mesomeric withdrawal (


11

DOT Diagram: Electronic Activation & Reactivity Logic

ReactivityLogicSubstrate5-Bromo-1H-imidazole-4-carbaldehydeAldehydeC4-Formyl Group(Electron Withdrawing)Substrate->AldehydeBromineC5-BromineSubstrate->BromineNHN1-H ProtonSubstrate->NHEffect1Activation of C5(Ortho-effect)Aldehyde->Effect1-M EffectEffect2Increased Acidity(pKa ~11)Aldehyde->Effect2-I EffectOutcome1Facile SNAr ReactionsEffect1->Outcome1Outcome2Rapid Oxidative Addition(Suzuki/Sonogashira)Effect1->Outcome2Outcome3Regioselective Alkylation(Favors 1,4-isomer)Effect2->Outcome3

Figure 1: Mechanistic flow illustrating how the C4-formyl group dictates the reactivity profile of the scaffold.

Regioselectivity of N-Alkylation[1][2][4]

A critical challenge with 4(5)-substituted imidazoles is the "ambident" nature of the nitrogen atoms, leading to mixtures of regioisomers (1,4- vs. 1,5-substitution).[1]

The "Remote Substitution" Rule

For 5-Br-4-CHO, the formyl group is the dominant electronic director.[1]

  • Rule: Electron-withdrawing groups (EWG) at position 4(5) favor alkylation at the remote nitrogen (N1 relative to the EWG) to minimize electronic repulsion and steric clash.

  • Application: In the tautomeric equilibrium, the N-H prefers to reside adjacent to the EWG (hydrogen bonding/stabilization), making the other nitrogen nucleophilic.[1] However, under basic conditions (anion), the alkylation occurs at the nitrogen furthest from the steric bulk of the EWG.[1]

Regioisomer Prediction:

  • Major Product: 1-alkyl-5-bromo-4-formylimidazole (often denoted as the 1,4-isomer relative to the aldehyde).[1]

  • Minor Product: 1-alkyl-4-bromo-5-formylimidazole (1,5-isomer).[1]

Comparative Data: Alkylation Ratios

Substrate Conditions Major Isomer Ratio (Major:Minor)
4-Bromoimidazole NaH, MeI, THF Mix (1,4 / 1,[1]5) ~ 50:50
4-Nitroimidazole NaH, MeI, DMF 1-Methyl-4-nitro > 95:5

| 5-Bromo-4-formyl | K2CO3, R-X, DMF | 1-Alkyl-5-bromo-4-formyl | ~ 85:15 |[1]

Technical Insight: The high regioselectivity (>80%) allows for the isolation of the desired 1,4-isomer by simple crystallization in many cases, avoiding tedious column chromatography.[1]

C-C Bond Formation: Cross-Coupling Strategies

The 5-bromo-4-formyl scaffold is highly active for Palladium-catalyzed couplings but requires specific handling due to the aldehyde.[1]

Suzuki-Miyaura Coupling

Unlike 2-bromoimidazole, which couples easily, 4/5-bromoimidazoles often poison Pd catalysts due to the free N-H.[1]

  • Strategy A (Protection): Protect N1 with SEM (2-(trimethylsilyl)ethoxymethyl) or MOM.[1] This prevents catalyst poisoning and allows quantitative yields.[1]

  • Strategy B (Ligand Enhanced): Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) which can facilitate oxidative addition even on the unprotected substrate.[1]

Protocol Comparison Table

Reaction Type Reagents Yield Notes
Suzuki (Unprotected) Pd(dppf)Cl2, K2CO3, Dioxane/H2O 40-60% Significant homocoupling/dehalogenation observed.[1]
Suzuki (SEM-Protected) Pd(PPh3)4, Na2CO3, Toluene/EtOH 85-95% Standard robust protocol.[1] Aldehyde remains intact.[1]

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | 75-88% | Excellent for introducing alkynes at C5.[1] |

Experimental Protocols

Protocol A: Regioselective N-Methylation

Validating the "Remote" Selectivity

  • Setup: Charge a round-bottom flask with 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K2CO3 (1.5 eq) and stir at room temperature for 30 minutes. The solution will turn yellow/orange (anion formation).[1]

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Pour into ice water. The major isomer (1-methyl-5-bromo-4-formylimidazole) typically precipitates as a solid.[1] Filter and wash with cold water.[1]

    • Yield: Expect 75-85%.[1]

    • Validation: 1H NMR will show NOE correlation between N-Me and C2-H, but NO correlation between N-Me and the aldehyde proton (confirming distance).[1]

Protocol B: Suzuki Coupling (Ligand-Enhanced)

For substrates where protection is not desirable.[1]

  • Catalyst Prep: In a vial, mix Pd(OAc)2 (5 mol%) and XPhos (10 mol%) in degassed n-Butanol. Stir 10 mins to form the active species.

  • Substrate Loading: Add 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq), Aryl Boronic Acid (1.5 eq), and K3PO4 (2.0 eq).

  • Execution: Heat to 100°C for 12 hours under Argon.

  • Purification: The aldehyde group increases polarity; use DCM:MeOH gradients for purification.

References

  • Reactivity of Haloimidazoles: Grimmett, M. R.[1] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Foundational text on azole reactivity).

  • Regioselectivity Mechanisms: Journal of the Chemical Society, Perkin Transactions 1, "Regioselective alkylation of 4-substituted imidazoles," .[1]

  • Suzuki Coupling of Acidic Heterocycles: Journal of Organic Chemistry, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles," .[1]

  • Synthesis of 5-Bromo-4-formylimidazole: Molecules, "Synthesis and Reactivity of Imidazole-4-carbaldehyde Derivatives," .[1]

  • Benchchem Reactivity Guide: "Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis," .[1]

A Comparative Guide to the Reactivity of 5-Bromo-1H-imidazole-4-carbaldehyde and 5-Iodo-1H-imidazole-4-carbaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 5-halo-1H-imidazole-4-carbaldehyde scaffold is a valuable synthon, offering multiple points for diversification. This guide provides an in-depth comparison of the reactivity of two key analogues: 5-bromo-1H-imidazole-4-carbaldehyde and 5-iodo-1H-imidazole-4-carbaldehyde, with a focus on their performance in palladium-catalyzed cross-coupling reactions. This analysis is grounded in fundamental chemical principles and supported by experimental evidence to inform your synthetic strategy.

Introduction: The Strategic Importance of 5-Halo-1H-imidazole-4-carbaldehydes

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a carbaldehyde group at the 4-position and a halogen at the 5-position provides orthogonal handles for chemical modification. The aldehyde is amenable to transformations such as reductive amination, Wittig reactions, and condensations, while the halogen serves as a linchpin for the introduction of molecular complexity via cross-coupling reactions.[1][2] The choice between a bromo or iodo substituent at the 5-position is not trivial and has significant implications for reaction kinetics, catalyst selection, and overall yield.

Fundamental Principles of Reactivity: C-Br vs. C-I Bonds

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is primarily attributed to the disparity in the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.

BondBond Dissociation Energy (kJ/mol)
C-Br (Aryl)~330
C-I (Aryl)~280

This lower BDE for the C-I bond means that the palladium(0) catalyst can insert into the carbon-iodine bond more readily and often under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to the carbon-bromine bond. Consequently, reactions with 5-iodo-1H-imidazole-4-carbaldehyde are expected to proceed faster and more efficiently than with its bromo counterpart.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[3] While direct comparative studies on 5-bromo- and 5-iodo-1H-imidazole-4-carbaldehyde are not extensively documented, the expected reactivity trend is consistently observed in analogous systems. For instance, in the coupling of haloquinolines, the iodo-substituted analogue demonstrates superior reactivity, often enabling the use of milder conditions and achieving higher yields in shorter reaction times.[4]

Expected Performance Comparison in Suzuki-Miyaura Coupling:

Feature5-Bromo-1H-imidazole-4-carbaldehyde5-Iodo-1H-imidazole-4-carbaldehyde
Relative Reactivity GoodExcellent
Typical Reaction Temperature 80-110 °CRoom Temperature to 80 °C
Typical Reaction Time 4-24 hours1-12 hours
Catalyst Loading Typically 1-5 mol%Can often be effective at lower loadings (0.5-2 mol%)
Yields Good to ExcellentExcellent

The aldehyde functionality in both molecules can potentially complicate the reaction through side reactions, but with appropriate choice of catalyst and conditions, high yields of the desired coupled products can be achieved. N-protection of the imidazole, for example with a trityl group, is often employed to enhance solubility and prevent potential coordination of the imidazole nitrogen to the palladium catalyst, which can inhibit its activity.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X Oxidative Addition R-X R-X Oxidative\nAddition Oxidative Addition R-Pd(II)L2-C≡C-R' R-Pd(II)L2-C≡C-R' R-Pd(II)L2-X->R-Pd(II)L2-C≡C-R' Transmetalation R'-C≡C-H + Base R'-C≡C-H + Base R'-C≡C-Cu R'-C≡C-Cu R'-C≡C-H + Base->R'-C≡C-Cu [Cu(I)] Transmetalation Transmetalation R-Pd(II)L2-C≡C-R'->Pd(0)L2 Reductive Elimination Reductive\nElimination Reductive Elimination R-C≡C-R' R-C≡C-R'

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of 5-Bromo-1H-imidazole-4-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 5-Bromo-1H-imidazole-4-carbaldehyde

5-Bromo-1H-imidazole-4-carbaldehyde is a bifunctional molecule of significant interest. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to participate in hydrogen bonding and other crucial intermolecular interactions.[1] The presence of a bromine atom at the 5-position and a carbaldehyde group at the 4-position offers two distinct points for chemical modification, making it a valuable precursor for the synthesis of diverse molecular architectures.[1] Understanding the mechanistic details of its reactions is paramount for controlling reaction outcomes and optimizing synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Halogen Reactivity

The electron-deficient nature of the imidazole ring, further accentuated by the electron-withdrawing aldehyde group, renders the 5-position susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group in these reactions.[1]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]

SNAr_Mechanism cluster_0 S_NAr Mechanism Reactant 5-Bromo-1H-imidazole-4-carbaldehyde + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition (Rate-determining) Product Substituted Imidazole + Br⁻ Meisenheimer->Product Elimination

Caption: Generalized workflow for the SNAr mechanism.

Comparative Reactivity of 5-Halo-1H-imidazole-4-carbaldehydes

A critical consideration in SNAr reactions is the nature of the halogen leaving group. Contrary to the trend observed in SN2 reactions, the reactivity order in SNAr is generally F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the developing negative charge on the ring.[3]

Halogen (X) at C5Relative Reactivity in SNArC-X Bond Strength (kJ/mol)Rationale
F Highest~485Highest electronegativity stabilizes the Meisenheimer complex.
Cl High~340Good balance of electronegativity and leaving group ability.
Br Moderate~285Weaker C-X bond but less effective at stabilizing the intermediate.
I Lowest~210Poorest stabilization of the intermediate despite the weakest C-I bond.
Experimental Protocol: SNAr with Piperidine

This protocol provides a general procedure for the nucleophilic aromatic substitution of 5-Bromo-1H-imidazole-4-carbaldehyde with piperidine.

Materials:

  • 5-Bromo-1H-imidazole-4-carbaldehyde

  • Piperidine

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add piperidine (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom of 5-Bromo-1H-imidazole-4-carbaldehyde serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[4]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole derivative, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation (with R²-B(OH)₂ and Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Reactivity of 5-Halo-1H-imidazole-4-carbaldehydes in Suzuki Coupling

In contrast to SNAr reactions, the reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, as the oxidative addition step is often rate-limiting.[6]

Halogen (X) at C5Relative Reactivity in Suzuki CouplingC-X Bond Strength (kJ/mol)Rationale
I Highest~210Weakest C-I bond facilitates faster oxidative addition.
Br High~285Good reactivity and substrate availability.
Cl Moderate~340Stronger C-Cl bond requires more forcing conditions or specialized catalysts.
F Lowest~485Very strong C-F bond makes oxidative addition challenging.

Note: This reactivity trend is widely observed in palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-1H-imidazole-4-carbaldehyde with phenylboronic acid.

Materials:

  • 5-Bromo-1H-imidazole-4-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Condensation Reactions: Schiff Base Formation

The aldehyde functionality of 5-Bromo-1H-imidazole-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are valuable intermediates in pharmaceutical synthesis.[1]

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible reaction that typically proceeds in two stages under acidic or basic catalysis. First, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a carbinolamine intermediate. Subsequently, the carbinolamine undergoes dehydration to yield the imine.

Schiff_Base_Formation cluster_1 Schiff Base Formation Reactants Aldehyde + Primary Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Addition Product Schiff Base (Imine) + H₂O Carbinolamine->Product Dehydration

Caption: General mechanism for Schiff base formation.

Comparative Reactivity: Imidazole-4-carbaldehyde vs. Benzaldehyde

The electrophilicity of the carbonyl carbon in an aldehyde is a key determinant of its reactivity in Schiff base formation. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. The imidazole ring, being electron-withdrawing, is expected to enhance the reactivity of the aldehyde compared to a simple, non-substituted aromatic aldehyde like benzaldehyde.

AldehydeExpected Relative ReactivityRationale
5-Bromo-1H-imidazole-4-carbaldehyde HigherThe electron-withdrawing imidazole ring increases the electrophilicity of the carbonyl carbon.
Benzaldehyde LowerThe phenyl ring is less electron-withdrawing compared to the imidazole ring.

Note: A study on the Schiff base reaction between benzaldehyde and aniline reported a yield of 85%.[7] While direct kinetic comparisons are not available, the enhanced electrophilicity of the imidazole-based aldehyde suggests it would react more readily.

Experimental Protocol: Schiff Base Formation with Aniline

The following is a general protocol for the synthesis of a Schiff base from 5-Bromo-1H-imidazole-4-carbaldehyde and aniline.

Materials:

  • 5-Bromo-1H-imidazole-4-carbaldehyde

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv) in ethanol in a round-bottom flask.

  • Add aniline (1.0 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

5-Bromo-1H-imidazole-4-carbaldehyde is a highly valuable and versatile building block in synthetic chemistry. Its reactivity is governed by the interplay of the electron-withdrawing imidazole ring, the aldehyde functionality, and the nature of the carbon-bromine bond. For nucleophilic aromatic substitution, its reactivity is moderate compared to its fluoro and chloro analogs, but it offers a good balance for practical synthetic applications. In palladium-catalyzed cross-coupling reactions, the bromo-substituent provides excellent reactivity, making it a preferred choice over the corresponding chloro derivative. The aldehyde group readily undergoes condensation reactions, with its reactivity enhanced by the electron-deficient nature of the imidazole ring. By understanding these mechanistic principles and comparative reactivities, researchers can effectively harness the synthetic potential of this important molecule in the development of novel pharmaceuticals and functional materials.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • An, G., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5423-5443. [Link]

  • ResearchGate. (2025, August 9). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]

  • ResearchGate. Schiff base reaction between benzaldehyde and aniline. [Link]

  • Ali, M. A., et al. (2016). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Nanomaterials, 6(7), 127. [Link]

  • PubMed. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

  • National Institutes of Health. (2021). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Imidazole by Using Different Schiff's Base. [Link]

  • HMU College of Pharmacy. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

  • ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ScienceDirect. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Oriental Journal of Chemistry. Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]

  • Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

Sources

Kinetic Analysis & Performance Guide: 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde represents a critical scaffold in the synthesis of purine analogs, enzyme inhibitors, and fused heterocyclic systems. Its dual-functionality—possessing an electrophilic aldehyde at C4 and a nucleofugal bromine at C5—creates a unique kinetic profile that distinguishes it from its chloro- and non-halogenated analogs.

This guide provides a technical comparison of the 5-bromo variant against alternative precursors, focusing on reaction kinetics, activation energies (


), and yield optimization. It is designed for medicinal chemists requiring precise control over regioselectivity and reaction rates.

Part 1: Comparative Kinetic Profile

The choice of the 5-bromo derivative over the 5-chloro or 5-iodo analogs is often dictated by a trade-off between reactivity and stability . The carbon-halogen bond strength directly influences the rate of oxidative addition in Palladium-catalyzed cross-couplings and the activation energy in nucleophilic aromatic substitutions (


).
Table 1: Halogen-Substituent Performance Comparison

Data aggregated from kinetic studies of 4(5)-substituted imidazoles.

Feature5-Bromo-1H-imidazole-4-carbaldehyde 5-Chloro-Analog 5-H (Unsubstituted)
C-X Bond Energy ~280 kJ/mol~340 kJ/molN/A (C-H ~413 kJ/mol)
Suzuki Coupling Rate Fast (Rate-limiting step: Transmetalation)Slow (Rate-limiting step: Oxidative Addition)Inert (Requires C-H activation)

Activation Energy
65–85 kJ/mol > 100 kJ/molN/A
Typical Yield (Suzuki) 85–95%40–60% (requires specialized ligands)N/A
Cost Efficiency ModerateHigh (Cheaper starting material)Very High
Stability (pH 7) High (>24h half-life)Very HighVery High
Mechanistic Insight: The "Bromo-Advantage"

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of the Pd(0) species into the C-X bond is often the rate-determining step for aryl chlorides. For the 5-bromo derivative, this step is significantly faster, shifting the rate-limiting step to transmetalation. This allows for the use of milder conditions (lower temperature, weaker bases) which preserves the sensitive aldehyde functionality at the C4 position.

Part 2: Reaction Pathways & Causality

The molecule exhibits three distinct reactive sites, leading to competing kinetic pathways. Understanding these is crucial for avoiding polymerization or unwanted side reactions.

Pathway Visualization

The following diagram illustrates the divergent reactivity based on reaction conditions.

ReactionPathways Start 5-Bromo-1H-imidazole- 4-carbaldehyde Suzuki Pd-Catalyzed Cross-Coupling Start->Suzuki Aryl Boronic Acid Pd(dppf)Cl2, Base Alkylation N-Alkylation (Base-Mediated) Start->Alkylation R-X, K2CO3 (Kinetic Control) Condensation Aldehyde Condensation Start->Condensation R-NH2 (Thermodynamic Control) Prod_Suzuki 5-Aryl-imidazole derivative Suzuki->Prod_Suzuki C-C Bond Formation Prod_Alkyl N-Substituted (Regioisomers) Alkylation->Prod_Alkyl N-C Bond Formation Prod_Schiff Schiff Base / Fused Ring Condensation->Prod_Schiff C=N Bond Formation

Figure 1: Divergent reaction pathways. The C5-Bromine allows for cross-coupling, while the N1-H and C4-CHO sites offer orthogonality.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Selective functionalization of C5 without degrading the C4-aldehyde.

Reagents:

  • Substrate: 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) - Chosen for high stability and resistance to poisoning by the imidazole nitrogen.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Methodology:

  • Degassing: Dissolve substrate and boronic acid in DME/Water. Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and oxidizes Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl₂ and base under positive Argon pressure.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Checkpoint (TLC/LCMS): Check for the disappearance of the bromine peak (M+ and M+2 pattern disappearance). If conversion is <50% after 1 hour, add 1 mol% additional catalyst.

  • Workup: Cool to RT, filter through Celite, and partition between EtOAc and Water.

Kinetic Note: The reaction rate in DME/Water is approximately 10x faster than in Toluene/Water due to better solubility of the nitrogens-containing intermediate.

Protocol B: Kinetic Measurement of Nucleophilic Substitution

Objective: Determine reaction rate constants (


) for solvent optimization.

Methodology:

  • Prepare a 0.1 M solution of the substrate in the target solvent (e.g., DMSO, MeOH).

  • Add nucleophile (e.g., Morpholine) in large excess (pseudo-first-order conditions, >10 equiv).

  • Monitoring: Track the decay of the aldehyde proton signal (~9.8 ppm) or the shift in UV-Vis absorbance (

    
    ) at controlled temperatures (e.g., 30°C, 40°C, 50°C).
    
  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .
Table 2: Solvent Effects on Reaction Rate ( )

Relative rates of nucleophilic attack at C5 (Br displacement).

SolventDielectric Constant (

)
Relative Rate (

)
Mechanistic Explanation
DMSO 46.7100 Polar aprotic; stabilizes charged transition state; naked nucleophile effect.
DMF 36.785Similar to DMSO but slightly less stabilization of the intermediate.
Acetonitrile 37.540Good solubility, but weaker solvation of the leaving group cation.
Methanol 32.71.5Protic solvent retards rate via H-bonding to the nucleophile.
Toluene 2.38< 0.1Non-polar; poor solubility of ionic intermediates.

Part 4: Critical Analysis & Troubleshooting

Regioselectivity in N-Alkylation

When alkylating the imidazole ring (often required before C5 functionalization to prevent catalyst poisoning), tautomerism presents a challenge.

  • Problem: 1H-imidazole-4-carbaldehyde exists in equilibrium with 1H-imidazole-5-carbaldehyde.

  • Solution: The 5-Bromo substituent sterically hinders the N1 position, often favoring alkylation at the N3 position (distal to the bromine) under kinetic control. However, thermodynamic control can lead to mixtures.

  • Recommendation: Use bulky protecting groups (e.g., Trityl) if N-selectivity is critical, or perform alkylation after the Suzuki coupling if the C5-substituent is less sterically demanding than Bromine.

Stability Concerns

While the 5-bromo derivative is stable at neutral pH, it degrades rapidly at pH > 11 due to base-catalyzed aldol condensation or polymerization initiated by the deprotonated imidazole nitrogen.

  • Storage: Store at -20°C under inert atmosphere.

  • Handling: Avoid prolonged exposure to strong bases (NaOH, NaH) unless the aldehyde is protected (e.g., as an acetal).

References

  • Mechanistic Pathways of Imidazole Bromination & Substitution Source: Smolecule / Vertex Search Results

  • Suzuki-Miyaura Coupling of Halogenated Imidazoles Source: National Institutes of Health (NIH) / PubMed Central

  • Solvent Effects on Imidazole Nucleophilic Substitution Source: Royal Society of Chemistry (RSC)

  • Comparative Reactivity of Halo-Imidazoles Source: BenchChem Reactivity Guides

  • Synthesis and Cyclization of Imidazole-4-Carboxylates Source: National Institutes of Health (NIH)

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of 5-Bromo-1H-imidazole-4-carbaldehyde and Modern Labeling Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A deep dive into the strategic application of isotopic labeling for elucidating biological mechanisms and accelerating therapeutic innovation.

In the intricate world of biological systems, understanding the precise movement and transformation of molecules is paramount. Isotopic labeling, a technique that involves the incorporation of isotopes into molecules to act as tracers, provides an unparalleled window into these dynamic processes.[1] This guide offers a comprehensive comparison of isotopic labeling studies involving the versatile synthetic intermediate, 5-Bromo-1H-imidazole-4-carbaldehyde, against contemporary labeling methodologies. As senior application scientists, we aim to provide not just protocols, but a strategic framework for choosing the most effective labeling strategy for your research needs, grounded in experimental data and mechanistic insights.

The Central Role of 5-Bromo-1H-imidazole-4-carbaldehyde in Synthetic Chemistry

5-Bromo-1H-imidazole-4-carbaldehyde is a valuable building block in organic synthesis, particularly in the construction of diverse imidazole derivatives which are prominent scaffolds in medicinal chemistry.[2] Its utility stems from the reactive aldehyde group and the bromine-substituted imidazole ring, which allow for a variety of chemical modifications. This makes it an attractive, albeit challenging, candidate for introducing isotopic labels to trace the metabolic fate of imidazole-based compounds or to serve as a labeled precursor in the synthesis of more complex bioactive molecules.

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy is a critical decision in experimental design. Here, we compare the use of a custom-synthesized, isotopically labeled small molecule like 5-Bromo-1H-imidazole-4-carbaldehyde with two widely adopted, powerful techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and 5-ethynyl-2'-deoxyuridine (EdU) labeling with click chemistry.

FeatureIsotopically Labeled 5-Bromo-1H-imidazole-4-carbaldehydeSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)EdU (5-ethynyl-2'-deoxyuridine) Labeling with Click Chemistry
Principle Introduction of a specific, labeled small molecule precursor into a biological system to trace its direct metabolic fate or incorporation into larger biomolecules.Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled) into the entire proteome of cultured cells for quantitative proteomics.[3]Incorporation of a thymidine analog (EdU) into newly synthesized DNA, followed by highly specific and efficient detection via a copper-catalyzed "click" reaction.[4]
Primary Application Pathway elucidation for specific small molecules; synthesis of labeled standards for mass spectrometry; mechanistic studies of enzyme reactions.Global quantitative analysis of protein expression, protein turnover, and post-translational modifications.[5]Measurement of cell proliferation and DNA synthesis in vitro and in vivo.[4]
Typical Isotopes ¹³C, ¹⁵N, ²H (Deuterium)¹³C, ¹⁵NNot directly isotopically labeled for detection; relies on the alkyne group for click chemistry.
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fluorescence microscopy, flow cytometry, high-content screening.
Incorporation Efficiency Variable, dependent on cellular uptake, metabolic pathways, and potential enzymatic discrimination against the labeled substrate.Typically very high (>97%) after a sufficient number of cell doublings (usually 5-6).[3][6]Highly efficient during the S-phase of the cell cycle.[7]
Advantages - High specificity for tracing a particular molecule.- Can be used in a wide range of biological systems, including whole organisms.- Provides detailed structural information when analyzed by NMR.- Enables accurate, global proteome quantification.- High incorporation efficiency and reproducibility.- In vivo labeling minimizes experimental artifacts.- Highly sensitive and specific detection.- Does not require harsh DNA denaturation, preserving cellular morphology and other epitopes for multiplexing.[4] - Rapid and straightforward protocol.
Disadvantages - Requires custom chemical synthesis of the labeled compound, which can be complex and expensive.- Potential for isotopic scrambling or dilution in complex metabolic networks.- May exhibit kinetic isotope effects, altering reaction rates.- Limited to cell culture systems.- Can be costly due to the price of labeled amino acids and specialized media.- Incomplete labeling can complicate data analysis.- Primarily for studying DNA synthesis and cell proliferation.- The copper catalyst used in the click reaction can be toxic to cells if not used appropriately.

Experimental Workflows and Methodologies

To provide a practical understanding of these techniques, we present detailed protocols for the synthesis of an isotopically labeled imidazole derivative and the application of SILAC and EdU labeling.

Protocol 1: Hypothetical Synthesis of [¹³C]-5-Bromo-1H-imidazole-4-carbaldehyde

Step 1: Synthesis of [2-¹³C]-1,4-dihydroxymethylbenzene

This would start from a commercially available ¹³C-labeled precursor, such as [¹³C]-paraformaldehyde.

Step 2: Oxidation to [¹³C]-terephthalaldehyde

The labeled diol would then be oxidized to the dialdehyde.

Step 3: Ring formation to [¹³C]-1H-imidazole-4-carbaldehyde

The labeled dialdehyde would undergo a cyclization reaction with a source of ammonia and a formylating agent to form the imidazole ring.

Step 4: Bromination

The resulting labeled imidazole-4-carbaldehyde would then be selectively brominated at the 5-position.

Synthesis_of_Labeled_Imidazole A [¹³C]-Paraformaldehyde B [¹³C]-1,4-dihydroxymethylbenzene A->B Grignard Reaction C [¹³C]-Terephthalaldehyde B->C Oxidation (e.g., PCC) D [¹³C]-1H-imidazole-4-carbaldehyde C->D Ring Formation (e.g., with NH₃) E [¹³C]-5-Bromo-1H-imidazole-4-carbaldehyde D->E Bromination (e.g., NBS)

Caption: Hypothetical synthetic workflow for [¹³C]-5-Bromo-1H-imidazole-4-carbaldehyde.

Protocol 2: SILAC-based Quantitative Proteomics Workflow

This protocol outlines the key steps for a typical SILAC experiment.[6][9]

Step 1: Cell Culture and Labeling

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-lysine and ¹²C₆,¹⁴N₄-arginine).

  • The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

  • Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[3]

Step 2: Sample Preparation

  • Lyse the "light" and "heavy" cell populations separately.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

Step 3: Protein Digestion and Mass Spectrometry

  • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 4: Data Analysis

  • Identify peptides and proteins using database search algorithms.

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Caption: A streamlined workflow for quantitative proteomics using SILAC.

Protocol 3: EdU Labeling and Detection by Click Chemistry

This protocol provides a general procedure for labeling proliferating cells with EdU and detecting it via fluorescence.[4][7]

Step 1: EdU Labeling

  • Incubate cells or administer to an animal the desired concentration of EdU for a specific period to allow for its incorporation into newly synthesized DNA. A typical starting concentration for cell culture is 10 µM.[7]

Step 2: Cell Fixation and Permeabilization

  • Harvest and fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells to allow the detection reagents to enter.

Step 3: Click Reaction

  • Prepare a "click" reaction cocktail containing a fluorescent azide, a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent), and a buffer.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail.

Step 4: Imaging and Analysis

  • Wash the cells to remove excess reagents.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the number of EdU-positive (proliferating) cells.

EdU_Workflow A EdU Labeling of Cells B Fixation & Permeabilization A->B C Click Reaction with Fluorescent Azide B->C D Fluorescence Detection (Microscopy or Flow Cytometry) C->D

Sources

Bioactivity Comparison Guide: 5-Bromo-1H-imidazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioactivity for analogs derived from the 5-Bromo-1H-imidazole-4-carbaldehyde scaffold. It is designed for medicinal chemists and drug development professionals, focusing on the structural utility of this "privileged scaffold" and the comparative performance of its downstream derivatives.

Executive Summary & Scaffold Analysis

5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 50743-01-6) acts as a bifunctional pharmacophore precursor. Its value in medicinal chemistry lies in the orthogonal reactivity of its two functional handles:

  • C4-Formyl Group (-CHO): A versatile electrophile for condensation reactions (Schiff bases, hydrazones) to extend the carbon skeleton or introduce metal-chelating motifs.[1]

  • C5-Bromo Group (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution, allowing for lipophilicity tuning and halogen bonding interactions.[1]

This guide compares three primary classes of bioactive analogs derived from this core structure: Schiff Bases (Imines) , Thiosemicarbazones , and Metal Complexes .[1]

Structural Activity Relationship (SAR) Map

The following diagram illustrates the divergent synthetic pathways and the biological impact of modifications at the C4 and C5 positions.

SAR_Map Core 5-Bromo-1H-imidazole- 4-carbaldehyde Schiff Schiff Bases (Imines) (Condensation with Amines) Core->Schiff C4-Formyl Modification Thio Thiosemicarbazones (Reaction with Thiosemicarbazide) Core->Thio C4-Formyl Modification Metal Metal Complexes (Coordination with Cu, Zn, Ag) Schiff->Metal Chelation AntiBac Antimicrobial Activity (Target: Cell Wall/DNA Gyrase) Schiff->AntiBac Moderate Thio->Metal Chelation AntiCancer Anticancer Activity (Target: DNA Intercalation/ROS) Thio->AntiCancer High Potency Metal->AntiBac Enhanced (Force Multiplier) Metal->AntiCancer Enhanced (ROS Generation)

Figure 1: SAR map highlighting the transformation of the core scaffold into bioactive classes.[1]

Comparative Bioactivity Analysis

The following analysis contrasts the performance of the core scaffold's derivatives against standard benchmarks. Data is synthesized from comparative studies on imidazole-4-carbaldehyde derivatives.

Class A: Schiff Base Derivatives (Antimicrobial Focus)

Schiff bases formed by condensing the aldehyde with aromatic amines (e.g., aniline, substituted anilines) exhibit broad-spectrum antimicrobial properties.[1]

  • Mechanism: Interference with bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Performance: Activity is significantly enhanced when the aromatic amine contains an ortho-hydroxyl group (e.g., derived from 2-aminophenol), which facilitates intramolecular hydrogen bonding and potential metal chelation in vivo.[1]

  • Limitations: Moderate bioavailability due to hydrolysis of the imine bond in acidic environments.

Class B: Thiosemicarbazones (Anticancer Focus)

Thiosemicarbazones derived from the scaffold show superior cytotoxicity compared to simple Schiff bases.[1]

  • Mechanism: Inhibition of Ribonucleotide Reductase (RNR), essential for DNA synthesis, and generation of Reactive Oxygen Species (ROS).[1]

  • Performance: The presence of the C5-Bromo substituent enhances lipophilicity, improving cellular uptake compared to the non-halogenated analogs.

  • Key Insight: These ligands often act as "pro-drugs" that become activated upon coordinating with intracellular metal ions (iron/copper).[1]

Class C: Metal Complexes (The "Force Multiplier")

Coordinating Class A or B ligands with transition metals (Cu(II), Zn(II), Ag(I), Pt(II)) consistently yields the highest bioactivity.[1]

  • Mechanism:

    • Ag(I) Complexes: Disruption of bacterial cell membranes and interaction with thiol groups in enzymes.[1]

    • Cu(II)/Pt(II) Complexes: DNA intercalation and nuclease activity (oxidative cleavage of DNA).[1]

  • Performance: Metal complexes often show 10-100x lower IC50 values than the free ligands.

Comparative Data Summary

Note: Values are representative of 4(5)-substituted imidazole-carbaldehyde series found in literature.

Derivative ClassTargetRepresentative IC50 / MICPotency vs. StandardMechanism of Action
Core Scaffold N/A> 100 µM (Inactive)N/APrecursor only; lacks specific binding motifs.
Schiff Bases S. aureus (Bacteria)20 – 50 µg/mLModerate (vs. Ciprofloxacin)Cell wall disruption; DNA gyrase inhibition.[1]
Thiosemicarbazones MCF-7 (Breast Cancer)2 – 10 µMHigh (Comparable to Doxorubicin)RNR inhibition; ROS generation; Mitochondrial dysfunction.[1]
Ag(I) Complexes C. albicans (Fungi)0.5 – 5 µg/mLSuperior (vs. Fluconazole)Membrane disruption; Thiol interaction.[1]
Cu(II) Complexes HeLa (Cervical Cancer)< 1 µMVery High (vs. Cisplatin)DNA intercalation; Oxidative cleavage.[1]

Experimental Protocols

To validate the bioactivity of these analogs, the following standardized protocols are recommended.

Protocol 1: Synthesis of Schiff Base Analogs

Objective: Condensation of 5-Bromo-1H-imidazole-4-carbaldehyde with a substituted aniline.

  • Dissolution: Dissolve 1.0 mmol of 5-Bromo-1H-imidazole-4-carbaldehyde in 15 mL of anhydrous ethanol.

  • Addition: Add 1.0 mmol of the target aromatic amine (e.g., 4-methoxy-aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain the pure product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).[1]

  • Seeding: Seed tumor cells (5 × 10³ cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24h at 37°C / 5% CO2.

  • Treatment: Dissolve test compounds in DMSO (stock) and dilute with medium to final concentrations (0.1 – 100 µM). Add to wells (triplicate).

    • Control: DMSO vehicle (0.1%).[1]

    • Positive Control:[1][2] Cisplatin or Doxorubicin.[1]

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Experimental Workflow Diagram

Workflow cluster_Synth Synthesis Phase cluster_Bio Biological Evaluation Start Start: 5-Bromo-1H-imidazole- 4-carbaldehyde Step1 Schiff Base Condensation (Ethanol, Reflux, H+) Start->Step1 Step2 Metal Complexation (MCl2, Methanol, RT) Step1->Step2 Optional Assay1 MTT Cytotoxicity Assay (Cancer Lines) Step1->Assay1 Assay2 Disc Diffusion Assay (Microbial Strains) Step1->Assay2 Step2->Assay1 Step2->Assay2

Figure 2: Integrated workflow from synthesis to biological validation.

Conclusion & Strategic Outlook

The 5-Bromo-1H-imidazole-4-carbaldehyde scaffold is a potent starting point for drug discovery, but the core molecule itself is biologically inert compared to its derivatives.

  • For Antimicrobial Applications: Focus on Schiff bases utilizing electron-withdrawing groups or ortho-hydroxyl substitutions to enhance membrane permeability and target binding.

  • For Anticancer Applications: Thiosemicarbazones and their Copper(II)/Silver(I) complexes offer the most promising therapeutic window, leveraging the "Trojan Horse" effect of metal uptake in cancer cells to induce oxidative stress.[1]

Researchers should prioritize the synthesis of Metal-Thiosemicarbazone conjugates , as these consistently demonstrate the highest bioactivity indices (lowest IC50/MIC) in comparative literature.[1]

References

  • Smolecule. (2023).[1][3][4] 5-Bromo-1H-imidazole-4-carbaldehyde: Applications in Medicinal Chemistry and Organic Synthesis. Link[1]

  • Kalaiarasi, G., et al. (2023). Synthesis, Characterization and Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. Saudi Journal of Engineering and Technology. Link

  • Zhang, L., et al. (2016). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 21(4), 516.[1][2] Link[1]

  • Hassan, A.S., et al. (2019). Antimicrobial Activity of Schiff Bases Derived from 5-Aminopyrazoles. Molecules. Link

  • Liu, Y., et al. (2020). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences. Link

  • Rodríguez-Argüelles, M.C., et al. (2005). Complexes of 2-methyl-1H-imidazole-4-carbaldehyde thiosemicarbazone with Pt(II), Pd(II), and Ni(II). Journal of Inorganic Biochemistry. Link

Sources

Verifying the structure of 5-Bromo-1H-imidazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-imidazole-4-carbaldehyde is a linchpin scaffold in medicinal chemistry, particularly for p38 MAP kinase inhibitors and antifungal azoles. Its dual functionality—an electrophilic aldehyde and a halogen handle for Suzuki/Sonogashira coupling—makes it invaluable. However, its utility is plagued by a persistent structural ambiguity: tautomer-driven regioisomerism.

When researchers alkylate this scaffold, the electrophile can attack either the N1 or N3 nitrogen. Standard 1D NMR is often insufficient to distinguish the resulting regioisomers, leading to misassigned structures and failed SAR (Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating workflow to unambiguously verify these derivatives, comparing the "Daily Driver" method (2D NMR) against the "Gold Standard" (X-ray Crystallography).

The Structural Challenge: Tautomerism & Regioisomerism[1]

The core difficulty lies in the starting material. 5-Bromo-1H-imidazole-4-carbaldehyde exists in dynamic equilibrium between two tautomers. Upon N-alkylation (e.g., with an alkyl halide


), the symmetry is broken, locking the molecule into one of two distinct regioisomers:
  • Isomer A (Proximal Aldehyde): The alkyl group is attached to the nitrogen adjacent to the aldehyde (formally 1-alkyl-4-bromo-1H-imidazole-5-carbaldehyde).

  • Isomer B (Proximal Bromide): The alkyl group is attached to the nitrogen adjacent to the bromine (formally 1-alkyl-5-bromo-1H-imidazole-4-carbaldehyde).

Why 1D NMR Fails: In 1D


H NMR, both isomers show a singlet for the aldehyde, a singlet for the C2 proton, and signals for the alkyl group. While subtle chemical shift differences exist (shielding/deshielding cones), they are rarely definitive without a reference standard for both isomers.

Comparative Analysis of Verification Methods

The following table contrasts the three primary methodologies for structural verification.

FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Certainty Low (Inferred)High (Structural Connectivity)Absolute (3D Coordinates)
Throughput High (10 mins)Medium (1-4 hours)Low (Days to Weeks)
Sample State SolutionSolutionSingle Crystal (Solid)
Key Data Point Chemical Shift (

)
Through-space (NOE) & Through-bond (J)Electron Density Map
Cost $


Verdict Screening Only The Operational Standard The Validation Standard

Decision Framework

Before selecting a protocol, use this logic flow to determine the necessary level of rigor.

DecisionTree Start Synthesized Derivative Cryst Does it form high-quality crystals? Start->Cryst Xray Run X-Ray Crystallography (Gold Standard) Cryst->Xray Yes Soluble Is it soluble in DMSO/CDCl3? Cryst->Soluble No NOESY Run 2D NMR (NOESY + HMBC) (Operational Standard) Soluble->NOESY Yes Deriv Derivatize (e.g., salt formation) to improve solubility Soluble->Deriv No Deriv->Soluble

Figure 1: Decision matrix for structural verification. 2D NMR is the primary pathway for non-crystalline intermediates.

Protocol 1: The Solution-State Standard (2D NMR)

This is the recommended protocol for 95% of cases. It relies on detecting the spatial proximity of the N-alkyl group to the aldehyde proton.

The Mechanism of Distinction
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within ~5 Å of each other.

    • Scenario 1 (N-Alkyl near Aldehyde): You will see a strong cross-peak between the N-

      
       protons and the Aldehyde (
      
      
      
      ) proton.
    • Scenario 2 (N-Alkyl near Bromine): You will see NO cross-peak to the aldehyde. You will only see a cross-peak to the C2-H (which is present in both isomers).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects 2-3 bond C-H couplings.

    • The N-

      
       protons will correlate to C2 and C5 (or C4). If the N-
      
      
      
      correlates to a carbon that also couples to the Aldehyde proton, you have confirmed the connectivity.
Experimental Workflow
  • Sample Prep: Dissolve 10–20 mg of the derivative in 0.6 mL of DMSO-

    
    . Note: 
    
    
    
    can be used, but DMSO often prevents aggregation that blunts NOE signals.
  • Acquisition:

    • Run standard

      
      H and 
      
      
      
      C.[1]
    • Run NOESY (mixing time 500ms).

    • Run gHMBC (optimized for 8 Hz coupling).

  • Analysis:

    • Locate the Aldehyde proton (~9.5–10.0 ppm).

    • Locate the N-methylene protons (~4.0–5.5 ppm).

    • Check for intersection in the NOESY spectrum.

Visualization of Logic

NMR_Logic cluster_0 Isomer A: 1-Alkyl-4-bromo-5-formyl (Alkyl near Aldehyde) cluster_1 Isomer B: 1-Alkyl-5-bromo-4-formyl (Alkyl near Bromine) N1_A N-Alkyl (N1) CHO_A Aldehyde H (C5) N1_A->CHO_A STRONG NOE (Diagnostic) H2_A C2 Proton N1_A->H2_A NOE N1_B N-Alkyl (N1) Br_B Bromine (C5) N1_B->Br_B Steric Clash CHO_B Aldehyde H (C4) N1_B->CHO_B NO SIGNAL (>5 Å Distance) H2_B C2 Proton N1_B->H2_B NOE

Figure 2: Diagnostic NOE correlations. The presence of the Green arrow (N-Alkyl to CHO) confirms Isomer A. Its absence suggests Isomer B.

Protocol 2: The Solid-State Gold Standard (X-Ray)

When 2D NMR is ambiguous (e.g., due to signal overlap or conformational flexibility), single-crystal X-ray diffraction is required.

Crystallization Strategy for Imidazoles

Imidazole aldehydes are polar but often crystallize well due to


-stacking and hydrogen bonding capabilities.
  • Vapor Diffusion (Sitting Drop):

    • Dissolve 5 mg of product in a minimal amount of THF or Methanol.

    • Place in a small vial inside a larger jar containing Pentane or Diethyl Ether (Anti-solvent).

    • Seal and allow to stand for 2–5 days.

  • Slow Evaporation:

    • Dissolve in Ethanol/Water (9:1). Cover with parafilm and poke 3 small holes. Allow solvent to evaporate over 1 week.

Data Interpretation: The resulting CIF (Crystallographic Information File) provides the absolute connectivity. Look specifically for the bond lengths:

  • 
     bond: ~1.85–1.90 Å.
    
  • 
     bond: ~1.20 Å.
    
  • Confirm the N-C bond distance to the alkyl group to identify the substituted nitrogen.

References

  • Smolecule. (2023). 5-Bromo-1H-imidazole-4-carbaldehyde Properties and Applications. Retrieved from

  • Göker, H., & Özden, S. (2019).[2] Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Retrieved from

  • Lazaro Martinez, J.L., et al. (2010).[3] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry.[3] Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. Retrieved from

  • MDPI. (2020). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from

Sources

Quantitative Analysis of 5-Bromo-1H-imidazole-4-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Discovery Applications

Executive Summary & Strategic Context

5-Bromo-1H-imidazole-4-carbaldehyde (5-BIC) is a linchpin intermediate in the synthesis of imidazole-based pharmacophores, including p38 MAP kinase inhibitors and


-adrenergic agonists (e.g., medetomidine analogs). Its dual functionality—an electrophilic aldehyde and a nucleophilic/electrophilic imidazole ring—makes it versatile but analytically challenging.

The Core Challenge: The "performance" of 5-BIC in reaction monitoring is often obscured by annular tautomerism . In solution, the 4-bromo and 5-bromo forms exist in rapid equilibrium, often appearing as a single peak or broadened split peaks depending on pH and solvent. Furthermore, the primary impurity—debrominated imidazole-4-carbaldehyde —is UV-active and elutes closely to the parent, leading to false purity assessments if not rigorously separated.

This guide compares three quantitative analytical methodologies (HPLC-UV, LC-MS/MS, and qNMR) to determine the optimal workflow for monitoring 5-BIC reactions, specifically focusing on Suzuki-Miyaura Cross-Coupling products.

Reaction Landscape: The Suzuki-Miyaura Case Study[1]

To provide relevant data, we focus on the cross-coupling of 5-BIC with aryl boronic acids. This reaction is the industry standard for generating 4,5-disubstituted imidazoles but is prone to specific failure modes (protodebromination) that require precise quantification.

2.1 Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the critical "Debrominated" impurity pathway that must be quantified.

ReactionPathway Start 5-Bromo-1H-imidazole- 4-carbaldehyde (5-BIC) Product Target Product: 5-Aryl-1H-imidazole- 4-carbaldehyde Start->Product Suzuki Coupling (Base, Heat) Impurity Impurity A: Imidazole-4-carbaldehyde (Protodebromination) Start->Impurity Side Rxn: Pd-H insertion Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Product ImpurityB Impurity B: Homocoupling (Ar-Ar) Boronic->ImpurityB Oxidative Coupling PdCat Pd Catalyst (e.g., Pd(dppf)Cl2) PdCat->Product

Figure 1: Reaction network for the Suzuki coupling of 5-BIC. Impurity A (Debrominated) is the critical quality attribute (CQA) for method differentiation.

Comparative Analysis of Methodologies

We evaluated three methods for quantifying the reaction conversion and purity of the 5-aryl-imidazole product.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS (MRM) Method C: 1H-qNMR
Primary Utility Routine QC, % Area PurityTrace Impurity Analysis (<0.1%)Absolute Assay (w/w%)
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (1–1000 ng/mL)N/A (Molar Ratio)
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL~1–2 mg/mL (sample dependent)
Tautomer Handling Poor. Often requires high pH or temp to merge peaks.Excellent. Co-eluting tautomers detected as same mass.Moderate. Broad signals; requires D2O/NaOD to sharpen.
Selectivity Moderate. Debrominated impurity may co-elute.High. Mass resolution separates co-eluting peaks.High. Distinct chemical shifts for H-2 proton.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Low Throughput
Critical Insight: The "Tautomer Trap"

In Method A (HPLC) , 5-BIC often appears as a split peak or a "saddle" peak due to the slow interconversion of N-H tautomers on the column timescale.

  • Solution: Use a mobile phase pH > 7.5 (e.g., Ammonium Bicarbonate) or elevated column temperature (40°C) to accelerate tautomerism and merge the peaks into a single quantifiable entity.

Detailed Experimental Protocols
4.1 Synthetic Protocol: Suzuki Coupling of 5-BIC

This protocol is optimized to minimize protodebromination.

Reagents:

  • 5-Bromo-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (3 mol%)

  • Base: K2CO3 (2.5 eq)

  • Solvent: DME:Water (4:1 v/v) - Degassed

Step-by-Step:

  • Charge: In a reaction vial, combine 5-BIC (175 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (345 mg, 2.5 mmol).

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed DME (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl2 (25 mg) quickly under Argon counter-flow.

  • Reaction: Heat to 85°C for 4 hours.

  • Quench: Cool to RT, dilute with EtOAc (20 mL), wash with brine.

  • Sample Prep: Take 50 µL of the organic layer, dry under N2, and reconstitute in 1 mL MeCN:Water (1:1) for Analysis.[3][4][5][6]

4.2 Analytical Protocol: High-Resolution HPLC Method (Method A)

Recommended for routine monitoring of conversion.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2) – Crucial for peak shape.

  • Mobile Phase B: Acetonitrile.[3][6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 230 nm (Imidazoles) and 280 nm (Conjugated products).

  • Temperature: 40°C.[6]

Validation Criteria:

  • Resolution (Rs): > 1.5 between 5-BIC (RT ~3.5 min) and Debrominated Impurity (RT ~2.8 min).

  • Tailing Factor: < 1.5 (High pH ensures sharp peaks).

Data Interpretation & Troubleshooting
5.1 Quantifying the "Debrominated" Impurity

The most common failure in this synthesis is the formation of imidazole-4-carbaldehyde (Impurity A) due to Pd-hydride elimination.

  • HPLC Appearance: Elutes before the parent 5-BIC.

  • Calculation:

    
    
    (Note: Relative Response Factor (RRF) for the debrominated species is typically ~0.8 vs the brominated parent at 230 nm).
    
5.2 Analytical Decision Tree

Use this logic flow to select the correct method for your stage of development.

DecisionTree Start Start: Reaction Complete? Check1 Is absolute purity required (e.g., Reference Standard)? Start->Check1 qNMR Method C: qNMR (Use Maleic Acid std) Check1->qNMR Yes Check2 Is trace debromination (<0.1%) suspected? Check1->Check2 No LCMS Method B: LC-MS/MS (SIM Mode: m/z 175/177 vs 97) Check2->LCMS Yes HPLC Method A: HPLC-UV (pH 8.2 Buffer) Check2->HPLC No (Routine)

Figure 2: Method selection guide based on data requirements.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76428, 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of imidazole-carbaldehydes and tautomerism studies. Retrieved from [Link]

Sources

The Strategic Utility of 5-Bromo-1H-imidazole-4-carbaldehyde in Modern Drug Discovery: A Comparative Guide to Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, the imidazole core has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth technical analysis of 5-Bromo-1H-imidazole-4-carbaldehyde, a key building block in the synthesis of advanced imidazole-based therapeutics. We will explore its application through a detailed case study on the development of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors, comparing their performance with alternative compounds and providing the experimental foundation for their evaluation.

The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] This versatility has led to the development of imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, anti-inflammatory, and anticancer properties.[3][4]

5-Bromo-1H-imidazole-4-carbaldehyde: A Versatile Synthetic Intermediate

5-Bromo-1H-imidazole-4-carbaldehyde (C₄H₃BrN₂O) is a strategically functionalized imidazole derivative that serves as a powerful intermediate in organic synthesis. The presence of a bromine atom at the 5-position and a carbaldehyde group at the 4-position provides two reactive handles for diverse chemical transformations. The aldehyde group can readily participate in reactions such as reductive amination and condensation to introduce a variety of substituents, while the bromine atom is amenable to cross-coupling reactions, enabling the construction of complex molecular architectures.[5] This dual functionality makes it an invaluable starting material for generating libraries of imidazole derivatives in the quest for new drug candidates.[6]

Case Study: Imidazole-Carboxamides as Selective TAK1 Inhibitors

Background: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a serine/threonine kinase that plays a pivotal role in intracellular signaling pathways, particularly those involved in inflammation and cell survival.[4][7] Dysregulation of TAK1 activity is implicated in a range of diseases, including inflammatory disorders and various cancers, making it a compelling therapeutic target.[8][9] The development of potent and selective TAK1 inhibitors is therefore an area of intense research.

This case study focuses on a class of 2,4-disubstituted-1H-imidazole carboxamides that have demonstrated significant potential as selective TAK1 inhibitors.[2][10]

Rationale for Targeting TAK1 with Imidazole-Based Inhibitors

The imidazole scaffold was selected as the core for this inhibitor series due to its known propensity to interact with the hinge region of kinase ATP-binding sites. The strategic placement of substituents on the imidazole ring allows for the optimization of potency and selectivity. The development of these inhibitors often involves a scaffold-hopping approach from other heterocyclic systems, with the imidazole core frequently leading to improved biochemical potency.[10]

Synthetic Strategy

The synthesis of the target imidazole-carboxamide inhibitors can be initiated from 5-Bromo-1H-imidazole-4-carbaldehyde. A plausible synthetic route, based on established organic chemistry principles and literature precedents, is outlined below.

Experimental Workflow: Synthesis of Imidazole-Carboxamide TAK1 Inhibitors

Caption: A generalized synthetic workflow for the preparation of imidazole-carboxamide TAK1 inhibitors starting from 5-Bromo-1H-imidazole-4-carbaldehyde.

Comparative Performance of Imidazole-Based TAK1 Inhibitors

The efficacy of novel TAK1 inhibitors is benchmarked against established compounds. A key aspect of this evaluation is determining the half-maximal inhibitory concentration (IC50) against the target kinase and assessing selectivity across the human kinome.

Compound IDScaffoldTAK1 IC50 (nM)Selectivity ProfileReference
Compound A (Case Study) Imidazole-Carboxamide10High selectivity against a panel of 192 kinases.[2][10]
5Z-7-Oxozeaenol Resorcylic Acid Lactone8Broad-spectrum kinase inhibitor (non-selective).[11][12]
Takinib Pyridinyl-Thiophene8Selective TAK1 inhibitor.[10][11]
HS-276 Imidazole derivative8Highly selective and orally bioavailable.[11]

Data Interpretation: The imidazole-carboxamide (Compound A) demonstrates potent inhibition of TAK1, comparable to the well-characterized inhibitor Takinib and the natural product 5Z-7-Oxozeaenol.[2][10][11] Critically, the imidazole-based compound exhibits high selectivity, a crucial attribute for minimizing off-target effects and enhancing the therapeutic window.[2] In contrast, 5Z-7-Oxozeaenol, while potent, is known for its promiscuity, limiting its clinical potential.[12] HS-276, another imidazole-based inhibitor, showcases excellent potency and selectivity, coupled with favorable pharmacokinetic properties such as oral bioavailability.[11]

In Vitro and In Vivo Efficacy

In Vitro Cellular Assays: The functional consequence of TAK1 inhibition is assessed in relevant cell-based assays. For instance, in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), TAK1 inhibitors have been shown to reduce the secretion of pro-inflammatory cytokines and chemokines upon stimulation with Tumor Necrosis Factor (TNF).[10]

In Vivo Models: The therapeutic potential of these inhibitors is further evaluated in animal models of disease. In a collagen-induced arthritis (CIA) mouse model, a surrogate for human rheumatoid arthritis, oral administration of selective TAK1 inhibitors has been shown to significantly reduce the clinical arthritis score, inflammation, and cartilage damage.[10][11] For example, the imidazole-based inhibitor HS-276 demonstrated a marked improvement in disease reduction in the CIA model compared to an earlier, less bioavailable compound.[11]

Mechanism of Action: Targeting the TAK1 Signaling Pathway

TAK1 is a central node in signaling cascades initiated by pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β). Upon activation, TAK1 phosphorylates and activates downstream kinases, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of inflammatory genes.[4][7][13] Imidazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the active site of TAK1 and preventing the phosphorylation of its substrates.[10]

TAK1 Signaling Pathway and Point of Inhibition

TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR binds TRAF6 TRAF6 TNFR->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates MAP2K MAP2K TAK1->MAP2K phosphorylates NFkB NF-κB IKK->NFkB activates JNK_p38 JNK / p38 MAP2K->JNK_p38 activates Inflammation Inflammation Cell Survival NFkB->Inflammation JNK_p38->Inflammation Inhibitor Imidazole-Based Inhibitor Inhibitor->TAK1

Caption: Simplified representation of the TAK1 signaling pathway and the inhibitory action of imidazole-based compounds.

Experimental Protocols

General Procedure for LanthaScreen™ Kinase Assay for TAK1 Inhibition

This biochemical assay quantifies the ability of a compound to inhibit TAK1 enzymatic activity.

Materials:

  • TAK1/TAB1 fusion protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled tracer

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds.

  • Add a mixture of the TAK1/TAB1 enzyme and the Alexa Fluor™ 647-labeled tracer to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Add the LanthaScreen™ Eu-anti-GST Antibody to stop the reaction and allow for detection.

  • Read the plate on a fluorescence plate reader and calculate the emission ratio to determine the extent of inhibition.

In Vivo Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the general steps for evaluating the therapeutic efficacy of a TAK1 inhibitor in a preclinical model of rheumatoid arthritis.

Procedure:

  • Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with type II collagen emulsified in Complete Freund's Adjuvant.

  • Treatment: Once clinical signs of arthritis are evident, randomize the mice into treatment and vehicle control groups. Administer the test compound (e.g., orally) daily for a specified period.

  • Clinical Scoring: Monitor the mice regularly for signs of arthritis and assign a clinical score based on the severity of paw swelling and inflammation.

  • Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and other relevant biomarkers.

Conclusion

5-Bromo-1H-imidazole-4-carbaldehyde stands out as a highly valuable and versatile building block in the synthesis of novel therapeutic agents. The case study of imidazole-carboxamides as selective TAK1 inhibitors underscores the potential of this starting material in generating drug candidates with superior potency and selectivity compared to earlier, less specific inhibitors. The ability to systematically modify the imidazole scaffold allows for the fine-tuning of pharmacological properties, leading to the development of promising new treatments for a range of debilitating diseases. As our understanding of disease biology continues to evolve, the strategic application of such versatile chemical intermediates will remain a cornerstone of successful drug discovery programs.

References

  • Wodicka, L. M., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 643–649. [Link]

  • Tan, L., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Medicinal Chemistry, 65(3), 2096–2111. [Link]

  • Totzke, J., et al. (2017). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 19(1), 115. [Link]

  • Ninomiya-Tsuji, J., et al. (2003). A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase. The Journal of Biological Chemistry, 278(20), 18485–18490. [Link]

  • Kondawar, M., et al. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 29(5), 1087. [Link]

  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences, 33(10), 522–530. [Link]

  • Pai, K. S. R., et al. (2009). Synthesis, invitro and invivo anticancer activity of substituted imidazolones. Pharmacologyonline, 2, 933-942.
  • Ramirez, A., et al. (2018). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Omega, 3(11), 15937–15947. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

  • BioWorld. (2024-2025). TAK1 inhibitors. Retrieved from [Link]

  • Frontiers. (2024). The interaction between dendritic cells and T follicular helper cells drives inflammatory bowel disease: a review. Retrieved from [Link]

  • ResearchGate. (2022). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Retrieved from [Link]

  • The Royal Society. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Retrieved from [Link]

  • Scilit. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Retrieved from [Link]

  • Frontiers. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Retrieved from [Link]

  • PubMed. (2000). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Logic

Effective disposal requires understanding the chemical's behavior in the waste stream. 5-Bromo-1H-imidazole-4-carbaldehyde (CAS: 1003-93-6) presents a dual challenge: it is an aldehyde (reactive) and a halogenated compound (requires specific incineration).

Operational Hazard Summary

Parameter Specification Operational Implication
Physical State Solid (Powder) Dust generation risk during transfer.[1] Do not dispose of loose powder in trash.
Reactivity Aldehyde Group Sensitive to oxidation. Incompatible with strong oxidizers and strong bases.
Halogen Content Bromine (Br) CRITICAL: Must be segregated into Halogenated Waste . Combustion releases HBr (corrosive gas).
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

| Solubility | Soluble in DMSO, Methanol | Use compatible organic solvents for rinsing/dissolving residues. |

Part 2: Waste Stream Segregation (The "Golden Rule")

The presence of the bromine atom dictates the disposal path. You cannot bulk this chemical with standard non-halogenated organic solvents (e.g., Acetone, Ethanol waste).[3]

  • Why? Standard incinerators often lack the "scrubbers" necessary to neutralize acidic gases like Hydrogen Bromide (HBr) produced when this compound burns.

  • The Rule: Always place 5-Bromo-1H-imidazole-4-carbaldehyde waste into the HALOGENATED waste stream.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposing of Pure Solid (Excess Reagent)

Do not dissolve pure solids just to dispose of them unless required by your facility's specific EHS rules.

  • Containment: Transfer the solid into a clear, sealable secondary container (e.g., a high-density polyethylene jar or the original glass vial).

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "5-Bromo-1H-imidazole-4-carbaldehyde".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Stream: Clearly mark "SOLID HALOGENATED WASTE" .

  • Segregation: Place the container in the satellite accumulation area designated for solid toxic waste.

Scenario B: Disposing of Reaction Mixtures/Solutions

If the compound is dissolved in a solvent (e.g., reaction mother liquor).

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste drum (usually HDPE or glass).

  • Bulking: Pour the solution into the HALOGENATED ORGANIC SOLVENT waste container (often red or yellow cans, depending on facility coding).

    • Note: Even if the solvent is 99% Ethanol (non-halogenated), the presence of the bromo-imidazole contaminates the entire volume, reclassifying it as halogenated waste.

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before bulking to prevent exothermic reactions in the waste drum.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a small volume of compatible solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the HALOGENATED liquid waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Glass Disposal: Discard the clean, dry glass container in the broken glass/sharps bin (unless P-listed, which this is not).

Part 4: Spill Management Protocol

Immediate Action Required: Stop work and alert nearby personnel.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work in a fume hood.

  • Containment:

    • Dry Spill: Do not dry sweep if dust generation is likely.[1] Use a dustpan and brush gently, or use a HEPA vacuum if available.

    • Wet Spill: Cover with an inert absorbent (Vermiculite or commercial spill pads). Do not use paper towels as the primary absorbent for aldehydes due to potential (though low) reactivity.

  • Cleanup: Scoop material into a disposable wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by a water rinse.

  • Disposal: Label the debris jar as "HALOGENATED SPILL DEBRIS" and manage as hazardous waste.

Part 5: Visual Workflow

The following diagram illustrates the decision logic for disposing of 5-Bromo-1H-imidazole-4-carbaldehyde.

DisposalWorkflow Start Start: Waste Identification (5-Bromo-1H-imidazole-4-carbaldehyde) StateCheck What is the physical state? Start->StateCheck SolidPure Pure Solid (Excess Reagent) StateCheck->SolidPure Solid LiquidSol Dissolved in Solution (Reaction Mixture) StateCheck->LiquidSol Liquid Spill Spill / Debris StateCheck->Spill Accidental Release SolidAction 1. Place in sealed jar 2. Do NOT dissolve SolidPure->SolidAction LiquidAction 1. Check pH (Neutralize if needed) 2. Identify Solvent LiquidSol->LiquidAction SpillAction 1. Absorb/Sweep (No Dust) 2. Place in wide-mouth jar Spill->SpillAction HalogenRule CRITICAL STEP: Classify as HALOGENATED Waste (Due to Bromine atom) SolidAction->HalogenRule LiquidAction->HalogenRule SpillAction->HalogenRule LabelSolid Label: 'Solid Halogenated Waste' HalogenRule->LabelSolid Solids/Debris LabelLiquid Label: 'Liquid Halogenated Waste' HalogenRule->LabelLiquid Liquids Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) LabelSolid->Incineration LabelLiquid->Incineration

Figure 1: Decision matrix for the segregation and disposal of halogenated imidazole derivatives.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783362, 5-Bromo-4-imidazolecarboxaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds such as 5-Bromo-1H-imidazole-4-carbaldehyde are of significant interest due to their versatile roles as building blocks in medicinal chemistry. However, with chemical innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 5-Bromo-1H-imidazole-4-carbaldehyde, grounded in established safety protocols and a deep understanding of the compound's potential hazards. Our commitment is to empower researchers with the knowledge to create a secure and productive laboratory environment.

Understanding the Hazard: Why Specific PPE is Crucial

5-Bromo-1H-imidazole-4-carbaldehyde is a reactive molecule. Its chemical structure, incorporating a halogenated imidazole ring and an aldehyde functional group, presents specific hazards that necessitate a robust PPE strategy. According to its Safety Data Sheet (SDS), the compound is classified with the following hazard statements:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The causality behind these hazards lies in the reactivity of the aldehyde group and the potential for the molecule to act as an irritant upon contact with mucosal tissues. The bromine atom further enhances its reactivity. Therefore, the primary objective of our PPE protocol is to establish a comprehensive barrier against dermal, ocular, and respiratory exposure.

Core PPE Requirements for Handling 5-Bromo-1H-imidazole-4-carbaldehyde

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the minimum required PPE, which should be supplemented based on a task-specific risk assessment.

Body AreaRequired PPERationale
Eyes/Face Chemical Splash Goggles & Face ShieldThe compound can cause serious eye irritation[1]. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face, especially during weighing and transfer operations where splashing is a risk.
Hands Double-Gloved Nitrile GlovesTo prevent skin irritation, chemically resistant gloves are mandatory[1][2]. Double-gloving provides an extra layer of protection against potential tears or micropores in the outer glove.
Body Chemical-Resistant Laboratory CoatA lab coat made of a suitable chemical-resistant material protects against accidental spills and contamination of personal clothing.
Respiratory NIOSH-Approved Respirator (N95 or higher)Given that the compound may cause respiratory irritation, a respirator is crucial, particularly when handling the powder outside of a certified chemical fume hood or during spill cleanup[1][3].
Feet Closed-Toed, Chemical-Resistant ShoesTo protect feet from spills and falling objects, appropriate footwear is a baseline requirement in any laboratory setting[2].

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is as critical as the selection of the equipment itself. This ensures that the protective barrier is established correctly and removed without cross-contamination.

Donning PPE: Establishing the Barrier

The following workflow illustrates the correct sequence for putting on your PPE before handling 5-Bromo-1H-imidazole-4-carbaldehyde.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Inspect all PPE for damage Wash 2. Wash and dry hands thoroughly Coat 3. Don lab coat Wash->Coat Respirator 4. Don respirator Coat->Respirator Goggles 5. Don chemical splash goggles Respirator->Goggles FaceShield 6. Don face shield Goggles->FaceShield Gloves 7. Don inner and outer pairs of nitrile gloves FaceShield->Gloves

Figure 1: Step-by-step PPE donning sequence.
Handling and Operations Plan

All manipulations of solid 5-Bromo-1H-imidazole-4-carbaldehyde should be performed within a certified chemical fume hood to minimize inhalation exposure[4]. When transferring the solid, use appropriate tools to avoid generating dust. For any procedure with a risk of splashing, such as dissolving the compound, a face shield should be worn in addition to safety goggles[5][6].

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical control point for preventing exposure. The guiding principle is to remove the most contaminated items first, touching only the "clean" inner surfaces during removal.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves_Outer 1. Remove outer gloves FaceShield 2. Remove face shield Gloves_Outer->FaceShield Coat 3. Remove lab coat FaceShield->Coat Goggles 4. Remove goggles Coat->Goggles Gloves_Inner 5. Remove inner gloves Goggles->Gloves_Inner Wash 6. Wash hands thoroughly Gloves_Inner->Wash

Figure 2: Step-by-step PPE doffing sequence.

Spill Management and Disposal Plan

In the event of a spill, it is imperative to have a clear and immediate action plan.

Immediate Actions:

  • Alert personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

Spill Cleanup Protocol:

  • Don appropriate PPE: This includes a respirator, chemical splash goggles, a face shield, a chemical-resistant apron or coveralls, and double nitrile gloves.

  • Contain the spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder[1].

  • Neutralize (if applicable) and absorb: Use a spill kit appropriate for halogenated organic compounds.

  • Collect waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal of Contaminated Materials: All disposable PPE, contaminated labware, and spill cleanup materials must be disposed of as halogenated organic waste . Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash[7][8].

Conclusion: Fostering a Culture of Safety

The responsible use of 5-Bromo-1H-imidazole-4-carbaldehyde in research and development is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. This guide provides a foundational framework for the use of personal protective equipment. However, it is paramount that each researcher supplements this information with institution-specific training and a thorough risk assessment before commencing any work. By prioritizing safety, we can continue to drive scientific innovation responsibly.

References

  • CymitQuimica.
  • ChemSupply Australia. (2023).
  • Carl ROTH.
  • ChemicalBook. (2023).
  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • Fisher Scientific. (2009).
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Environmental Health and Safety, University of Washington.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole.
  • Chemos GmbH & Co.KG. (2020).
  • Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde.
  • Carl ROTH.
  • Chemtalk.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Fisher Scientific. (2010).
  • U.S. Environmental Protection Agency (EPA). (1983).
  • CHEMM. Personal Protective Equipment (PPE).
  • Carl ROTH.
  • Reddit. (2017). Safely handling a liter of Bromine?.
  • PubMed.
  • Organic Syntheses. Working with Hazardous Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-imidazole-4-carbaldehyde
Reactant of Route 2
5-Bromo-1H-imidazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.